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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 4-hydroxybenzenesulfonate (B8699630) is an organic salt that serves as a key intermediate in various chemical syntheses, including the p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630) is an organic salt that serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonic acid salt, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium 4-hydroxybenzenesulfonate, including its anhydrous and dihydrate forms. Detailed experimental protocols for the determination of its key properties are provided, along with spectral data and visualizations to facilitate a deeper understanding of this compound.

Chemical Identity and Forms

Sodium 4-hydroxybenzenesulfonate can exist in two common forms: the anhydrous salt and the dihydrate. It is crucial to distinguish between these two forms as their physical properties, such as molecular weight and water content, differ.

IdentifierAnhydrous Sodium 4-HydroxybenzenesulfonateSodium 4-Hydroxybenzenesulfonate Dihydrate
IUPAC Name sodium;4-hydroxybenzenesulfonatesodium;4-hydroxybenzenesulfonate;dihydrate
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate
CAS Number 825-90-1[1]10580-19-5
Molecular Formula C₆H₅NaO₄S[1]C₆H₉NaO₆S[2]
Molecular Weight 196.15 g/mol [1]232.19 g/mol [2]
Chemical Structure
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Physical Properties

The physical properties of sodium 4-hydroxybenzenesulfonate are summarized in the table below. It is typically a white to off-white crystalline powder.[3] One of its notable characteristics is its high melting point, which is indicative of its salt-like nature and thermal stability.

PropertyValueExperimental Notes
Appearance White to off-white crystalline powder or crystals[3]Visually inspected at room temperature.
Melting Point >300 °C[4]Due to the high melting point, standard capillary melting point apparatus may not be sufficient. High-temperature melting point apparatus or differential scanning calorimetry (DSC) is recommended for accurate determination.
Boiling Point 350 °C (at 101,325 Pa)[4]This is a literature value and likely represents the decomposition temperature rather than a true boiling point.
Solubility in Water 92.4 g/L at 20 °C (anhydrous)[4]Soluble in water. The dihydrate is also soluble in water, and its solubility increases with temperature.[5]
Solubility in other solvents Slightly soluble in methanol.[4] Soluble in hot alcohol and glycerol.Qualitative solubility tests can be performed by observing the dissolution of a small amount of the compound in the solvent at room temperature and with gentle heating.
pKa (of parent acid) 9.11 (at 25 °C)[6][7]This value corresponds to the phenolic hydroxyl group of 4-hydroxybenzenesulfonic acid. The sulfonic acid group is a strong acid with a much lower pKa.

Chemical Properties and Reactivity

Sodium 4-hydroxybenzenesulfonate exhibits reactivity characteristic of both phenols and sulfonates.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenolic reactions such as etherification, esterification, and electrophilic aromatic substitution. The electron-donating nature of the hydroxyl group activates the aromatic ring towards further substitution.

  • Sulfonate Group: The sulfonate group is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. It also imparts high water solubility to the molecule.

  • Stability: The compound is stable under normal conditions.[7] It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

Synthesis of Sodium 4-Hydroxybenzenesulfonate

A common method for the synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, involves the sulfonation of phenol (B47542). The resulting acid is then neutralized to form the sodium salt.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully add phenol to an equimolar amount of concentrated sulfuric acid.

  • Heat the reaction mixture to approximately 100-110 °C for several hours.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is neutral. The neutralization should be performed in an ice bath to control the exothermic reaction.

  • The sodium 4-hydroxybenzenesulfonate will precipitate out of the solution upon cooling.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from hot water.[9]

G phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture h2so4 Conc. H2SO4 h2so4->reaction_mixture heating Heating (100-110°C) reaction_mixture->heating Sulfonation neutralization Neutralization (NaOH) heating->neutralization crude_product Crude Sodium 4-hydroxybenzenesulfonate neutralization->crude_product filtration Vacuum Filtration crude_product->filtration recrystallization Recrystallization (Hot Water) filtration->recrystallization purified_product Purified Product recrystallization->purified_product

Synthesis and Purification Workflow
Determination of Melting Point for High-Melting Solids

Given the high melting point of sodium 4-hydroxybenzenesulfonate, a standard capillary melting point apparatus may not be suitable.

Apparatus:

  • High-temperature melting point apparatus (e.g., Mel-Temp) or Differential Scanning Calorimeter (DSC)

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Ensure the sample is finely powdered and completely dry.[10]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point. For a pure substance, this range should be narrow.[3]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the standard shake-flask method for determining the equilibrium solubility of a compound in water.

Materials and Equipment:

  • Sodium 4-hydroxybenzenesulfonate

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of sodium 4-hydroxybenzenesulfonate to a known volume of water in a sealed flask.

  • Place the flask in a shaker bath set to a constant temperature (e.g., 20°C or 25°C).

  • Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.

  • Analyze the concentration of the dissolved sodium 4-hydroxybenzenesulfonate in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

  • The solubility is expressed in g/L or mol/L.

G start Start add_excess Add excess solute to water start->add_excess equilibrate Equilibrate in shaker bath add_excess->equilibrate settle Allow to settle equilibrate->settle centrifuge Centrifuge supernatant settle->centrifuge analyze Analyze concentration (UV-Vis/HPLC) centrifuge->analyze end End analyze->end

Solubility Determination Workflow

Spectral Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of sodium 4-hydroxybenzenesulfonate provides valuable information about its functional groups. The analysis is typically performed on a solid sample using a KBr pellet.

Key Spectral Features (for the dihydrate):

  • ~3533 cm⁻¹: O-H stretching, indicative of the phenolic hydroxyl group and water of hydration.[11]

  • ~3180 cm⁻¹: =C-H stretching of the aromatic ring.[12]

  • ~1655 cm⁻¹: C=C stretching of the aromatic ring.[12]

  • ~1594 and 1434 cm⁻¹: Aromatic C-C stretching in the ring.[11]

  • ~1225 and 1120 cm⁻¹: C-O stretching of the phenolic group.[11]

  • ~1176 cm⁻¹: SO₃ stretching of the sulfonate group.[13]

  • ~1032 cm⁻¹: In-plane bending of aromatic C-H.[11][12]

  • ~600-800 cm⁻¹: C-S stretching.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. Spectra are typically recorded in a deuterated solvent such as D₂O.

  • ¹H NMR: The proton NMR spectrum would be expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The integration of these signals would be 2H each.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbon attached to the sulfonate group.

Safety and Handling

Sodium 4-hydroxybenzenesulfonate is considered an irritant.[14] It may cause skin irritation, serious eye irritation, and respiratory irritation.[15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Sodium 4-hydroxybenzenesulfonate is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, including data for both its anhydrous and dihydrate forms. The detailed experimental protocols for synthesis and property determination, along with the spectral data and workflow visualizations, are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A thorough understanding of these properties is essential for its effective and safe use in various applications.

References

Exploratory

In-Depth Technical Guide to Sodium 4-Hydroxybenzenesulfonate (CAS 825-90-1)

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 4-hydroxybenzenesulfonate (B8699630), with the CAS registry number 825-90-1, is an organic sodium salt that holds significance as a vers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630), with the CAS registry number 825-90-1, is an organic sodium salt that holds significance as a versatile intermediate in various chemical syntheses.[1][2] Its unique molecular structure, incorporating both a hydroxyl and a sulfonate group on a benzene (B151609) ring, imparts a range of useful properties, making it a valuable component in the production of pharmaceuticals, polymers, and other specialty chemicals.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its current known applications.

Chemical and Physical Properties

Sodium 4-hydroxybenzenesulfonate is typically a white to off-white crystalline powder.[2] It is known for its high thermal stability, with a melting point reported to be above 300°C.[4] The compound is soluble in water and hot alcohol, and its solubility has been quantified in various solvents.[5]

Table 1: General Properties of Sodium 4-Hydroxybenzenesulfonate

PropertyValueReference(s)
CAS Number 825-90-1[6]
Molecular Formula C₆H₅NaO₄S[6]
Molecular Weight 196.16 g/mol [6]
Appearance White to off-white crystalline powder[2]
Melting Point >300°C[4]
Solubility in Water 92.4 g/L at 20°C[7]

Table 2: Solubility of Sodium 4-Hydroxybenzenesulfonate Dihydrate in Various Solvents

SolventSolubility (g/10 mL)Reference(s)
Water2.03[5]
Methanol0.82[5]
Ethanol0.80[5]
Acetone0.65[5]

Table 3: Optical and Electrical Properties of Sodium 4-Hydroxybenzenesulfonate Dihydrate Crystals

PropertyValueReference(s)
Optical Transmittance Cut-off Wavelength 320 nm[5]
Band Gap Energy 4.16 eV[5]

Experimental Protocols

Synthesis of Sodium 4-Hydroxybenzenesulfonate Dihydrate

This protocol describes the synthesis of sodium 4-hydroxybenzenesulfonate dihydrate from sodium carbonate and 4-hydroxybenzenesulfonic acid.[5]

Materials:

  • Sodium Carbonate (Na₂CO₃)

  • 4-Hydroxybenzenesulfonic acid

  • Deionized water

Procedure:

  • Dissolve sodium carbonate and 4-hydroxybenzenesulfonic acid in deionized water in a 1:2 molar ratio.

  • Stir the solution for 4 hours until saturation is achieved.

  • Filter the solution to remove any impurities.

  • Allow the filtrate to stand in a clean environment for slow evaporation.

  • Crystals of sodium 4-hydroxybenzenesulfonate dihydrate will form over several days.

  • For enhanced purity, the synthesized compound can be recrystallized three times.[5]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Sodium 4-Hydroxybenzenesulfonate Dihydrate reagents Dissolve Sodium Carbonate and 4-Hydroxybenzenesulfonic Acid in Water (1:2 ratio) stir Stir for 4 hours reagents->stir filter Filter the solution stir->filter evaporate Slow evaporation filter->evaporate crystals Crystal formation evaporate->crystals purify Recrystallize for purity crystals->purify

Synthesis of Sodium 4-Hydroxybenzenesulfonate Dihydrate.
Synthesis of Luminescent Ladder-Like Lanthanide Coordination Polymers

This protocol details the use of sodium 4-hydroxybenzenesulfonate dihydrate in the synthesis of isomorphous 1-D framework materials with lanthanide ions.[1]

Materials:

  • Sodium 4-hydroxybenzenesulfonate dihydrate (NaL·2H₂O)

  • Lanthanide (III) chloride hexahydrate (LnCl₃·6H₂O, where Ln = Tb, Er, Yb)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • All reactions are to be performed under a dinitrogen atmosphere using standard Schlenk techniques.

  • Add sodium 4-hydroxybenzenesulfonate dihydrate (0.070 g, 0.3 mmol) to a solution of the respective lanthanide chloride hexahydrate (0.1 mmol) in 20 ml of methanol.

  • Stir the mixture and heat under reflux for 6 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Allow diethyl ether to slowly diffuse into the filtrate in a closed vessel at room temperature.

  • Crystalline samples of the coordination polymer will form over several weeks.

Experimental Workflow for Coordination Polymer Synthesis

G cluster_polymer Synthesis of Lanthanide Coordination Polymers start Mix Sodium 4-hydroxybenzenesulfonate dihydrate and Lanthanide chloride in Methanol reflux Reflux for 6 hours start->reflux cool_filter Cool to room temperature and filter reflux->cool_filter diffuse Slow diffusion of diethyl ether cool_filter->diffuse crystals Formation of crystalline polymer diffuse->crystals

Lanthanide Coordination Polymer Synthesis Workflow.

Applications

Sodium 4-hydroxybenzenesulfonate serves as a key intermediate in several industrial and research applications.

Organic Synthesis

It is widely used as a precursor in the synthesis of more complex molecules.[4] Its applications include the preparation of:

  • Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).[3]

  • Agrochemicals: Used in the synthesis of compounds like Famphur Oxon, a metabolite of an organophosphate insecticide.[3]

  • Difluoromethyl sulfonates: A class of compounds with emerging importance in material science and pharmaceuticals.[3]

Polymer Chemistry

Sodium 4-hydroxybenzenesulfonate dihydrate is utilized in the synthesis of advanced materials:

  • Coordination Polymers: It acts as a ligand for the formation of luminescent ladder-like lanthanide coordination polymers.[1]

  • Ionomers: It is used in the preparation of new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate (B1194179) groups.

  • Layered Materials: It is a component in the synthesis of layered divalent transition metal benzenesulfonates.

Other Applications

The compound also finds utility as:

  • A stabilizer and pH stabilizer in various formulations.[2]

  • A surfactant due to its amphiphilic nature.[2]

  • A preservative with mild antimicrobial properties, particularly in the cosmetic industry.[2]

Biological Activity

While some commercial sources suggest a potential inhibitory effect on sucrase activity, extensive searches of scientific literature and databases did not yield any specific studies or data to substantiate this claim for sodium 4-hydroxybenzenesulfonate.[4] The inhibitory effects of other phenolic compounds on sucrase have been documented, but no direct experimental evidence was found for this particular salt.[8][9][10] Consequently, no signaling pathway involving sodium 4-hydroxybenzenesulfonate can be described or visualized at this time. Further research is required to investigate the potential biological activities of this compound.

Safety and Handling

Sodium 4-hydroxybenzenesulfonate is classified as an irritant.[6] It is reported to cause skin and serious eye irritation.[11]

Table 4: GHS Hazard Information

Hazard ClassCategoryReference(s)
Skin Irritation2[11]
Eye Irritation2A[6][11]
Specific target organ toxicity — single exposure (Respiratory system)3[12]

Handling Precautions:

  • Avoid breathing dust.

  • Wear protective gloves, eye protection, and face protection.

  • Use in a well-ventilated area.

  • Store in a cool, dry place in a tightly closed container.

Conclusion

Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1) is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers is well-established, with specific experimental protocols available for its preparation and use in creating coordination polymers. While its potential biological activities, such as sucrase inhibition, have been suggested, there is currently a lack of scientific evidence to support these claims, highlighting an area for future research. Proper safety and handling procedures are essential when working with this compound due to its irritant nature. This guide provides a solid foundation for researchers and professionals in understanding and utilizing sodium 4-hydroxybenzenesulfonate in their work.

References

Foundational

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzenesulfonic Acid from Phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzenesulfonic acid from phenol (B47542), a critical intermedi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzenesulfonic acid from phenol (B47542), a critical intermediate in the pharmaceutical and chemical industries. The document details the underlying electrophilic aromatic substitution mechanism, explores the influence of reaction conditions on isomer distribution, and presents detailed experimental protocols for the selective synthesis of the para isomer. Quantitative data on reaction parameters and yields are summarized for comparative analysis. Furthermore, this guide includes visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the synthetic process.

Introduction

4-Hydroxybenzenesulfonic acid, also known as p-phenolsulfonic acid, is a versatile organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, dyes, and specialized polymers.[1][2] Its synthesis is primarily achieved through the sulfonation of phenol, a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a strongly activating ortho-, para-directing group, leading to the formation of both 2-hydroxybenzenesulfonic acid (ortho-isomer) and 4-hydroxybenzenesulfonic acid (para-isomer).[1][3] The distribution of these isomers is highly dependent on the reaction temperature, a key parameter that can be manipulated to favor the desired product.

This guide will delve into the technical aspects of this synthesis, providing detailed methodologies and critical data to aid researchers in the successful and efficient production of 4-hydroxybenzenesulfonic acid.

Reaction Mechanism and Thermodynamics

The sulfonation of phenol involves the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form, on the electron-rich phenol ring. The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group on the phenol ring directs the incoming sulfonic acid group to the ortho and para positions.

The formation of the ortho and para isomers is a classic example of kinetic versus thermodynamic control:[4][5]

  • Kinetic Control (Low Temperature): At lower temperatures (around room temperature or below), the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid, is favored. This is because the activation energy for the ortho-substitution is lower.[5]

  • Thermodynamic Control (High Temperature): At higher temperatures (typically around 100-110 °C), the para-isomer, 4-hydroxybenzenesulfonic acid, is the major product.[5] The para-isomer is thermodynamically more stable due to reduced steric hindrance between the hydroxyl and sulfonic acid groups. The sulfonation reaction is reversible, and at elevated temperatures, the initially formed ortho-isomer can undergo desulfonation and subsequently re-sulfonate at the more stable para position.[1][6]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 4-hydroxybenzenesulfonic acid, targeting the thermodynamically favored para-isomer.

Materials and Equipment
  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 96-98%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser (optional, for long reactions at high temperatures)

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., water, dilute hydrochloric acid)

Synthesis of 4-Hydroxybenzenesulfonic Acid (Para-isomer)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, melt the phenol (if solid). For a typical laboratory-scale reaction, one might start with a specific molar quantity of phenol.

  • Addition of Sulfuric Acid: While stirring, slowly add an equimolar or a slight excess of concentrated sulfuric acid to the molten phenol. The addition is exothermic, and the temperature of the mixture will rise.

  • Reaction at Elevated Temperature: Heat the reaction mixture to 100-110 °C using a heating mantle or an oil bath.[7][8][9][10] Maintain this temperature and continue stirring for 5 to 6 hours.[7][8][9][10] During this period, water formed during the reaction and a small amount of unreacted phenol may distill off.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product, primarily 4-hydroxybenzenesulfonic acid, may solidify upon cooling. Carefully pour the reaction mixture into a beaker of cold water or onto ice with stirring to precipitate the product and dilute the remaining sulfuric acid.

  • Purification by Recrystallization: The crude 4-hydroxybenzenesulfonic acid can be purified by recrystallization. While specific solvents are not always detailed in general procedures, water or dilute acid are common choices for recrystallizing sulfonic acids. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

The following tables summarize the quantitative data related to the synthesis of 4-hydroxybenzenesulfonic acid.

ParameterValueReference
Reactants
Phenol25 kg[7][8][9][10]
Sulfuric Acid (96%)28 kg + 1.25 kg[7][8][9][10]
Reaction Conditions
Initial Temperature50 °C[7][8][9][10]
Reaction Temperature110 °C[7][8][9][10]
Reaction Time5 - 6 hours[7][8][9][10]
Yield
Reported Yield~95%[7][8][9][10]

Table 1: Summary of a scaled-up experimental protocol for the synthesis of 4-hydroxybenzenesulfonic acid.

TemperatureMajor ProductControl Type
Low Temperature (~25 °C)2-Hydroxybenzenesulfonic acidKinetic
High Temperature (~100-110 °C)4-Hydroxybenzenesulfonic acidThermodynamic

Table 2: Influence of Temperature on Isomer Distribution in the Sulfonation of Phenol.[3][5][11]

Mandatory Visualizations

Reaction Pathway

G phenol Phenol intermediate Wheland Intermediate (Sigma Complex) phenol->intermediate + SO₃ (from H₂SO₄) H2SO4 H₂SO₄ ortho_product 2-Hydroxybenzenesulfonic acid (Kinetic Product) intermediate->ortho_product -H⁺ (Low Temp) para_product 4-Hydroxybenzenesulfonic acid (Thermodynamic Product) intermediate->para_product -H⁺ (High Temp) ortho_product->para_product Rearrangement (High Temp)

Caption: Reaction pathway for the sulfonation of phenol.

Experimental Workflow

G start Start reactants Mix Phenol and Concentrated H₂SO₄ start->reactants heat Heat to 100-110 °C for 5-6 hours reactants->heat cool Cool to Room Temperature heat->cool precipitate Pour into Cold Water/Ice cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry the Purified Product filter->dry recrystallize->filter end End dry->end

Caption: Experimental workflow for the synthesis of 4-hydroxybenzenesulfonic acid.

Conclusion

The synthesis of 4-hydroxybenzenesulfonic acid from phenol is a well-established and industrially significant process. By carefully controlling the reaction temperature, it is possible to selectively synthesize the desired para-isomer with high yields. This technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background, detailed experimental protocols, and critical data to successfully perform this synthesis. The provided visualizations of the reaction pathway and experimental workflow serve as valuable tools for understanding and implementing the described procedures.

References

Exploratory

Sodium p-Hydroxybenzenesulfonate: A Technical Overview of its Structure and Molecular Properties

Sodium p-hydroxybenzenesulfonate, also known as sodium 4-hydroxybenzenesulfonate (B8699630), is an organic compound that serves as a sodium salt of 4-hydroxybenzenesulfonic acid.[1][2] It is characterized by a benzene (B...

Author: BenchChem Technical Support Team. Date: December 2025

Sodium p-hydroxybenzenesulfonate, also known as sodium 4-hydroxybenzenesulfonate (B8699630), is an organic compound that serves as a sodium salt of 4-hydroxybenzenesulfonic acid.[1][2] It is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a sodium sulfonate (-SO₃Na) group at the para position (position 4).[3] This compound is a versatile synthetic intermediate utilized in the chemical, pharmaceutical, and cosmetic industries.[2][3][4] It typically appears as a white to off-white or pale yellow crystalline powder that is soluble in water.[3][4][5]

Quantitative Physicochemical Data

Sodium p-hydroxybenzenesulfonate is commercially available in both anhydrous and dihydrate forms. The key quantitative properties are summarized below.

PropertyAnhydrous FormDihydrate Form
Molecular Formula C₆H₅NaO₄S[1][6]C₆H₉NaO₆S (or HOC₆H₄SO₃Na·2H₂O)[7]
Molecular Weight 196.16 g/mol [5][6]232.19 g/mol [7]
CAS Number 825-90-1[1][3][6]10580-19-5[7]

Chemical Structure

The molecular structure consists of a central benzene ring. A hydroxyl group is attached to one carbon atom, and a sulfonate group is attached to the carbon atom directly opposite (para-position). The sulfonate group is ionized, with the negative charge on an oxygen atom balanced by a sodium ion (Na⁺).

Sodium_p_hydroxybenzenesulfonate cluster_molecule C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 S1 S C4->S1 C6 C C5->C6 C6->C1 H1 H O1->H1 O2 O S1->O2 O3 O⁻ S1->O3 O4 O S1->O4 Na Na⁺

Figure 1. Chemical structure of Sodium p-hydroxybenzenesulfonate.

Experimental Protocols

While this guide focuses on the core structure and molecular weight, the characterization of sodium p-hydroxybenzenesulfonate typically involves standard analytical techniques.

Methodology for Purity and Identity Confirmation:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a suitable buffer (e.g., phosphate (B84403) buffer).

    • Stationary Phase: C18 reverse-phase column.

    • Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of the compound (typically around 230 nm).

    • Procedure: A standard solution of known concentration is prepared and injected to establish a retention time and peak area. The sample is then dissolved in the mobile phase, injected, and its chromatogram is compared against the standard to calculate purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: To confirm the presence of key functional groups.

    • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: The infrared spectrum is recorded. Expected characteristic peaks include strong absorptions for S=O stretching in the sulfonate group (around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3500-3200 cm⁻¹), and C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed molecular structure.

    • ¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (like D₂O) would show characteristic signals for the aromatic protons, typically appearing as two distinct doublets due to the para-substitution pattern.

    • ¹³C NMR: The carbon NMR would show distinct signals for the four unique carbon environments in the benzene ring, including the carbons attached to the hydroxyl and sulfonate groups.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical substance like sodium p-hydroxybenzenesulfonate follows a logical progression from basic physical properties to detailed structural analysis.

G cluster_workflow Compound Characterization Workflow cluster_structure Structural Analysis Methods A Obtain Sample B Physical Properties (Appearance, Solubility) A->B C Purity Analysis (HPLC) B->C D Structural Confirmation C->D E Data Compilation (Molecular Weight, Formula) D->E FTIR FTIR Spectroscopy D->FTIR NMR NMR Spectroscopy D->NMR

Figure 2. Workflow for characterizing Sodium p-hydroxybenzenesulfonate.

References

Foundational

Solubility Profile of Sodium 4-Hydroxybenzenesulfonate in Organic Solvents: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the solubility of sodium 4-hydroxybenzenesulfonate (B8699630), a key intermediate in the pharmaceutical and chemical industries. The documen...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of sodium 4-hydroxybenzenesulfonate (B8699630), a key intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental protocols, and visualizations of experimental workflows and the principles of solubility.

Introduction

Sodium 4-hydroxybenzenesulfonate (also known as sodium p-phenolsulfonate) is a white crystalline powder available in both anhydrous (CAS 825-90-1) and dihydrate (CAS 10580-19-5) forms. Its solubility is a critical parameter for its application in organic synthesis, formulation development, and purification processes. This guide focuses on its solubility in various organic solvents, providing a valuable resource for optimizing reaction conditions and product formulation.

Quantitative Solubility Data

The solubility of sodium 4-hydroxybenzenesulfonate is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data for the dihydrate form of the compound.

Table 1: Solubility of Sodium 4-Hydroxybenzenesulfonate Dihydrate in Select Organic Solvents at Room Temperature [1]

Organic SolventChemical FormulaSolubility ( g/100 mL)
MethanolCH₃OH8.2
EthanolC₂H₅OH8.0
AcetoneC₃H₆O6.5

Note: The original data was provided as g/10 mL and has been converted to g/100 mL for standardization.

Table 2: Estimated Solubility of Sodium 4-Hydroxybenzenesulfonate Dihydrate in Water at Various Temperatures [1][2]

Temperature (°C)Solubility ( g/100 mL)
30~20.0
35~22.5
40~25.0
45~27.5
50~30.0
55~32.5
60~35.0

Note: These values are estimated from the solubility curve presented in the study by I. Md Zahid et al. and are approximations.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The data presented in this guide was primarily obtained using the gravimetric method, a reliable technique for determining the solubility of a solid in a liquid.[1][2]

Objective: To determine the equilibrium concentration of sodium 4-hydroxybenzenesulfonate in a given organic solvent at a specific temperature.

Materials:

  • Sodium 4-hydroxybenzenesulfonate (anhydrous or dihydrate)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Drying oven

  • Glass vials with screw caps

  • Evaporating dish

Procedure:

  • Sample Preparation: Add an excess amount of sodium 4-hydroxybenzenesulfonate to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

  • Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.

  • Data Analysis: The mass of the dissolved sodium 4-hydroxybenzenesulfonate is determined by subtracting the initial weight of the evaporating dish from the final constant weight. The solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.

Visualizations

To further elucidate the concepts and processes discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Excess Solute + Solvent equilibration Agitation at Constant Temperature prep->equilibration filtration Filtration equilibration->filtration evaporation Solvent Evaporation filtration->evaporation weighing Weighing of Residue evaporation->weighing calculation Solubility Calculation weighing->calculation

Figure 1. Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Crystal Form Crystal Form (Anhydrous vs. Dihydrate) Crystal Form->Solubility Molecular Structure Molecular Structure Molecular Structure->Solubility Polarity Polarity Polarity->Solubility Hydrogen Bonding Capacity Hydrogen Bonding Capacity Hydrogen Bonding Capacity->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Figure 2. Factors influencing the solubility of a solid.

References

Exploratory

A Technical Guide to the Spectral Analysis of Sodium 4-hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic data for sodium 4-hydroxybenzenesulfonate (B8699630) (CAS No: 825-90-1), a compound utiliz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for sodium 4-hydroxybenzenesulfonate (B8699630) (CAS No: 825-90-1), a compound utilized as a synthetic intermediate.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data provides structural confirmation and insights into the electronic environment of sodium 4-hydroxybenzenesulfonate. While ¹H and ¹³C NMR spectra are available in databases such as PubChem and SpectraBase, specific peak assignments are detailed below based on the compound's known structure.[2] IR absorption data is presented for the dihydrate form of the compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2] For sodium 4-hydroxybenzenesulfonate, the key features are the signals from the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6 - 7.8Doublet2HAromatic Protons (H-2, H-6)
~6.7 - 6.9Doublet2HAromatic Protons (H-3, H-5)
VariableBroad Singlet1HPhenolic Hydroxyl Proton (-OH)

Note: Data is predicted based on typical chemical shifts for para-substituted benzene (B151609) rings. The exact chemical shifts can vary based on the solvent and concentration. Spectra are available in the SpectraBase database.[2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155 - 160C4 (Carbon attached to -OH)
~135 - 140C1 (Carbon attached to -SO₃Na)
~128 - 130C2, C6 (Carbons ortho to -SO₃Na)
~115 - 117C3, C5 (Carbons ortho to -OH)

Note: Data is predicted based on typical aromatic carbon chemical shifts. Spectra are available in databases from sources including Sigma-Aldrich Co. LLC.[3][4]

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to sodium 4-hydroxybenzenesulfonate dihydrate.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3533O-H StretchPhenolic -OH
3180C-H StretchAromatic =C-H
1655C=C StretchAromatic -C=C-
1594, 1434C-C StretchAromatic Ring
1225, 1120C-O StretchPhenolic C-O
1032C-H BendAromatic =C-H

Source: Data compiled from studies on the dihydrate crystal form.[5]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 4: UV-Vis Spectral Data

λmax (nm)SolventElectronic Transition
~275 - 285Water/Ethanolπ → π*

Note: The precise λmax is not specified in the available literature. However, studies show a cut-off wavelength between 320 nm and 400 nm.[5] The expected λmax is based on the phenol (B47542) chromophore, which has a primary absorption band around 275 nm.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for sodium 4-hydroxybenzenesulfonate. Instrument-specific parameters may require optimization.

  • Sample Preparation: Dissolve 5-10 mg of sodium 4-hydroxybenzenesulfonate in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or DMSO-d₆.

  • Internal Standard: Add a small amount of an appropriate internal standard if required for precise chemical shift referencing. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used. For DMSO-d₆, tetramethylsilane (B1202638) (TMS) is common.

  • Filtration: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition and processing are typically used.

  • Sample Preparation: Grind a small amount (1-2 mg) of dry sodium 4-hydroxybenzenesulfonate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected first for baseline correction.

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as water or ethanol.

  • Sample Preparation: Prepare a dilute stock solution of sodium 4-hydroxybenzenesulfonate of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

  • Cuvette Preparation: Clean a quartz cuvette and rinse it with the solvent being used.

  • Baseline Correction: Fill the cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum (blank).

  • Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) should be identified from the resulting spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like sodium 4-hydroxybenzenesulfonate.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (Sodium 4-hydroxybenzenesulfonate) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Determine Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Characteristic Absorption Bands IR->IR_Data UV_Data Determine λmax & Molar Absorptivity UV->UV_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Foundational

A Comprehensive Technical Guide to the Thermal Stability of Sodium 4-Hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium 4-hydroxybenzenesulfonate (B8699630) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-hydroxybenzenesulfonate (B8699630) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application in drug development and manufacturing processes. This technical guide provides a detailed overview of the thermal properties of sodium 4-hydroxybenzenesulfonate, drawing upon data from analogous compounds and established analytical techniques. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge to predict its thermal behavior, outlines detailed experimental protocols for its analysis, and proposes a likely thermal decomposition pathway.

Introduction

Sodium 4-hydroxybenzenesulfonate, also known as sodium p-phenolsulfonate, is a white crystalline powder with a high melting point exceeding 300°C, suggesting a degree of thermal stability.[1] However, the presence of both a hydroxyl and a sulfonate group on the benzene (B151609) ring introduces complexities to its thermal behavior. This guide aims to provide a comprehensive understanding of its thermal stability, potential decomposition products, and the methodologies required for its detailed characterization.

Predicted Thermal Behavior and Decomposition Data

For the dihydrate form (CAS No. 10580-19-5), an initial weight loss corresponding to the two water molecules is expected at temperatures likely below 150°C. The anhydrous form (CAS No. 825-90-1) would not exhibit this initial dehydration step. The major decomposition is anticipated to occur at a significantly higher temperature, likely involving the cleavage of the C-S bond (desulfonation).

Table 1: Predicted Thermal Decomposition Data for Sodium 4-Hydroxybenzenesulfonate

ParameterPredicted Value/RangeAnalytical TechniqueNotes
Dehydration (for dihydrate) < 150 °CTGACorresponds to the loss of two water molecules.
Onset of Decomposition (anhydrous) 250 - 400 °CTGABased on data from related aromatic sulfonates. The exact temperature is influenced by heating rate and atmosphere.
Major Decomposition Products Phenol, Sulfur Dioxide (SO₂), Sodium Sulfite (Na₂SO₃), Sodium Sulfate (Na₂SO₄), Carbonaceous residuePyrolysis-GC-MS, TGA-FTIRDesulfonation is a primary decomposition step.
Enthalpy of Decomposition (ΔHdecomp) Data not availableDSCExpected to be an exothermic process.

Proposed Thermal Decomposition Pathway

The thermal decomposition of sodium 4-hydroxybenzenesulfonate is likely initiated by the cleavage of the carbon-sulfur bond, which is generally the most labile bond in aromatic sulfonates under thermal stress. A plausible decomposition pathway, based on studies of related compounds, involves a free-radical mechanism.

G cluster_initiation Initiation cluster_propagation Propagation & Product Formation cluster_termination Termination Sodium 4-hydroxybenzenesulfonate Sodium 4-hydroxybenzenesulfonate Sodium 4-hydroxyphenyl radical Sodium 4-hydroxyphenyl radical Sodium 4-hydroxybenzenesulfonate->Sodium 4-hydroxyphenyl radical Heat (Δ) C-S bond cleavage Sodium sulfonate radical Sodium sulfonate radical Sodium 4-hydroxybenzenesulfonate->Sodium sulfonate radical Phenol Phenol Sodium 4-hydroxyphenyl radical->Phenol + H• SO2 + NaO• SO2 + NaO• Sodium sulfonate radical->SO2 + NaO• Decomposition NaO• NaO• NaOH NaOH NaO•->NaOH + H• SO2 SO2 Na2SO3 / Na2SO4 Na2SO3 / Na2SO4 SO2->Na2SO3 / Na2SO4 + NaOH Disproportionation Radical species Radical species Polymeric Carbonaceous Residue Polymeric Carbonaceous Residue Radical species->Polymeric Carbonaceous Residue Combination

Caption: Proposed thermal decomposition pathway of sodium 4-hydroxybenzenesulfonate.

Experimental Protocols

To obtain precise data on the thermal stability of sodium 4-hydroxybenzenesulfonate, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, corresponding to dehydration and decomposition, and to quantify the residual mass.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of sodium 4-hydroxybenzenesulfonate into an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss at each stage.

G start Start prep Weigh 5-10 mg of sample into TGA crucible start->prep load Place crucible in TGA instrument prep->load purge Purge with inert gas (N2 or Ar) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass change vs. temperature heat->record analyze Analyze TGA curve for decomposition temperatures record->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions, such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of sodium 4-hydroxybenzenesulfonate into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to a temperature above the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks and calculate the corresponding temperatures and enthalpies.

G start Start prep Weigh 2-5 mg of sample into a DSC pan and seal start->prep load Place sample and reference pans in DSC instrument prep->load purge Purge with inert gas (N2 or Ar) load->purge heat Heat from 30°C to 400°C at 10°C/min purge->heat record Record heat flow vs. temperature heat->record analyze Analyze DSC thermogram for transitions and enthalpies record->analyze end End analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

  • TGA Conditions: Follow the same procedure as outlined for the standalone TGA analysis.

  • FTIR Conditions:

    • Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 200-250°C).

    • Spectral Acquisition: Continuously collect FTIR spectra of the evolved gases throughout the TGA run. A typical setting would be a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an acquisition rate of one spectrum per minute.

  • Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the weight loss steps observed in the TGA data.

Conclusion

While direct experimental data on the thermal stability of sodium 4-hydroxybenzenesulfonate is scarce, a comprehensive understanding of its likely behavior can be extrapolated from related compounds. The presence of the sodium phenolate (B1203915) group is expected to reduce its thermal stability compared to unsubstituted sulfonates, with desulfonation being a key decomposition event. The provided experimental protocols for TGA, DSC, and TGA-FTIR offer a robust framework for researchers and drug development professionals to accurately characterize the thermal properties of this important chemical intermediate, ensuring its safe and effective use in various applications. Further research is encouraged to generate specific quantitative data for this compound to validate the predictions outlined in this guide.

References

Exploratory

A Deep Dive into Sodium 4-Hydroxybenzenesulfonate: A Comparative Analysis of the Dihydrate and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive comparison of the dihydrate and anhydrous forms of sodium 4-hydroxybenzenesulfonate (B8699630). This compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the dihydrate and anhydrous forms of sodium 4-hydroxybenzenesulfonate (B8699630). This compound is a critical intermediate in the pharmaceutical and dye industries, and understanding the properties of its different hydration states is crucial for process optimization, formulation development, and quality control.[1][2] This document outlines the key physicochemical properties, analytical methodologies, and stability considerations for both forms, presenting data in a clear and comparative manner.

Physicochemical Properties: A Side-by-Side Comparison

The presence of two water molecules in the crystal lattice of the dihydrate form of sodium 4-hydroxybenzenesulfonate significantly influences its physical properties compared to the anhydrous form. The following tables summarize the key physicochemical data for both forms.

PropertySodium 4-Hydroxybenzenesulfonate DihydrateSodium 4-Hydroxybenzenesulfonate Anhydrous
CAS Number 10580-19-5[3][4][5]825-90-1[2]
Molecular Formula HOC₆H₄SO₃Na·2H₂O[3]C₆H₅NaO₄S[1]
Molecular Weight 232.19 g/mol [3]196.16 g/mol [1][2]
Appearance White to off-white crystalline powder[6][7]White to off-white powder[1][2]
Melting Point >300 °C (decomposes)>300 °C[2]
Water Content (Karl Fischer) 14-17%[5][6][7]Not applicable

Table 1: General Physicochemical Properties

PropertySodium 4-Hydroxybenzenesulfonate DihydrateSodium 4-Hydroxybenzenesulfonate Anhydrous
Water SolubleSoluble[2]
Methanol Slightly SolubleSlightly Soluble
Glycerol SolubleSoluble

Table 2: Solubility Profile

Analytical Characterization: Distinguishing Between the Forms

Several analytical techniques can be employed to differentiate between the dihydrate and anhydrous forms of sodium 4-hydroxybenzenesulfonate. The choice of method depends on the specific information required, from confirming the presence of water to detailed structural analysis.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing the hydration state and thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the dihydrate, a weight loss corresponding to two molecules of water (approximately 15.5%) is expected upon heating. The temperature at which this dehydration occurs provides information on the stability of the hydrate.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of the dihydrate is an endothermic process that will be observed as a distinct peak in the DSC thermogram.

A general experimental workflow for the thermal analysis of hydrated compounds is presented below.

G cluster_0 Thermal Analysis Workflow Sample_Preparation Sample Preparation (Dihydrate Form) TGA_Analysis Thermogravimetric Analysis (TGA) (Ramp 10 °C/min to 300 °C) Sample_Preparation->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) (Ramp 10 °C/min to 300 °C) Sample_Preparation->DSC_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Dehydration_Profile Determination of Dehydration Temperature and Stoichiometry Data_Analysis->Dehydration_Profile Thermal_Stability Assessment of Thermal Stability Data_Analysis->Thermal_Stability G cluster_0 Azo Dye Synthesis Aniline Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Benzenediazonium_Chloride Benzenediazonium Chloride Diazotization->Benzenediazonium_Chloride Azo_Coupling Azo Coupling (Alkaline conditions) Benzenediazonium_Chloride->Azo_Coupling Sodium_4_hydroxybenzenesulfonate Sodium 4-hydroxybenzenesulfonate Sodium_4_hydroxybenzenesulfonate->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

References

Foundational

An In-depth Technical Guide to the Mechanism of Phenol Sulfonation to 4-Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental protocols for the sulfonation of phenol (B47542), wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental protocols for the sulfonation of phenol (B47542), with a specific focus on the synthesis of 4-hydroxybenzenesulfonic acid. The principles of electrophilic aromatic substitution, kinetic versus thermodynamic control, and reaction optimization are discussed in detail to provide a thorough understanding for professionals in chemical research and development.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The reaction's outcome is highly dependent on temperature, a key factor that determines the major product isomer.

Generation of the Electrophile

The active electrophile in this reaction is sulfur trioxide (SO₃). When using concentrated sulfuric acid as the sulfonating agent, SO₃ is generated in situ through an equilibrium reaction:

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

The concentration of the SO₃ electrophile can be increased by using fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.[1]

The Substitution Pathway

The mechanism proceeds through a two-step arenium ion intermediate pathway:

  • Electrophilic Attack: The electron-rich π system of the phenol ring attacks the sulfur trioxide electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is the rate-determining step of the reaction.[2]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final hydroxybenzenesulfonic acid product.

The overall reaction is reversible, a characteristic that is crucial for understanding the product distribution under different conditions.[3][4]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution H2SO4_1 2 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 Equilibrium H3O H₃O⁺ HSO4_neg HSO₄⁻ Phenol Phenol Arenium_Ion Arenium Ion (Sigma Complex) Phenol->Arenium_Ion + SO₃ (from Step 1) Rate-determining step Product Hydroxybenzenesulfonic Acid Arenium_Ion->Product + HSO₄⁻ H2SO4_2 H₂SO₄ HSO4_base HSO₄⁻ (Base)

Figure 1: Overall mechanism of phenol sulfonation.

Kinetic vs. Thermodynamic Control

The regioselectivity of phenol sulfonation is a classic illustration of kinetic versus thermodynamic control, dictated by the reaction temperature.[1][5]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., ~25°C), the reaction is under kinetic control, and the major product is the one that forms the fastest.[1] This is the ortho-isomer, 2-hydroxybenzenesulfonic acid. The transition state leading to the ortho product is lower in energy, which is attributed to the stabilization of the arenium ion intermediate by the adjacent hydroxyl group.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100°C), the reaction becomes reversible and is under thermodynamic control.[1] The system reaches equilibrium, and the most stable product predominates. This is the para-isomer, 4-hydroxybenzenesulfonic acid, where steric hindrance between the bulky sulfonic acid group and the hydroxyl group is minimized.[6] If the kinetically favored ortho product is heated, it can revert to phenol and then re-react to form the more stable para isomer.[1][4]

G Reactants Phenol + SO₃ TS_Ortho Transition State (Ortho) Reactants->TS_Ortho ΔG‡ (ortho) Low Temp Path TS_Para Transition State (Para) Reactants->TS_Para ΔG‡ (para) High Temp Path p1 Reactants->p1 Ortho_Product 2-Hydroxybenzenesulfonic acid (Kinetic Product) TS_Ortho->Ortho_Product Para_Product 4-Hydroxybenzenesulfonic acid (Thermodynamic Product) TS_Para->Para_Product Ortho_Product->Para_Product Isomerization (High Temp) p3 Ortho_Product->p3 p5 Para_Product->p5 Energy_Axis Potential Energy p2 p4

Figure 2: Energy profile of kinetic vs. thermodynamic control.

Quantitative Data

Reaction Kinetics

A kinetic study of phenol sulfonation in a stirred tank reactor (STR) provided the following pre-exponential factors (k) and activation energies (E) for the reaction pathways.[7]

ParameterReaction PathwayValueUnit
k₁Phenol → Ortho-isomer5.74 × 10³(varies)
E₁Phenol → Ortho-isomer8.17kJ/mol
k₋₁Ortho-isomer → Phenol6.95 × 10³(varies)
E₋₁Ortho-isomer → Phenol6.18kJ/mol
k₂Phenol → Para-isomer1.43 × 10¹⁰(varies)
E₂Phenol → Para-isomer69.35kJ/mol
k₋₂Para-isomer → Phenol0.05 × 10³(varies)
E₋₂Para-isomer → Phenol14.17kJ/mol
Table 1: Kinetic Parameters for Phenol Sulfonation.[7]
Product Yield Under Optimized Conditions

Process optimization studies have shown that reactor type can significantly impact the yield of 4-hydroxybenzenesulfonic acid (p-HBSA) by improving micromixing.[8]

Reactor TypeOperating ConditionsYield of p-HBSA (%)
Stirred Tank Reactor (STR)T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.2589.85
Rotating Packed Bed (RPB)N = 2250 rpm, Q = 300 mL/min, T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.25, t = 3 min96.52

Table 2: Effect of Reactor Type on Product Yield.[8]
T = Reaction Temperature, η = Sulfuric acid/phenol molar ratio, τ = Ageing time, ζ = Solvent/phenol molar ratio, N = Rotation speed, Q = Feeding rate, t = Cycle time.

Experimental Protocols

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Phenol is toxic and corrosive, and concentrated sulfuric acid is highly corrosive and causes severe burns. All procedures should be conducted in a well-ventilated fume hood.[8]

Synthesis of 4-Hydroxybenzenesulfonic Acid (Thermodynamic Control)

This protocol is optimized for the selective synthesis of the para-isomer.

Materials:

  • Phenol (C₆H₅OH): 94 g (1.0 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 96-98%): 104 g (1.06 mol)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 94 g (1.0 mol) of molten phenol.[5]

  • Reagent Addition: Slowly and with constant, vigorous stirring, add 104 g (1.06 mol) of concentrated sulfuric acid. The addition is exothermic and the temperature will rise.[5]

  • Reaction: Heat the reaction mixture to 100-110°C using an oil bath. Maintain this temperature and continue stirring for 5-6 hours.[5][9][10] During this period, water formed during the reaction and a small amount of unreacted phenol may distill off.[9][10]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product, primarily 4-hydroxybenzenesulfonic acid, will solidify.[5]

  • Purification: The crude product can be purified by recrystallization. A common method involves conversion to a salt (e.g., sodium salt), followed by recrystallization and re-acidification. Alternatively, recrystallization from an ethanol/water mixture can be employed.[11]

Reaction Monitoring

The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of phenol and the formation of the product isomers.[1][12]

G Start Start Setup Setup Flask: - Molten Phenol (1.0 mol) - Stirrer, Reflux Condenser Start->Setup Add_H2SO4 Slowly Add Conc. H₂SO₄ (1.06 mol) with vigorous stirring Setup->Add_H2SO4 Heat Heat to 100-110°C Maintain for 5-6 hours Add_H2SO4->Heat Monitor Monitor Reaction (TLC / HPLC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Solidify Product Solidifies Cool->Solidify Purify Purify Crude Product (e.g., Recrystallization) Solidify->Purify End End: Pure 4-Hydroxybenzenesulfonic Acid Purify->End

Figure 3: Experimental workflow for the synthesis of 4-hydroxybenzenesulfonic acid.

Side Reactions and Optimization

Several side reactions can occur, reducing the yield and purity of the desired product.

  • Polysulfonation: The highly activated phenol ring can undergo further sulfonation to yield di- and tri-sulfonated products. This is more prevalent with a large excess of the sulfonating agent or at prolonged reaction times.[8] Controlling the stoichiometry is critical to favor monosulfonation.[5]

  • Oxidation: Phenol is susceptible to oxidation, especially at high temperatures, which can lead to the formation of dark, tarry byproducts like quinones.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidation.[5]

  • Sulfone Formation: At elevated temperatures, bis(hydroxyphenyl) sulfones can form as byproducts.

G Start Select Desired Isomer Ortho Ortho-isomer (2-hydroxybenzenesulfonic acid) Start->Ortho Ortho Para Para-isomer (4-hydroxybenzenesulfonic acid) Start->Para Para Kinetic Kinetic Control (Fastest Product) Ortho->Kinetic Thermo Thermodynamic Control (Most Stable Product) Para->Thermo Low_Temp Set Low Temperature (~25°C) Kinetic->Low_Temp High_Temp Set High Temperature (~100°C) Thermo->High_Temp

Figure 4: Logic diagram for isomer selection based on temperature.

References

Exploratory

Unveiling the Legacy of Sodium Phenolsulfonates: A Technical Guide

A comprehensive exploration into the discovery, history, synthesis, and multifaceted applications of sodium phenolsulfonates, this in-depth guide serves as a critical resource for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the discovery, history, synthesis, and multifaceted applications of sodium phenolsulfonates, this in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development. From its early use as an antiseptic to its current role as a key chemical intermediate, the journey of sodium phenolsulfonates reflects the evolution of organic chemistry and its industrial applications.

Discovery and Historical Significance

The history of sodium phenolsulfonates is intrinsically linked to the pioneering work on the sulfonation of aromatic compounds in the mid-19th century. While a single definitive discoverer is not clearly documented in readily available historical records, the synthesis of phenolsulfonic acid, the precursor to its sodium salt, emerged from the burgeoning field of coal tar chemistry. The process of sulfonation, the introduction of a sulfonic acid group (-SO₃H) onto an organic molecule, was a significant advancement in synthetic organic chemistry.

Initially, the mixture of sodium phenolsulfonate isomers, historically referred to as sodium sulfocarbolate, gained prominence in the late 19th and early 20th centuries for its antiseptic properties. Following in the footsteps of Joseph Lister's revolutionary use of carbolic acid (phenol) in antiseptic surgery, sodium sulfocarbolate was utilized as a less caustic alternative for disinfecting and as an intestinal antiseptic.[1] Its adoption in various medicinal and veterinary preparations marked an important step in the development of synthetic antimicrobial agents. Over time, the primary application of sodium phenolsulfonates has shifted from medicine to industrial chemical synthesis, where it serves as a valuable intermediate.

Physicochemical Properties of Sodium Phenolsulfonate Isomers

Sodium phenolsulfonate exists as three distinct isomers: ortho, meta, and para, depending on the relative positions of the hydroxyl (-OH) and sulfonate (-SO₃Na) groups on the benzene (B151609) ring. These positional differences significantly influence their physical and chemical properties. The para isomer is the most commercially significant due to its ease of separation and high purity as a dihydrate.[2]

PropertySodium ortho-phenolsulfonateSodium meta-phenolsulfonateSodium para-phenolsulfonate
Molecular Formula C₆H₅NaO₄SC₆H₅NaO₄SC₆H₅NaO₄S
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol
Appearance White crystalline powderWhite crystalline powderWhite, odorless crystals or powder[3]
Melting Point >300 °C>300 °C>300 °C
Solubility in Water SolubleSoluble1 g in 4.2 mL of water[3]
pKa (of parent acid) ~0.5 (estimated)Not readily availableNot readily available

Synthesis and Manufacturing

The industrial production of sodium phenolsulfonates primarily involves the sulfonation of phenol (B47542) with sulfuric acid, followed by neutralization with a sodium base. The isomeric distribution of the resulting phenolsulfonic acid is highly dependent on the reaction temperature.

Sulfonation of Phenol: A Tale of Two Isomers

The sulfonation of phenol is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction.

  • Kinetic Control (Low Temperature): At lower temperatures (typically below 100°C), the reaction is under kinetic control, favoring the formation of the ortho-phenolsulfonic acid .

  • Thermodynamic Control (High Temperature): At higher temperatures (above 100°C), the reaction is under thermodynamic control, leading to the more stable para-phenolsulfonic acid as the major product. The ortho isomer can rearrange to the para isomer at elevated temperatures.

Sulfonation_of_Phenol

Experimental Protocols

Synthesis of Sodium para-phenolsulfonate (Laboratory Scale):

  • Sulfonation: In a flask equipped with a stirrer and a thermometer, 94 g (1 mole) of phenol is melted. To the molten phenol, 105 g (1.07 moles) of concentrated sulfuric acid is added slowly while maintaining the temperature at 100-110°C. The mixture is heated and stirred for 4-6 hours until the reaction is complete.

  • Neutralization: The reaction mixture is allowed to cool and is then slowly and carefully added to a solution of sodium hydroxide (B78521) or sodium carbonate in water. The addition is continued until the pH of the solution is neutral (pH 7).

  • Isolation and Purification: The resulting solution contains sodium para-phenolsulfonate. The para-isomer is less soluble than the ortho-isomer and can be preferentially crystallized by cooling the solution. The product, sodium para-phenolsulfonate dihydrate, is collected by filtration, washed with cold water, and dried.[2]

Industrial Production and Dehydration:

In an industrial setting, the process is optimized for large-scale production. A key step for many applications is the dehydration of the sodium phenolsulfonate dihydrate to its anhydrous form. This is typically achieved by heating the hydrated salt in an inert atmosphere (e.g., nitrogen) at temperatures between 140°C and 200°C to remove the water of hydration without causing decomposition or discoloration.[1]

Industrial_Production_Workflow

Applications

Sodium phenolsulfonates are versatile chemical compounds with a range of applications, primarily driven by the properties of the para-isomer.

  • Chemical Intermediate: The most significant current use of sodium para-phenolsulfonate is as a key intermediate in the synthesis of other organic compounds. It is notably used in the production of alkanoyloxybenzene sulfonates, which are components of some detergents and soaps.[1]

  • Dye and Resin Manufacturing: It serves as a building block in the synthesis of certain dyes and resins.

  • Wastewater Treatment: Sodium phenolsulfonate can be used in wastewater treatment processes, where it aids in the removal of heavy metals.[]

  • Historical Antiseptic: As sodium sulfocarbolate, it was historically used as a topical and intestinal antiseptic in both human and veterinary medicine.[1]

Mechanism of Antiseptic Action (Historical Perspective)

The antiseptic properties of sodium phenolsulfonate are attributed to its phenolic component. Phenolic compounds, in general, exert their antimicrobial effects by denaturing and coagulating cellular proteins, leading to cell damage and death. They are considered general protoplasmic poisons.[] The addition of the sulfonic acid group was believed to reduce the causticity and toxicity of phenol while retaining a degree of its antiseptic efficacy.

The precise biochemical signaling pathways of sodium phenolsulfonate's antiseptic action are not as well-defined as modern antibiotics. However, the general mechanism can be understood as a disruption of the bacterial cell's structural and functional integrity.

Antiseptic_Mechanism

Conclusion

Sodium phenolsulfonates, from their early application as a pioneering antiseptic to their current role as a vital industrial intermediate, have a rich history that mirrors the advancements in chemical science. The ability to control the isomeric distribution through reaction conditions and the subsequent development of efficient purification and dehydration processes have solidified the importance of the para-isomer in modern chemical manufacturing. While its medicinal use has been largely superseded, the study of sodium phenolsulfonates provides valuable insights into the structure-property relationships of aromatic compounds and the historical development of synthetic chemicals for both therapeutic and industrial purposes. Further research into the nuanced biochemical interactions of its historical antiseptic applications could yet reveal more about the mechanisms of early antimicrobial agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Sodium 4-hydroxybenzenesulfonate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 4-hydroxybenzenesulfonate (B8699630) (CAS 825-90-1), the sodium salt of 4-hydroxybenzenesulfonic acid, is a versatile and highly functio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630) (CAS 825-90-1), the sodium salt of 4-hydroxybenzenesulfonic acid, is a versatile and highly functionalized aromatic compound. Its structure, featuring both a hydrophilic sulfonate group and a reactive hydroxyl group on a benzene (B151609) ring, makes it a valuable intermediate in a wide range of chemical syntheses.[1][2] This white to off-white crystalline powder is soluble in water and exhibits high thermal stability with a melting point typically over 300°C.[1] These properties, combined with its utility as a building block, have led to its application in the pharmaceutical, agrochemical, polymer, and dye industries.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the use of sodium 4-hydroxybenzenesulfonate as a chemical intermediate in various synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of sodium 4-hydroxybenzenesulfonate is presented in the table below.

PropertyValueReference
CAS Number 825-90-1
Molecular Formula C₆H₅NaO₄S
Molecular Weight 196.15 g/mol
Appearance White to almost white powder or crystal[1]
Melting Point >300°C
Solubility Soluble in water, hot alcohol, and glycerol[5]
Form Also available as a dihydrate (CAS 10580-19-5)[4][6][7][8]

Applications in Organic Synthesis

Sodium 4-hydroxybenzenesulfonate serves as a foundational building block for the synthesis of more complex organic molecules. Its dual functionality allows for a variety of chemical transformations.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The unique structure of sodium 4-hydroxybenzenesulfonate makes it a valuable precursor in the synthesis of pharmaceuticals.[2][4][9] Research has also suggested its potential as a sucrase inhibitor, indicating possible applications in the development of antidiabetic drugs.[1]

Logical Workflow for API Synthesis using Sodium 4-hydroxybenzenesulfonate

A Sodium 4-hydroxybenzenesulfonate B Functional Group Transformation (e.g., Etherification, Esterification) A->B Step 1 C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C Step 2 D Further Elaboration and Cyclization C->D Step 3 E Active Pharmaceutical Ingredient (API) D->E Step 4

Caption: General synthetic workflow for API development.

Synthesis of Agrochemicals

Sodium 4-hydroxybenzenesulfonate is a key intermediate in the production of certain agrochemicals. A notable example is its use in the preparation of Famphur Oxon, a metabolite of the organophosphate insecticide Famphur.[1][3]

Experimental Protocol: Synthesis of an Ether Derivative (General Procedure)

This protocol describes a general procedure for the etherification of the hydroxyl group of sodium 4-hydroxybenzenesulfonate, a common first step in more complex syntheses.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-hydroxybenzenesulfonate (1.0 eq) in the chosen aprotic polar solvent.

  • Add the base (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific alkyl halide and solvent (typically 60-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterCondition
Reactants Sodium 4-hydroxybenzenesulfonate, Alkyl halide
Solvent DMF or Acetonitrile
Base K₂CO₃ or NaH
Temperature 60-100°C
Reaction Time Varies (monitor by TLC)
Typical Yield >80% (dependent on substrate)
Synthesis of Dyes

Sodium 4-hydroxybenzenesulfonate is utilized as an intermediate in the dye industry to produce colorants with enhanced properties such as improved lightfastness and wash resistance.[4] The phenolic hydroxyl group acts as a coupling site in the synthesis of azo dyes.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye using sodium 4-hydroxybenzenesulfonate as the coupling agent.

Part 1: Diazotization of an Aromatic Amine

  • Dissolve the aromatic amine (e.g., aniline) in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) while maintaining the temperature between 0-5°C to form the diazonium salt.

Part 2: Azo Coupling

  • Dissolve sodium 4-hydroxybenzenesulfonate in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of sodium 4-hydroxybenzenesulfonate with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes.

  • The azo dye will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Azo Dye Synthesis Pathway

cluster_0 Diazotization cluster_1 Azo Coupling A Aromatic Amine (e.g., Aniline) B Diazonium Salt A->B NaNO₂, HCl 0-5°C C Sodium 4-hydroxybenzenesulfonate D Azo Dye B->D Coupling NaOH, 0-5°C C->D

Caption: Synthesis of an azo dye.

Applications in Polymer Chemistry

The reactivity of sodium 4-hydroxybenzenesulfonate makes it a useful monomer or additive in the synthesis of various polymers, imparting specific properties to the resulting materials.

Synthesis of Sulfonated Polymers for Proton Exchange Membranes

4-Hydroxybenzenesulfonic acid, the acidic form of the title compound, is used in the preparation of novel aromatic side-chain sulfonated diamines.[5] These diamines can then be polymerized to form sulfonated polyimides, which are materials of interest for proton exchange membranes (PEMs) in fuel cells due to their good thermal stability, mechanical properties, and proton conductivity.[5]

Workflow for Sulfonated Polyimide Synthesis

A 4-Hydroxybenzenesulfonic Acid B Reaction with Functionalized Diamine A->B C Sulfonated Diamine Monomer B->C D Polymerization with Dianhydride C->D E Sulfonated Polyimide D->E

Caption: Pathway to sulfonated polyimides.

Preparation of Novel Ionomers and Coordination Polymers

The dihydrate form of sodium 4-hydroxybenzenesulfonate has been used in the synthesis of new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate (B1194179) groups.[6][7] It is also employed in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers.[6][7]

Other Industrial Applications

Beyond the synthesis of fine chemicals, sodium 4-hydroxybenzenesulfonate finds utility in various industrial processes.

  • Electroplating: It is used as an additive in acidic tin plating baths to improve the quality of the tin deposit.[5]

  • Resin Production: It can act as a curing agent for resins and as a foaming agent.[5]

  • Water Treatment: It has potential applications in water treatment formulations due to its ability to interact with certain contaminants.[4]

  • Cosmetics: Due to its surfactant properties, it can be used as a preservative or pH stabilizer in cosmetic formulations.[1]

Conclusion

Sodium 4-hydroxybenzenesulfonate is a chemical intermediate with a broad spectrum of applications, driven by its versatile chemical nature. The protocols and data presented here provide a foundation for its use in research and development across the pharmaceutical, polymer, and chemical industries. Further exploration of its reactivity is likely to uncover even more applications for this valuable compound.

References

Application

Application Notes and Protocols for Synthesis with Sodium 4-Hydroxybenzenesulfonate and Analogues

These protocols provide detailed methodologies for the synthesis of sulfonated polymers and resins, targeting researchers, scientists, and drug development professionals. The application of sodium 4-hydroxybenzenesulfona...

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide detailed methodologies for the synthesis of sulfonated polymers and resins, targeting researchers, scientists, and drug development professionals. The application of sodium 4-hydroxybenzenesulfonate (B8699630) and similar sulfonated precursors is highlighted in the creation of advanced materials with applications in areas such as proton exchange membranes for fuel cells.

Synthesis of Sulfonated Poly(arylene ether sulfone)s (SPAES)

Sulfonated poly(arylene ether sulfone)s (SPAES) are a class of polymers known for their high thermal stability, mechanical strength, and proton conductivity, making them suitable for applications like proton exchange membranes. The following protocol details a common method for their synthesis via nucleophilic aromatic substitution condensation polymerization.

Experimental Protocol

This protocol is based on the condensation reaction between a dihydroxy monomer and a combination of non-sulfonated and sulfonated dihalo monomers.[1]

Materials:

  • 4,4′-dihydroxybiphenyl (BP)

  • 4,4′-difluorodiphenyl sulfone (DFDPS)

  • 3,3′-disulfonated-4,4′-difluorodiphenyl sulfone (SDFDPS)

  • Potassium carbonate (K₂CO₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

  • Isopropanol (B130326)

  • Deionized water

  • 1 M Sulfuric acid

Equipment:

  • 250 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Argon or Nitrogen inlet

  • Heating mantle

  • Vacuum oven

Procedure:

  • Reactant Preparation: In the 250 mL four-neck flask, dissolve 2.048 g (11.00 mmol) of 4,4′-dihydroxybiphenyl (BP), 1.398 g (5.500 mmol) of 4,4′-difluorodiphenyl sulfone (DFDPS), and 2.521 g (5.500 mmol) of 3,3′-disulfonated-4,4′-difluorodiphenyl sulfone (SDFDPS) in 13.6 mL of N-methyl-2-pyrrolidone (NMP).[1]

  • Reaction Setup: To the flask, add 1.748 g (12.65 mmol) of potassium carbonate (K₂CO₃). Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and an argon/nitrogen inlet.[1][2]

  • Azeotropic Dehydration: Add 60 mL of toluene to the reaction mixture to facilitate the removal of water.[2] Heat the mixture to 135 °C for 6 hours to reflux and azeotropically remove water.[2]

  • Polymerization: After water removal, distill off the toluene and increase the temperature to 170 °C. Maintain the reaction at this temperature for 20 hours, allowing the polymerization to proceed.[3]

  • Precipitation and Washing: Once the reaction is complete, cool the viscous solution and pour it into 1 L of isopropanol to precipitate the polymer.[3] Wash the resulting polymer several times with deionized water.[3]

  • Drying: Filter the polymer and dry it at 60 °C under vacuum for 24 hours.[3] The expected yield is approximately 89%.[3]

  • Membrane Casting (Optional): To prepare a membrane, dissolve 1 g of the synthesized SPAES (in sodium form) in 19 g of NMP to create a 5 wt.% solution. Filter the solution and cast it onto a glass dish. Dry in a vacuum oven at 80 °C for 48 hours.[3]

  • Proton Exchange: To convert the membrane to its proton form, immerse it in a 1 M sulfuric acid solution at 60 °C for 2 hours, followed by thorough washing with deionized water.[3]

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar RatioYield (%)
4,4′-dihydroxybiphenyl (BP)186.212.04811.002-
4,4′-difluorodiphenyl sulfone (DFDPS)254.241.3985.5001-
3,3′-disulfonated-4,4′-difluorodiphenyl sulfone (SDFDPS)458.362.5215.5001-
Potassium carbonate (K₂CO₃)138.211.74812.65--
Sulfonated Poly(arylene ether sulfone) (SPAES)----~89[3]

Experimental Workflow

SPAES_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification and Processing BP 4,4'-dihydroxybiphenyl (BP) dissolve Dissolve Monomers in NMP BP->dissolve DFDPS 4,4'-difluorodiphenyl sulfone (DFDPS) DFDPS->dissolve SDFDPS 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS) SDFDPS->dissolve K2CO3 Potassium carbonate (K2CO3) add_catalyst Add K2CO3 K2CO3->add_catalyst NMP NMP (Solvent) NMP->dissolve dissolve->add_catalyst dehydration Azeotropic Dehydration (Toluene, 135°C, 6h) add_catalyst->dehydration polymerize Polymerization (170°C, 20h) dehydration->polymerize precipitate Precipitate in Isopropanol polymerize->precipitate wash Wash with DI Water precipitate->wash dry Dry under Vacuum (60°C, 24h) wash->dry membrane_cast Membrane Casting (Optional) dry->membrane_cast proton_exchange Proton Exchange (H2SO4) membrane_cast->proton_exchange SPF_Resin_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis Phenol Phenol (preheated) mix Mix Reactants Phenol->mix Formaldehyde Formaldehyde Formaldehyde->mix SFS Sodium Formaldehyde Sulfoxylate SFS->mix NaOH NaOH solution ph_adjust Adjust pH to 9.3-9.5 NaOH->ph_adjust mix->ph_adjust step1 Reaction Step 1 (80°C, 45 min) ph_adjust->step1 step2 Reaction Step 2 (90°C, 120 min) step1->step2 cool Cool to Room Temperature step2->cool

References

Method

Application Notes and Protocols: Sodium 4-hydroxybenzenesulfonate in Pharmaceutical and Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 4-hydroxybenzenesulfonate (B8699630), also known as sodium phenolsulfonate, is a versatile organic salt with significant applications in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630), also known as sodium phenolsulfonate, is a versatile organic salt with significant applications in both the pharmaceutical and cosmetic industries. Its properties as a hydrotrope, antimicrobial agent, and deodorant make it a valuable excipient and active ingredient. This document provides detailed application notes and experimental protocols for its use in formulations, aimed at guiding researchers, scientists, and drug development professionals.

Physicochemical Properties

A solid understanding of the physicochemical properties of sodium 4-hydroxybenzenesulfonate is fundamental for its effective application in formulation development.

PropertyValueReference(s)
Chemical Name Sodium 4-hydroxybenzenesulfonate[1]
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt[1]
CAS Number 825-90-1[1]
Molecular Formula C₆H₅NaO₄S[1]
Molecular Weight 196.16 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water

Section 1: Pharmaceutical Applications - Hydrotropic Agent for Solubility Enhancement

Sodium 4-hydroxybenzenesulfonate is an effective hydrotropic agent, capable of significantly increasing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). This property is crucial for improving the bioavailability of oral dosage forms and enabling the formulation of aqueous parenteral solutions.

Application Notes:
  • Mechanism of Action: Hydrotropes are amphiphilic compounds that, at high concentrations, form non-micellar aggregates that can encapsulate poorly soluble drugs, thereby increasing their solubility in aqueous media. The proposed mechanism involves water-mediated aggregation of the hydrotrope molecules around the solute, driven by hydrophobic interactions.[2][3][4][5] The planarity of the hydrophobic part of the hydrotrope is a significant factor in this process.[3]

  • Concentration Dependence: The solubility enhancement is directly proportional to the concentration of the hydrotrope. It is essential to determine the minimum hydrotropic concentration (MHC), the concentration at which the hydrotrope begins to form aggregates and significantly increases the solubility of the API.

  • API Compatibility: Pre-formulation studies are critical to ensure the chemical and physical compatibility of sodium 4-hydroxybenzenesulfonate with the target API. Potential interactions that could lead to degradation or precipitation should be investigated.

Experimental Protocol: Solubility Enhancement of a Poorly Soluble Drug (e.g., Ibuprofen)

This protocol outlines a method to determine the solubility enhancement of a model poorly soluble drug, ibuprofen (B1674241), using sodium 4-hydroxybenzenesulfonate.

Materials:

  • Ibuprofen powder

  • Sodium 4-hydroxybenzenesulfonate

  • Distilled water

  • Volumetric flasks (50 mL)

  • Sonicator

  • Mechanical shaker

  • 0.45 µm membrane filters

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of sodium 4-hydroxybenzenesulfonate at different molar concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in 50 mL volumetric flasks.

  • Solubility Determination:

    • Add an excess amount of ibuprofen to 25 mL of each hydrotrope solution in separate flasks.

    • Sonicate the flasks for 4 hours to facilitate dissolution.

    • Place the flasks on a mechanical shaker in a constant temperature water bath (e.g., 25°C) for 24 hours to reach equilibrium.

    • After 24 hours, filter the solutions through a 0.45 µm membrane filter to remove undissolved drug particles.

  • Analysis:

    • Analyze the clear filtrates spectrophotometrically at the λmax of ibuprofen (e.g., 259 nm) to determine the concentration of the dissolved drug.[6]

    • Use the corresponding hydrotrope solution as a blank.

  • Data Presentation:

    • Plot the solubility of ibuprofen (mg/mL) as a function of the molar concentration of sodium 4-hydroxybenzenesulfonate.

Quantitative Data Summary:

Concentration of Sodium 4-hydroxybenzenesulfonate (M)Solubility of Ibuprofen (mg/mL) - Hypothetical Data
0 (Distilled Water)0.021
0.52.5
1.09.0
1.516.5
2.031.0

Note: The above data is hypothetical and for illustrative purposes. Actual results may vary.

Workflow for Solubility Enhancement Study:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_hydro Prepare Hydrotrope Solutions (0.5M, 1.0M, 1.5M, 2.0M) mix Add API to Hydrotrope Solutions prep_hydro->mix prep_api Weigh excess API (Ibuprofen) prep_api->mix sonicate Sonicate (4 hours) mix->sonicate shake Equilibrate (24 hours) sonicate->shake filter Filter (0.45 µm) shake->filter uv_vis UV-Vis Spectrophotometry filter->uv_vis plot Plot Solubility vs. Concentration uv_vis->plot G cluster_water Aqueous Environment cluster_hydrotrope Hydrotrope Aggregation cluster_api Poorly Soluble API W1 H₂O W2 H₂O W3 H₂O W4 H₂O W5 H₂O W6 H₂O H1 Hydrotrope API API H1->API H2 Hydrotrope H2->API H3 Hydrotrope H3->API H4 Hydrotrope H4->API H5 Hydrotrope H5->API G cluster_sampling Sampling and Enumeration start Start: Cream Formulation inoculate Inoculate with Test Microorganisms (Bacteria, Yeast, Mold) start->inoculate incubate Incubate at 20-25°C (28 days) inoculate->incubate day7 Day 7 incubate->day7 day14 Day 14 incubate->day14 day28 Day 28 incubate->day28 evaluate Evaluate Log Reduction vs. ISO 11930 Criteria day7->evaluate day14->evaluate day28->evaluate end End: Efficacy Determined evaluate->end G cluster_cell Microbial Cell Phenol Sodium 4-hydroxybenzenesulfonate (Phenolic Compound) Membrane Cell Membrane Phenol->Membrane Disruption & Increased Permeability Enzymes Essential Enzymes Phenol->Enzymes Inhibition DNA_RNA DNA/RNA Phenol->DNA_RNA Inhibition of Synthesis Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components

References

Application

Applications of Sodium 4-Hydroxybenzenesulfonate in Agrochemical Synthesis: A Detailed Overview for Researchers

Introduction Sodium 4-hydroxybenzenesulfonate (B8699630), a versatile aromatic organic compound, is gaining significant attention in the agrochemical industry. Its unique bifunctional nature, possessing both a hydrophili...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630), a versatile aromatic organic compound, is gaining significant attention in the agrochemical industry. Its unique bifunctional nature, possessing both a hydrophilic sulfonate group and a reactive phenolic hydroxyl group, makes it a valuable intermediate in the synthesis of various agrochemicals and a functional component in pesticide formulations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of sodium 4-hydroxybenzenesulfonate in agrochemical synthesis.

Application as a Synthetic Intermediate

Sodium 4-hydroxybenzenesulfonate serves as a crucial building block in the synthesis of specific active ingredients in pesticides. Its utility is primarily demonstrated in the production of organophosphate insecticides and in the formation of sulfonate derivatives with potential herbicidal or fungicidal activities.

Synthesis of Famphur Oxon

Sodium 4-hydroxybenzenesulfonate is a key precursor in the synthesis of Famphur Oxon, the active metabolite of the organophosphate insecticide Famphur.[1][2] Famphur is used to control ectoparasites in livestock. The synthesis involves the reaction of sodium 4-hydroxybenzenesulfonate with a phosphorylating agent.

Reaction Scheme:

Famphur_Oxon_Synthesis cluster_reactants Reactants cluster_products Products Sodium_4_hydroxybenzenesulfonate Sodium 4-hydroxybenzenesulfonate Famphur_Oxon Famphur Oxon Sodium_4_hydroxybenzenesulfonate->Famphur_Oxon Reaction Phosphorylating_Agent Dimethyl chlorophosphate Phosphorylating_Agent->Famphur_Oxon NaCl Sodium Chloride

Caption: Synthesis of Famphur Oxon.

Experimental Protocol: Synthesis of Famphur Oxon

This protocol describes a general procedure for the synthesis of Famphur Oxon from sodium 4-hydroxybenzenesulfonate.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Dimethyl chlorophosphate

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Base (e.g., triethylamine, potassium carbonate)

  • Stirring apparatus

  • Reaction vessel

  • Temperature control system

  • Extraction and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium 4-hydroxybenzenesulfonate (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the reaction mixture and stir until a homogenous solution or suspension is formed.

  • Addition of Phosphorylating Agent: Slowly add dimethyl chlorophosphate (1.0 to 1.2 equivalents) to the reaction mixture at a controlled temperature (typically 0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Famphur Oxon.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Purity (post-purification)>95%
Synthesis of Difluoromethyl Sulfonates

Sodium 4-hydroxybenzenesulfonate is also utilized in the synthesis of aryl difluoromethyl sulfonates.[2] These compounds are of interest in agrochemical research due to the unique properties conferred by the difluoromethyl group, which can enhance the biological activity and metabolic stability of molecules.[3]

Reaction Scheme:

Difluoromethyl_Sulfonate_Synthesis cluster_reactants Reactants cluster_product Product Sodium_4_hydroxybenzenesulfonate Sodium 4-hydroxybenzenesulfonate Aryl_Difluoromethyl_Sulfonate Aryl Difluoromethyl Sulfonate Sodium_4_hydroxybenzenesulfonate->Aryl_Difluoromethyl_Sulfonate Reaction in the presence of a base Difluoromethylating_Agent e.g., Chlorodifluoromethane (Freon 22) Difluoromethylating_Agent->Aryl_Difluoromethyl_Sulfonate

Caption: Synthesis of Aryl Difluoromethyl Sulfonates.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Sulfonates

This protocol outlines a general method for the difluoromethylation of sodium 4-hydroxybenzenesulfonate.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Difluoromethylating agent (e.g., chlorodifluoromethane, sodium chlorodifluoroacetate)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Reaction vessel suitable for handling gaseous reagents (if applicable)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend sodium 4-hydroxybenzenesulfonate (1.0 equivalent) and the base (2.0-3.0 equivalents) in the aprotic polar solvent.

  • Introduction of Difluoromethylating Agent: Introduce the difluoromethylating agent into the reaction mixture. If using a gaseous reagent like chlorodifluoromethane, it can be bubbled through the solution. If using a solid reagent like sodium chlorodifluoroacetate, it can be added in portions.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or Gas Chromatography (GC) until completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data:

ParameterValue
Typical Yield50-70%
Purity (post-purification)>98%

Application as a Surfactant in Agrochemical Formulations

The amphiphilic nature of sodium 4-hydroxybenzenesulfonate, with its hydrophilic sulfonate head and hydrophobic phenyl ring, allows it to function as a surfactant in agrochemical formulations. Surfactants are crucial for enhancing the efficacy of pesticides by improving their wetting, spreading, and penetration properties on plant surfaces.

Logical Relationship of Surfactant Action:

Surfactant_Action Sodium_4_hydroxybenzenesulfonate Sodium 4-hydroxybenzenesulfonate (Surfactant) Pesticide_Formulation Pesticide Formulation Sodium_4_hydroxybenzenesulfonate->Pesticide_Formulation Reduced_Surface_Tension Reduced Surface Tension of Spray Droplets Pesticide_Formulation->Reduced_Surface_Tension Improved_Wetting Improved Wetting of Leaf Surface Reduced_Surface_Tension->Improved_Wetting Increased_Spreading Increased Spreading Area Improved_Wetting->Increased_Spreading Enhanced_Penetration Enhanced Penetration through Cuticle Increased_Spreading->Enhanced_Penetration Increased_Efficacy Increased Pesticide Efficacy Enhanced_Penetration->Increased_Efficacy

Caption: Mechanism of surfactant action in enhancing pesticide efficacy.

Physicochemical Properties Relevant to Surfactant Activity:

PropertyValue/DescriptionReference
Molecular Weight196.16 g/mol [4]
AppearanceWhite to off-white crystalline powder[5]
Solubility in WaterSoluble[5]
Melting Point>300 °C[5]
Critical Micelle Concentration (CMC)Data not available in the searched literature. This is a key parameter to determine for optimizing formulations.
Surface Tension ReductionData not available in the searched literature. This needs to be experimentally determined for specific formulations.

Experimental Protocol: Evaluation of Surfactant Properties

This protocol provides a general framework for evaluating the surfactant properties of sodium 4-hydroxybenzenesulfonate for agrochemical applications.

Objective: To determine the critical micelle concentration (CMC) and the effect of sodium 4-hydroxybenzenesulfonate on the surface tension of aqueous solutions.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Conductivity meter

  • Series of volumetric flasks and pipettes

Procedure for Surface Tension Measurement:

  • Prepare Stock Solution: Prepare a stock solution of sodium 4-hydroxybenzenesulfonate in deionized water of a known concentration (e.g., 10 g/L).

  • Prepare Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.001 g/L to 1 g/L).

  • Measure Surface Tension: Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot Data: Plot the surface tension as a function of the logarithm of the concentration of sodium 4-hydroxybenzenesulfonate.

  • Determine CMC: The concentration at which the surface tension plateaus is the critical micelle concentration (CMC).

Procedure for Conductivity Measurement:

  • Prepare Solutions: Prepare a series of solutions of sodium 4-hydroxybenzenesulfonate in deionized water with varying concentrations.

  • Measure Conductivity: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot Data: Plot the conductivity as a function of the concentration of sodium 4-hydroxybenzenesulfonate.

  • Determine CMC: The CMC is identified by a distinct change in the slope of the conductivity versus concentration plot.

Sodium 4-hydroxybenzenesulfonate is a valuable and versatile chemical for the agrochemical industry. Its application as a synthetic intermediate allows for the efficient production of key pesticide active ingredients. Furthermore, its inherent surfactant properties present an opportunity for its inclusion in formulations to enhance the performance of various agrochemicals. Further research to quantify its surfactant efficacy in specific pesticide formulations and to explore its potential in the synthesis of novel agrochemicals is warranted. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this promising compound.

References

Method

Application Notes and Protocols: Preparation of Metal Complexes with 4-Hydroxybenzenesulfonate Ligands

For Researchers, Scientists, and Drug Development Professionals This document provides detailed methodologies for the synthesis and characterization of metal complexes featuring 4-hydroxybenzenesulfonate (B8699630) ligan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and characterization of metal complexes featuring 4-hydroxybenzenesulfonate (B8699630) ligands. These compounds are of significant interest due to their versatile coordination chemistry and potential applications in catalysis, materials science, and as therapeutic agents.

Introduction

4-Hydroxybenzenesulfonate, the conjugate base of 4-hydroxybenzenesulfonic acid, is a versatile ligand in coordination chemistry. It possesses two potential donor sites: the phenolic oxygen and the oxygen atoms of the sulfonate group. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging, leading to the formation of diverse metal complex architectures, from simple mononuclear species to complex coordination polymers. The presence of both a hydroxyl and a sulfonate group imparts a balance of hydrophilicity and coordination capability, making these complexes relevant for biological and catalytic applications in aqueous media.

Synthesis of Metal Complexes

The preparation of metal complexes with 4-hydroxybenzenesulfonate typically involves the reaction of a suitable metal salt with 4-hydroxybenzenesulfonic acid or its sodium salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition. Two general synthetic approaches are outlined below.

Protocol 1: Synthesis of Simple Aqua Complexes

This protocol describes the synthesis of simple hydrated metal complexes where the 4-hydroxybenzenesulfonate anion may or may not be directly coordinated to the metal center, often acting as a counter-ion.

Materials:

  • Metal(II) salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CuSO₄·5H₂O)

  • 4-Hydroxybenzenesulfonic acid or Sodium 4-hydroxybenzenesulfonate

  • Methanol (B129727)

  • Distilled water

Procedure:

  • Dissolve the metal(II) salt (1 mmol) in a minimal amount of distilled water.

  • In a separate flask, dissolve 4-hydroxybenzenesulfonic acid (2 mmol) or sodium 4-hydroxybenzenesulfonate (2 mmol) in a 1:1 mixture of methanol and distilled water.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Stir the resulting mixture at room temperature for 2-4 hours.

  • Allow the solution to stand for slow evaporation at room temperature.

  • Crystals of the metal complex will form over a period of several days to weeks.

  • Collect the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Experimental Workflow for Synthesis of Aqua Complexes

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation MetalSalt Dissolve Metal(II) Salt in Water Mixing Combine Solutions with Stirring MetalSalt->Mixing Ligand Dissolve 4-Hydroxybenzenesulfonate in Methanol/Water Ligand->Mixing Stirring Stir at Room Temperature (2-4 hours) Mixing->Stirring Evaporation Slow Evaporation Stirring->Evaporation Crystallization Crystal Formation Evaporation->Crystallization Filtration Filter and Wash Crystals Crystallization->Filtration Drying Air Dry Filtration->Drying Product Final Product: M(H₂O)₆₂·nH₂O Drying->Product

Caption: Workflow for the synthesis of simple aqua metal complexes with 4-hydroxybenzenesulfonate.

Protocol 2: Synthesis of Mixed-Ligand Complexes

This protocol outlines a general procedure for synthesizing complexes containing 4-hydroxybenzenesulfonate along with another coordinating ligand, such as a Schiff base.

Materials:

  • Primary Ligand (e.g., a Schiff base)

  • Metal(II) salt (e.g., CoCl₂·6H₂O)

  • Sodium 4-hydroxybenzenesulfonate

  • Methanol

Procedure:

  • Dissolve the primary ligand (e.g., Schiff base, 0.1 mmol) in methanol (10 mL).

  • To this solution, add the metal(II) salt (0.1 mmol) and sodium 4-hydroxybenzenesulfonate (0.2 mmol).

  • Stir the reaction mixture vigorously for 3 hours at room temperature.[1]

  • Filter the resulting solution to remove any insoluble impurities.

  • Allow the filtrate to stand undisturbed for slow evaporation.

  • Orange-colored crystals of the mixed-ligand complex are typically obtained within two weeks.[1]

  • Isolate the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.

Physicochemical and Spectroscopic Data

The following tables summarize typical quantitative data obtained for metal complexes with 4-hydroxybenzenesulfonate and related ligands.

Table 1: Physicochemical and Magnetic Moment Data

ComplexColorYield (%)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
--INVALID-LINK--₂[2]Green--Octahedral
[Co(SchiffBase)(MeOH)(C₆H₄O₄SNa)][1]Orange---
[Cu(II) Complexes with Azo-Schiff Bases][3]Various43-482.45 (g
[Co(II) Complexes with Aroylhydrazones][4]Various-4.80 - 5.10Octahedral
[Cu(II) Complexes with N,O/N,N Donors][5]Various--Various
[Co(II), Cu(II), Mn(II) Complexes with Chalcone][6]Brown/Green/Orange-RedHigh--

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Complex/Ligandν(O-H)ν(C=O) / ν(C=N)ν_asym(SO₃)ν_sym(SO₃)ν(M-O) / ν(M-N)
4-Hydroxybenzenesulfonic acid (typical)~3450 (broad)-~1250~1080-
[Co(II), Cu(II), Mn(II) Complexes with Chalcone][6]3450-34561604-1638--467-574
[Cu(II) and Zn(II) Azo-Schiff Base Complexes][3]3425161213341149-
[Co(II) Complexes with Aroylhydrazones][4]-Shifted--Present

Table 3: UV-Vis Spectroscopic Data

Complex/LigandSolventλ_max (nm) (Assignment)
Chalcone Ligand[6]Ethanol292 (π-π), 362 (n-π)
Co(II), Cu(II), Mn(II) Complexes with Chalcone[6]Ethanol250-278 (π-π), 365-366 (n-π)
Azo-Schiff Base Ligand (HL)[3]DMSO355 (n-π), 480 (n-π)
[Cu(L¹)₂(H₂O)₂]·nH₂O[3]DMSO~400-500 (d-d transitions)

Logical Flow of Complex Characterization

CharacterizationFlow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Physical Analysis cluster_application Application Studies SynthesizedComplex Synthesized Metal Complex FTIR FT-IR Spectroscopy (Functional Groups, Coordination) SynthesizedComplex->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions, Geometry) SynthesizedComplex->UVVis XRay Single Crystal X-ray Diffraction (Definitive Structure) SynthesizedComplex->XRay Magnetic Magnetic Susceptibility (Oxidation State, Spin State) SynthesizedComplex->Magnetic Elemental Elemental Analysis (Stoichiometry) SynthesizedComplex->Elemental Catalysis Catalytic Activity Evaluation XRay->Catalysis Biological Antimicrobial/Anticancer Screening XRay->Biological

Caption: Logical workflow for the characterization of metal complexes.

Applications

Metal complexes of 4-hydroxybenzenesulfonate and related sulfonated ligands have shown promise in various fields.

Antimicrobial Activity

The coordination of sulfonamide-based ligands to metal ions can enhance their antimicrobial properties. This is often attributed to increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.[7] Metal complexes of sulfonamides have demonstrated significant activity against a range of bacteria, including rapidly growing mycobacteria, and various fungal strains.[8][9] The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which enhances the lipophilic nature of the complex and its ability to penetrate the lipid layer of the cell membrane.[7] Zinc(II) complexes, in particular, have been reported to be effective antibacterial agents.[9]

Catalysis

The presence of both a hydroxyl and a sulfonate group can be advantageous in catalysis. The sulfonic acid group can provide Brønsted acidity, while the metal center can act as a Lewis acid catalyst. These complexes have potential applications in various organic transformations. For instance, palladium complexes have been used to catalyze the desulfonation of 4-hydroxybenzenesulfonic acid.[10] Furthermore, metal nanoparticles immobilized on surfaces modified with sulfonate-containing molecules are being explored for controlled hydrogenation and hydrogenolysis reactions.[11] Nickel(II) complexes have been investigated as catalysts for the epoxidation of olefins.[12]

Conclusion

The preparation of metal complexes with 4-hydroxybenzenesulfonate ligands offers a rich field of study with diverse structural outcomes and a wide range of potential applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these versatile coordination compounds. The interplay between the metal center, the 4-hydroxybenzenesulfonate ligand, and any ancillary ligands allows for the fine-tuning of the complexes' properties for specific applications in materials science, catalysis, and medicinal chemistry.

References

Application

Application Notes and Protocols: Sodium 4-Hydroxybenzenesulfonate as a Hydrotrope in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 4-hydroxybenzenesulfonate (B8699630) (p-phenolsulfonate), a white and water-soluble crystalline powder, is an organic salt that has garn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630) (p-phenolsulfonate), a white and water-soluble crystalline powder, is an organic salt that has garnered attention for its potential as a hydrotropic agent in pharmaceutical formulations.[1][2][3] Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute (the hydrotrope) leads to a substantial increase in the aqueous solubility of a poorly soluble primary solute.[4][5] This technique offers a promising alternative to the use of organic co-solvents, surfactants, and other solubilization methods that may present challenges related to toxicity, cost, and environmental impact.

The structure of sodium 4-hydroxybenzenesulfonate, featuring both a hydrophilic sulfonate group and a hydrophobic phenyl ring with a hydroxyl group, imparts the amphiphilic character necessary for hydrotropic activity. This unique structure allows it to interact with poorly water-soluble drugs, thereby enhancing their dissolution in aqueous media. These application notes provide an overview of the hydrotropic properties of sodium 4-hydroxybenzenesulfonate, along with detailed protocols for its evaluation and application in drug development.

Physicochemical Properties of Sodium 4-Hydroxybenzenesulfonate

A summary of the key physicochemical properties of sodium 4-hydroxybenzenesulfonate is presented in the table below.

PropertyValueReference(s)
Chemical FormulaC₆H₅NaO₄S[2]
Molecular Weight198.17 g/mol [2]
AppearanceWhite to off-white crystalline powder[6]
Melting Point>300 °C[2]
Water Solubility92.4 g/L at 20°C[2]

Mechanism of Hydrotropic Action

The precise mechanism of hydrotropy is still a subject of ongoing research, but it is generally accepted to be distinct from micellar solubilization. The process is thought to involve weak, non-covalent interactions between the hydrotrope and the poorly soluble drug molecules. In the case of aromatic hydrotropes like sodium 4-hydroxybenzenesulfonate, these interactions can include π-π stacking between the aromatic rings of the hydrotrope and the drug, as well as hydrogen bonding.

At a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), the hydrotrope molecules begin to form transient, loosely-ordered molecular aggregates or clusters.[5][7][8] These aggregates create localized non-polar microenvironments that can encapsulate the hydrophobic drug molecules, effectively shielding them from the bulk aqueous phase and leading to a significant increase in solubility.

Hydrotropic_Mechanism cluster_0 Aqueous Environment cluster_1 Above Minimum Hydrotropic Concentration (MHC) Drug Poorly Soluble Drug Solubilized_Drug Solubilized Drug (in Hydrotrope Aggregate) Drug->Solubilized_Drug Encapsulation Hydrotrope Sodium 4-hydroxybenzenesulfonate Monomers Aggregates Hydrotrope Aggregates Hydrotrope->Aggregates Self-Aggregation Aggregates->Solubilized_Drug Provides Non-polar Microenvironment

Proposed Mechanism of Hydrotropic Solubilization.

Quantitative Data on Hydrotropic Performance

At present, specific quantitative data for the Critical Hydrotropic Concentration (CHC) and the solubility enhancement of various drugs by sodium 4-hydroxybenzenesulfonate is not extensively available in the public literature. Researchers are encouraged to determine these parameters experimentally for their specific drug of interest using the protocols provided below. The following tables are templates for recording such data.

Table 1: Determination of Minimum Hydrotropic Concentration (MHC) of Sodium 4-Hydroxybenzenesulfonate

Poorly Soluble DrugMethod UsedDetermined MHC (M)
[Insert Drug Name][e.g., Conductivity, UV-Vis Spectroscopy][Insert Value]
[Insert Drug Name][e.g., Conductivity, UV-Vis Spectroscopy][Insert Value]

Table 2: Solubility Enhancement of Poorly Soluble Drugs by Sodium 4-Hydroxybenzenesulfonate

Poorly Soluble DrugIntrinsic Solubility (mg/mL)Hydrotrope Conc. (M)Solubility in Hydrotrope Solution (mg/mL)Fold Increase in Solubility
[Insert Drug Name][Insert Value]1.0[Insert Value][Insert Value]
[Insert Drug Name][Insert Value]2.0[Insert Value][Insert Value]
[Insert Drug Name][Insert Value]3.0[Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for determining the hydrotropic properties of sodium 4-hydroxybenzenesulfonate.

Protocol 1: Determination of Phase Solubility

Objective: To determine the solubility of a poorly water-soluble drug in aqueous solutions of sodium 4-hydroxybenzenesulfonate at various concentrations.

Materials:

  • Poorly water-soluble drug of interest

  • Sodium 4-hydroxybenzenesulfonate

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Screw-capped vials or flasks

  • Mechanical shaker or orbital incubator shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of sodium 4-hydroxybenzenesulfonate at different molar concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M). Also, prepare a blank solution using only distilled water.

  • Equilibration: Add an excess amount of the poorly water-soluble drug to a known volume (e.g., 10 mL) of each hydrotrope solution and the distilled water blank in separate screw-capped vials.

  • Shaking: Place the vials in a mechanical shaker or orbital incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Centrifugation: After equilibration, centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) to sediment the undissolved drug particles.

  • Filtration and Dilution: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter. Dilute the filtrate with the corresponding hydrotrope solution (or distilled water for the blank) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry.

  • Data Analysis: Plot the solubility of the drug (mg/mL or M) as a function of the sodium 4-hydroxybenzenesulfonate concentration (M).

Phase_Solubility_Workflow A Prepare Hydrotrope Solutions (various concentrations) B Add Excess Drug to each solution A->B C Equilibrate by Shaking (24-48h at constant temp.) B->C D Centrifuge to separate undissolved drug C->D E Filter and Dilute Supernatant D->E F Analyze Drug Concentration (e.g., UV-Vis Spectroscopy) E->F G Plot Solubility vs. Hydrotrope Concentration F->G

Experimental Workflow for Phase Solubility Studies.
Protocol 2: Determination of Minimum Hydrotropic Concentration (MHC)

Objective: To determine the minimum concentration of sodium 4-hydroxybenzenesulfonate required to initiate a significant increase in the solubility of a poorly soluble drug.

Method 1: From Phase Solubility Data

  • Follow the procedure outlined in Protocol 1 .

  • Plot the solubility of the drug against the concentration of sodium 4-hydroxybenzenesulfonate.

  • The MHC is the concentration at which a distinct change in the slope of the solubility curve is observed, indicating the onset of significant hydrotropic solubilization.

Method 2: Conductivity Measurement

Materials:

  • Conductivity meter

  • Sodium 4-hydroxybenzenesulfonate

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a concentrated stock solution of sodium 4-hydroxybenzenesulfonate.

  • Place a known volume of distilled water in a beaker with a magnetic stir bar and measure the initial conductivity.

  • Titrate the water with the hydrotrope stock solution, adding small, precise aliquots.

  • Record the conductivity after each addition, allowing the solution to stabilize.

  • Plot the specific conductivity as a function of the hydrotrope concentration.

  • The MHC is identified as the concentration at which a break or change in the slope of the conductivity curve occurs, indicating the formation of hydrotrope aggregates.[5][8]

Applications in Drug Development

The use of sodium 4-hydroxybenzenesulfonate as a hydrotrope offers several potential applications in pharmaceutical development:

  • Formulation of Oral Liquid Dosage Forms: Enhancing the solubility of poorly water-soluble drugs can enable the development of stable and effective oral solutions or syrups.

  • Parenteral Formulations: For intravenous or intramuscular administration, drugs must be in solution. Hydrotropy can provide a means to achieve the required drug concentrations in aqueous-based parenteral products.

  • Topical and Ophthalmic Preparations: Improving the solubility of active pharmaceutical ingredients in aqueous vehicles can enhance their delivery and efficacy in topical and ophthalmic formulations.

  • Drug Discovery and Screening: In early-stage drug discovery, hydrotropes can be used to solubilize compounds for in vitro assays and screening, facilitating the evaluation of their biological activity.

Conclusion

Sodium 4-hydroxybenzenesulfonate presents a viable and promising option as a hydrotropic agent for enhancing the aqueous solubility of poorly soluble drugs. Its simple structure, high water solubility, and potential for effective solubilization make it a valuable tool for formulation scientists and drug development professionals. The protocols outlined in these application notes provide a framework for the systematic evaluation of its hydrotropic properties and its successful application in the development of various pharmaceutical dosage forms. Further research to establish a comprehensive database of its solubility enhancement capabilities for a wide range of drugs is warranted.

References

Method

Application Notes and Protocols for the Quantification of Sodium 4-Hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of sodium 4-hydroxybenzenesulfonate (B8699630). T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of sodium 4-hydroxybenzenesulfonate (B8699630). The methods described herein are essential for quality control, stability testing, and formulation analysis in the pharmaceutical and chemical industries. A comparative summary of the analytical methods is presented to aid in the selection of the most appropriate technique based on specific analytical requirements.

Overview of Analytical Methods

A variety of analytical techniques can be employed for the quantification of sodium 4-hydroxybenzenesulfonate. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Ion Chromatography (IC), Capillary Zone Electrophoresis (CZE), and classical Titrimetry.

Table 1: Comparison of Analytical Methods for the Quantification of Sodium 4-Hydroxybenzenesulfonate

Analytical TechniquePrincipleInstrumentationKey AdvantagesTypical Performance Characteristics
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a reversed-phase column, followed by detection of the aromatic ring's UV absorbance.HPLC system with a UV-Vis or Diode Array Detector (DAD).High selectivity, sensitivity, and applicability to complex matrices.Linearity: >0.999, LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mL, Accuracy: 98-102% Recovery, Precision (%RSD): < 2%
Ion Chromatography (IC) Separation of the 4-hydroxybenzenesulfonate anion on an ion-exchange column followed by conductivity or UV detection.Ion chromatograph with a conductivity or UV detector.Excellent for separating ionic species from non-ionic components.LOD: 0.06-0.16 µM for similar sulfonic acids.[1]
Capillary Zone Electrophoresis (CZE) Separation of ions in a capillary based on their electrophoretic mobility under the influence of an electric field.Capillary electrophoresis system with a UV detector.High separation efficiency, minimal sample and reagent consumption.Quantitation Limits: 0.002-0.01 mg/L for similar benzenesulfonates.[2]
Titrimetry (Bromination Method) Quantitative reaction of the phenol (B47542) group with a known excess of bromine, followed by back-titration of the unreacted bromine.Burettes, pipettes, and standard laboratory glassware.Cost-effective, does not require sophisticated instrumentation.Accuracy: Limit of error is ±0.5%.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of sodium 4-hydroxybenzenesulfonate, leveraging the ultraviolet absorbance of the compound's aromatic ring.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 50 50
    12.0 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

b. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of sodium 4-hydroxybenzenesulfonate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing approximately 25 mg of sodium 4-hydroxybenzenesulfonate and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute the filtered solution with the diluent to a final concentration within the calibration range.

c. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of sodium 4-hydroxybenzenesulfonate in the sample solutions from the calibration curve.

d. Method Validation Summary (Based on similar compounds):

  • Linearity: A correlation coefficient (r²) of > 0.999 is expected over the concentration range of 1-100 µg/mL.

  • Accuracy: The recovery should be within 98-102%.

  • Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ for the related 4-hydroxybenzenesulfonic acid is approximately 5 mg/L.[4]

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample Solution (weigh, dissolve, filter) start->prep_sample hplc_system HPLC System (C18 Column, UV Detector) prep_standards->hplc_system prep_sample->hplc_system data_acquisition Data Acquisition (Chromatograms) hplc_system->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Analyte in Sample data_acquisition->quantification calibration->quantification end End quantification->end

Caption: HPLC-UV analysis workflow for sodium 4-hydroxybenzenesulfonate.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species. For sodium 4-hydroxybenzenesulfonate, an anion-exchange column can be used to separate the 4-hydroxybenzenesulfonate anion.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • IC System: An ion chromatograph equipped with a pump, injection valve, anion-exchange column, a suppressor (if using conductivity detection), and a conductivity or UV detector.

  • Column: A suitable anion-exchange column for aromatic acids (e.g., OmniPac PAX-100).

  • Eluent: A gradient of sodium hydroxide (B78521) and acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Suppressed conductivity or UV detection at 254 nm.

  • Injection Volume: 20 µL.

b. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using deionized water as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water.

  • Sample Preparation: Prepare the sample by dissolving a known amount in deionized water to achieve a concentration within the working range of the standards. Filter the sample through a 0.45 µm ion chromatography certified syringe filter.

c. Analysis Procedure:

  • Equilibrate the IC system with the eluent.

  • Inject the working standard solutions.

  • Inject the prepared sample solutions.

  • Create a calibration curve and quantify the sample concentration.

IC_Workflow start Start prep_solutions Prepare Standards and Samples in Deionized Water start->prep_solutions ic_system Ion Chromatography System (Anion-Exchange Column) prep_solutions->ic_system separation Separation of 4-Hydroxybenzenesulfonate Anion ic_system->separation detection Conductivity or UV Detection separation->detection quantification Quantification detection->quantification end End quantification->end

Caption: Ion Chromatography workflow for quantification.

Capillary Zone Electrophoresis (CZE)

CZE offers high separation efficiency and is suitable for the analysis of charged species like 4-hydroxybenzenesulfonate.

Experimental Protocol

a. Instrumentation and Electrophoretic Conditions:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM borate (B1201080) buffer with 30% acetonitrile, pH 9.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at 220 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

b. Preparation of Solutions:

  • Standard and Sample Solutions: Prepare in deionized water or a low ionic strength buffer, similar to the IC method.

c. Analysis Procedure:

  • Rinse the capillary with 0.1 M sodium hydroxide, followed by deionized water, and then the BGE.

  • Inject the standard and sample solutions.

  • Apply the separation voltage and record the electropherogram.

  • Quantify the analyte based on peak area and a calibration curve.

CZE_Workflow start Start capillary_prep Capillary Conditioning start->capillary_prep solution_prep Prepare Standards and Samples capillary_prep->solution_prep injection Hydrodynamic Injection solution_prep->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Capillary Zone Electrophoresis analysis workflow.

Titrimetric Method (Bromination)

This classical method is based on the reaction of the phenolic group in 4-hydroxybenzenesulfonic acid with bromine.[3]

Experimental Protocol

a. Reagents:

  • Bromating Solution (0.1 N): Dissolve 2.7833 g of potassium bromate (B103136) (KBrO₃) and approximately 40 g of potassium bromide (KBr) in 1 L of deionized water.

  • Hydrochloric Acid (HCl): Concentrated, specific gravity 1.18-1.19.

  • Potassium Iodide (KI) Solution: 10% (w/v) in deionized water.

  • Standard Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution: 0.1 N, standardized.

  • Starch Indicator Solution.

b. Procedure:

  • Accurately weigh a quantity of the sample corresponding to 0.18 to 0.2 g of 4-hydroxybenzenesulfonic acid and dissolve it in 50 mL of water in a 250 mL glass-stoppered flask.

  • Add 50 mL of the bromating solution.

  • Carefully add 5 mL of concentrated hydrochloric acid and immediately stopper the flask.

  • Allow the mixture to stand for 10-15 minutes at 20-25 °C.

  • Quickly add 10 mL of potassium iodide solution, taking care to prevent the loss of bromine vapor.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until a pale yellow color is observed.

  • Add a few drops of starch indicator and continue the titration until the blue color disappears.

  • Perform a blank titration using 50 mL of water instead of the sample solution.

c. Calculation:

The amount of 4-hydroxybenzenesulfonic acid is calculated based on the consumption of bromine in the reaction. Each molecule of 4-hydroxybenzenesulfonic acid reacts with two molecules of bromine.

Titration_Workflow start Start sample_prep Dissolve Sample in Water start->sample_prep add_reagents Add Bromating Solution and Hydrochloric Acid sample_prep->add_reagents reaction Reaction with Bromine (10-15 min) add_reagents->reaction add_ki Add Potassium Iodide reaction->add_ki titration Titrate with Sodium Thiosulfate add_ki->titration endpoint Endpoint Detection (Starch Indicator) titration->endpoint calculation Calculate Analyte Concentration endpoint->calculation end End calculation->end

Caption: Titrimetric analysis workflow via bromination.

References

Application

Application Note: HPLC Method for Purity Analysis of Sodium 4-Hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 4-hydroxybenzenesulfonate (B8699630) is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate (B8699630) is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like sodium 4-hydroxybenzenesulfonate.[1] This application note details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantitative determination of sodium 4-hydroxybenzenesulfonate and its related impurities. The method is designed to be stability-indicating, meaning it can resolve the main component from potential degradation products and process-related impurities.[2][3]

Principle

The method employs RP-HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte and its impurities based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compounds from the column. The aromatic structure of sodium 4-hydroxybenzenesulfonate allows for sensitive detection using a UV detector.[1][4]

Experimental Protocols

Materials and Reagents
  • Sodium 4-hydroxybenzenesulfonate reference standard (≥99.5% purity)

  • Sodium 4-hydroxybenzenesulfonate sample for analysis

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following chromatographic conditions are recommended:

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
(Gradient elution recommended for stability-indicating method)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 220 nm[5]
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas both the aqueous and organic mobile phase components before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) can be used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of sodium 4-hydroxybenzenesulfonate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the sodium 4-hydroxybenzenesulfonate sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored using the working standard solution.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)0.8%
Purity Analysis

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

PeakRetention Time (min)Peak AreaArea %
Impurity 14.815000.10
Sodium 4-hydroxybenzenesulfonate 8.2 1489000 99.60
Impurity 212.545000.30
Total 1495000 100.00

The percentage purity is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile Prepare Mobile Phase (Acetonitrile & 0.1% H3PO4 in Water) sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_std Prepare Standard Solution (100 µg/mL) sys_suitability System Suitability Test (6 injections of Standard) prep_std->sys_suitability prep_sample Prepare Sample Solution (100 µg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sys_equilibration->sys_suitability sys_suitability->analysis If criteria met integration Chromatogram Integration analysis->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Generate Report purity_calc->report

References

Method

The Pivotal Role of Sodium 4-Hydroxybenzenesulfonate in Organic Dye Synthesis: Applications and Protocols

For Immediate Release [City, State] – [Date] – The synthesis of organic dyes is a cornerstone of the chemical industry, with applications ranging from textiles and printing to advanced materials and biomedical diagnostic...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthesis of organic dyes is a cornerstone of the chemical industry, with applications ranging from textiles and printing to advanced materials and biomedical diagnostics. Within this field, the strategic use of specific chemical intermediates is paramount to achieving desired color, stability, and functionality. This document provides detailed application notes and protocols on the role of sodium 4-hydroxybenzenesulfonate (B8699630) as a key coupling component in the synthesis of azo dyes, specifically focusing on the preparation of 4-hydroxyazobenzene-4'-sulfonic acid, a vibrant yellow-orange dye.

Introduction to Sodium 4-Hydroxybenzenesulfonate in Azo Dye Synthesis

Sodium 4-hydroxybenzenesulfonate, also known as sodium p-phenolsulfonate, is a versatile aromatic compound that serves as an excellent coupling agent in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and represent the largest and most important class of synthetic colorants. The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.

The utility of sodium 4-hydroxybenzenesulfonate in this context is twofold. The phenolic hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic attack by the diazonium salt at the position ortho to the hydroxyl group. Secondly, the presence of the sodium sulfonate group (–SO₃Na) imparts significant water solubility to the final dye molecule. This is a critical property for the application of dyes in aqueous media, such as in textile dyeing, and also aids in the purification of the product.

Core Application: Synthesis of 4-Hydroxyazobenzene-4'-sulfonic Acid

A prime example of the application of a phenolic sulfonated compound in azo dye synthesis is the formation of 4-hydroxyazobenzene-4'-sulfonic acid (also known by the trivial name Tropaeolin Y). In this synthesis, a diazonium salt derived from sulfanilic acid is coupled with phenol. This reaction mirrors the use of sodium 4-hydroxybenzenesulfonate as a coupling agent, where the phenolic moiety provides the site for the azo coupling, and the sulfonic acid group ensures water solubility.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Sulfanilic AcidC₆H₇NO₃S173.19Aromatic Amine (Diazonium precursor)
Sodium Nitrite (B80452)NaNO₂69.00Diazotizing Agent
PhenolC₆H₆O94.11Coupling Component
4-Hydroxyazobenzene-4'-sulfonic acidC₁₂H₁₀N₂O₄S278.29Azo Dye Product
Sodium 4-hydroxyazobenzene-4'-sulfonateC₁₂H₉N₂NaO₄S300.27Azo Dye Product (Salt form)
Spectroscopic and Performance Data of the Synthesized Dye
ParameterValueConditionsReference
λmax 445 nmIn aqueous solution[1][2]
Molar Absorptivity (ε) 22,350 M⁻¹cm⁻¹At 445 nm in water[1]
Color Yellow-OrangeIn neutral/acidic solution
Solubility HighIn water
Typical Yield ~85-95%Laboratory Scale

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 4-hydroxyazobenzene-4'-sulfonic acid.

Part 1: Diazotization of Sulfanilic Acid

Materials:

  • Sulfanilic acid: 4.33 g (0.025 mol)

  • Anhydrous sodium carbonate: 1.33 g (0.0125 mol)

  • Sodium nitrite (NaNO₂): 1.83 g (0.0265 mol)

  • Concentrated hydrochloric acid (HCl): 5.2 mL

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution of sodium carbonate by dissolving 1.33 g of anhydrous sodium carbonate in 50 mL of distilled water.

  • Add 4.33 g of sulfanilic acid to the sodium carbonate solution and warm the mixture gently with stirring until all the solid dissolves.

  • Cool the resulting solution to room temperature and then add 1.83 g of sodium nitrite. Stir until the sodium nitrite has completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a mixture of 5.2 mL of concentrated hydrochloric acid and approximately 25 g of crushed ice.

  • Slowly, and with constant stirring, add the cold sulfanilic acid/sodium nitrite solution to the ice/HCl mixture. Maintain the temperature below 5 °C throughout the addition.

  • A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for immediate use in the coupling reaction.

Part 2: Azo Coupling with Phenol

Materials:

  • Phenol: 2.35 g (0.025 mol)

  • Sodium hydroxide (B78521) (NaOH): 2.0 g (0.05 mol)

  • Distilled water

  • Ice

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • In a 400 mL beaker, dissolve 2.0 g of sodium hydroxide in 25 mL of distilled water.

  • To the sodium hydroxide solution, add 2.35 g of phenol and stir until it is completely dissolved.

  • Cool the phenol solution to 5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt suspension from Part 1 to the cold alkaline phenol solution.

  • A deep orange-red color will develop immediately, and a precipitate of the azo dye will begin to form.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • To aid in the precipitation of the dye (salting out), add approximately 50 mL of a saturated sodium chloride solution to the reaction mixture and stir for a further 15 minutes.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove any unreacted starting materials.

  • Dry the product in an oven at 100-110 °C.

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and the experimental workflow.

G cluster_reactants Reactants cluster_process Synthesis Steps cluster_intermediates Intermediate cluster_product Product sulfanilic_acid Sulfanilic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) sulfanilic_acid->diazotization phenol Phenol coupling Azo Coupling (NaOH, <5°C) phenol->coupling diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_dye 4-Hydroxyazobenzene-4'-sulfonic acid coupling->azo_dye diazonium_salt->coupling G start Start diazotization Part 1: Diazotization of Sulfanilic Acid - Dissolve sulfanilic acid & NaNO₂ - Cool to 0-5°C - Add to ice/HCl mixture start->diazotization coupling Part 2: Azo Coupling - Prepare alkaline phenol solution - Cool to <5°C - Slowly add diazonium salt suspension diazotization->coupling stir Stir in Ice Bath (30 minutes) coupling->stir salting_out Salting Out (Add saturated NaCl) stir->salting_out filtration Vacuum Filtration salting_out->filtration drying Dry the Product (100-110°C) filtration->drying end End Product: Azo Dye drying->end

References

Application

Application Notes and Protocols: Sodium 4-Hydroxybenzenesulfonate as a Surfactant and Stabilizer

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of sodium 4-hydroxybenzenesulfonate (B8699630) as a surfactant and stabilizer. This docu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium 4-hydroxybenzenesulfonate (B8699630) as a surfactant and stabilizer. This document includes its physicochemical properties, detailed experimental protocols for its application, and representative quantitative data to guide formulation and research.

Introduction

Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1) is an organic salt characterized by a hydroxyl group and a sulfonate group attached to a benzene (B151609) ring.[1] This structure imparts both hydrophilic (from the sulfonate and hydroxyl groups) and hydrophobic (from the benzene ring) properties, allowing it to function as a surface-active agent.[2] While it can act as a traditional surfactant, its behavior is often more accurately described as that of a hydrotrope. Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions, not necessarily through the formation of well-defined micelles like conventional surfactants, but by altering the structure of the solvent and forming loose aggregates.[3][4] This property makes it particularly valuable in pharmaceutical and cosmetic formulations for solubilizing and stabilizing active ingredients and other components.[2]

Physicochemical Properties

A summary of the key physicochemical properties of sodium 4-hydroxybenzenesulfonate is presented in the table below.

PropertyValueReference(s)
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt[5]
CAS Number 825-90-1[1]
Molecular Formula C₆H₅NaO₄S[1]
Molecular Weight 196.16 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Point >300 °C[6][7]
Solubility in Water 92.4 g/L at 20 °C[6]
Solubility in Other Solvents Soluble in hot alcohol and glycerol; slightly soluble in methanol.[6][8]

Application as a Surfactant and Hydrotrope

Sodium 4-hydroxybenzenesulfonate's amphiphilic nature allows it to reduce the surface tension of water and increase the solubility of poorly soluble compounds. Its relatively small hydrophobic part suggests it functions primarily as a hydrotrope, a class of compounds that do not form micelles in the same way as traditional surfactants but still enhance solubility.[4]

Mechanism of Action:

As a hydrotrope, sodium 4-hydroxybenzenesulfonate is believed to increase the solubility of hydrophobic molecules by forming transient, non-covalent complexes and by disrupting the structure of water, thereby creating a more favorable environment for the solute.[9]

cluster_0 Aqueous Environment cluster_1 Hydrophobic Solute cluster_2 Solubilization by Hydrotrope water1 H₂O water2 H₂O water3 H₂O water4 H₂O solute Poorly Soluble Drug solubilized_solute Solubilized Drug solute->solubilized_solute + Hydrotrope hydrotrope Hydrophilic Head (SO₃⁻, OH) Hydrophobic Tail (Benzene Ring) hydrotrope1 solubilized_solute->hydrotrope1 hydrotrope2 solubilized_solute->hydrotrope2 hydrotrope3 solubilized_solute->hydrotrope3 hydrotrope4 solubilized_solute->hydrotrope4

Mechanism of hydrotropic solubilization.

Representative Surfactant Properties:

CompoundConcentration for Effect (MHC)Surface Tension ReductionReference(s)
Sodium Cumenesulfonate ~0.1 MMinimal influence on surface tension[11]
Sodium Xylenesulfonate ~0.4 MMinimal influence on surface tension[10]

Experimental Protocol: Determination of Minimum Hydrotrope Concentration (MHC)

This protocol describes a method to determine the MHC of sodium 4-hydroxybenzenesulfonate by measuring the solubility of a poorly water-soluble compound.

Objective: To determine the concentration at which sodium 4-hydroxybenzenesulfonate significantly increases the solubility of a model hydrophobic compound.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • A poorly water-soluble model compound (e.g., ibuprofen, a poorly soluble dye)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • Thermostatic shaker bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a series of hydrotrope solutions: Prepare aqueous solutions of sodium 4-hydroxybenzenesulfonate at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M).

  • Add excess solute: Add an excess amount of the model hydrophobic compound to each hydrotrope solution. Ensure that undissolved solid is present in each flask.

  • Equilibration: Place the flasks in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and shake for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase separation: Centrifuge the samples to separate the undissolved solute.

  • Sample analysis: Carefully withdraw an aliquot from the supernatant of each sample, dilute as necessary with the corresponding hydrotrope solution, and determine the concentration of the dissolved model compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Data analysis: Plot the solubility of the model compound as a function of the concentration of sodium 4-hydroxybenzenesulfonate. The MHC is the concentration at which a sharp increase in solubility is observed.[9]

prep_solutions Prepare Hydrotrope Solutions (Varying Concentrations) add_solute Add Excess Hydrophobic Solute prep_solutions->add_solute equilibrate Equilibrate in Shaker Bath (24-48h at constant T) add_solute->equilibrate centrifuge Centrifuge to Separate Undissolved Solute equilibrate->centrifuge analyze Analyze Supernatant (e.g., UV-Vis or HPLC) centrifuge->analyze plot Plot Solubility vs. Hydrotrope Concentration analyze->plot determine_mhc Determine MHC from Plot plot->determine_mhc

Workflow for MHC determination.

Application as a Stabilizer

Sodium 4-hydroxybenzenesulfonate can be used to stabilize emulsions and dispersions by adsorbing at the interface between two immiscible phases (e.g., oil and water) or between a solid particle and a liquid.

Mechanism of Stabilization:

In emulsions, the amphiphilic nature of sodium 4-hydroxybenzenesulfonate allows it to reside at the oil-water interface, reducing interfacial tension and creating a barrier that prevents droplets from coalescing.

cluster_0 Unstable Emulsion cluster_1 Stabilized Emulsion oil_droplet1 Oil oil_droplet2 Oil coalescence Coalescence stabilized_droplet1 Oil stabilized_droplet2 Oil repulsion Repulsion unstable_system->stable_system + Stabilizer (Sodium 4-hydroxybenzenesulfonate) cluster_0 cluster_0 cluster_1 cluster_1

Principle of emulsion stabilization.

Experimental Protocol: Preparation and Evaluation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable oil-in-water emulsion using sodium 4-hydroxybenzenesulfonate as a stabilizer and to evaluate its stability.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Distilled or deionized water

  • High-shear homogenizer or sonicator

  • Microscope with a camera

  • Graduated cylinders

Procedure:

  • Preparation of the aqueous phase: Dissolve a known concentration of sodium 4-hydroxybenzenesulfonate (e.g., 1-5% w/v) in water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed with a standard stirrer. A typical oil-to-water ratio can be 1:9 or 2:8.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization or sonication for a specific duration (e.g., 5-10 minutes) to reduce the droplet size.

  • Initial characterization: Immediately after preparation, observe a small sample of the emulsion under a microscope to assess the initial droplet size and distribution.

  • Stability evaluation:

    • Macroscopic observation: Store the emulsion in a graduated cylinder at room temperature and observe for any signs of phase separation (creaming or coalescence) over a period of time (e.g., 24 hours, 7 days).

    • Microscopic observation: Periodically take samples from the emulsion and observe under a microscope to monitor changes in droplet size and distribution. An increase in average droplet size indicates instability.

    • Accelerated stability testing (optional): Centrifuge the emulsion at a specific speed and time (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. A stable emulsion will show minimal or no separation.

prep_aq Prepare Aqueous Phase (Dissolve Stabilizer in Water) pre_emulsify Pre-emulsification (Add Oil to Aqueous Phase with Stirring) prep_aq->pre_emulsify homogenize Homogenization (High Shear or Sonication) pre_emulsify->homogenize initial_char Initial Characterization (Microscopy for Droplet Size) homogenize->initial_char stability_eval Stability Evaluation (Macroscopic and Microscopic Observation over Time) initial_char->stability_eval

Workflow for emulsion preparation and evaluation.

Nanoparticle Stabilization:

Anionic surfactants like sodium 4-hydroxybenzenesulfonate can be used to stabilize nanoparticles in aqueous solutions.[12] The surfactant molecules adsorb onto the nanoparticle surface, providing electrostatic and/or steric repulsion that prevents aggregation.[13] The effectiveness of stabilization depends on the nature of the nanoparticle surface, the concentration of the surfactant, and the pH of the medium.[13]

Application in Drug Development

In drug development, a significant challenge is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Hydrotropes like sodium 4-hydroxybenzenesulfonate can be employed to enhance the solubility of these APIs in aqueous formulations, which is crucial for their bioavailability.[14]

Protocol for Solubility Enhancement Study:

The protocol for determining the Minimum Hydrotrope Concentration (MHC) described in Section 3 can be directly applied to assess the solubility enhancement of a specific API by sodium 4-hydroxybenzenesulfonate. This allows for the determination of the optimal concentration of the hydrotrope needed in a liquid or semi-solid formulation to achieve the desired drug concentration.

Analytical Methods for Quantification

For quality control and formulation analysis, it is essential to have a reliable method for quantifying sodium 4-hydroxybenzenesulfonate. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique due to the presence of the aromatic ring, which acts as a chromophore.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer).

  • Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of the compound (typically around 220-260 nm).

A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of sodium 4-hydroxybenzenesulfonate in a sample.

Conclusion

Sodium 4-hydroxybenzenesulfonate is a versatile excipient with applications as both a surfactant (hydrotrope) and a stabilizer. Its ability to enhance the solubility of poorly soluble compounds makes it particularly valuable in the pharmaceutical and cosmetic industries. While specific quantitative data on its surfactant properties are limited, its behavior can be understood in the context of other aromatic sulfonate hydrotropes. The protocols provided in these notes offer a starting point for researchers and formulators to explore and optimize the use of sodium 4-hydroxybenzenesulfonate in their specific applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Para-Hydroxybenzenesulfonic Acid Yield

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of para-hydroxybenzenesul...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of para-hydroxybenzenesulfonic acid during the sulfonation of phenol (B47542).

Troubleshooting Guide

Issue: Low Yield of para-Hydroxybenzenesulfonic Acid

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Temperature The formation of para-hydroxybenzenesulfonic acid is thermodynamically favored at higher temperatures. Ensure the reaction temperature is maintained between 100-110°C to promote the conversion of the kinetically favored ortho-isomer to the more stable para-isomer.[1][2]
Insufficient Reaction Time The isomerization from the ortho to the para product requires adequate time to reach thermodynamic equilibrium. Increase the reaction time, typically to 5-6 hours, while maintaining the optimal temperature.[1][2]
Inadequate Mixing Poor mixing can lead to localized temperature and concentration gradients, resulting in inconsistent reaction conditions and lower yields.[3] Ensure vigorous and constant stirring throughout the reaction. For larger-scale reactions, consider mechanical stirring.
Excess Water in Sulfuric Acid The presence of water can dilute the sulfuric acid, reducing the concentration of the active sulfonating agent, sulfur trioxide (SO₃).[3] Use concentrated sulfuric acid (96-98%) and ensure the phenol is dry.[1][3]
Improper Molar Ratio of Reactants An incorrect ratio of sulfuric acid to phenol can lead to incomplete reaction or the formation of byproducts. A slight molar excess of sulfuric acid (e.g., 1.06:1) is often optimal.[1]

Issue: Presence of Significant Amounts of ortho-Hydroxybenzenesulfonic Acid

Potential Cause Troubleshooting Steps & Recommendations
Reaction Temperature is Too Low The ortho-isomer is the kinetic product and its formation is favored at lower temperatures (e.g., 25-40°C).[1][2] To maximize the para-isomer yield, increase the reaction temperature to 100-110°C.[1][2]
Reaction Time is Too Short At elevated temperatures, the initially formed ortho-isomer will rearrange to the more stable para-isomer over time. Ensure a sufficient reaction time of at least 5-6 hours at 100-110°C.[1][2]

Issue: Formation of Dark Brown or Black Reaction Mixture

Potential Cause Troubleshooting Steps & Recommendations
Oxidation of Phenol Phenol is susceptible to oxidation at high temperatures, leading to colored byproducts like quinones.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]
Impurities in Starting Material Discolored or impure phenol can lead to a darkened reaction mixture.[1] Use high-purity, colorless phenol. If necessary, purify the phenol by distillation before use.[1]

Issue: Presence of Disulfonated Byproducts

Potential Cause Troubleshooting Steps & Recommendations
High Concentration of Sulfonating Agent Using a large excess of sulfuric acid or a stronger sulfonating agent like fuming sulfuric acid can promote multiple sulfonation reactions.[1]
Excessively High Temperature or Long Reaction Time Extreme conditions can favor further sulfonation. Adhere to the recommended temperature range of 100-110°C and a reaction time of 5-6 hours.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling the formation of para-hydroxybenzenesulfonic acid over the ortho-isomer?

A1: The regioselectivity of phenol sulfonation is a classic example of kinetic versus thermodynamic control.[2] At lower temperatures (around 25°C), the reaction is under kinetic control, and the faster-forming ortho-isomer is the major product.[2][4][5] At higher temperatures (around 100°C), the reaction becomes reversible and is under thermodynamic control, leading to the formation of the more stable para-isomer as the major product.[2][4][5]

Q2: Why is the para-isomer the more thermodynamically stable product?

A2: The para-isomer is more stable due to reduced steric hindrance between the hydroxyl (-OH) and the bulky sulfonic acid (-SO₃H) groups. In the ortho-isomer, the proximity of these two groups leads to steric strain, making it less stable than the para-isomer where they are positioned on opposite sides of the benzene (B151609) ring.

Q3: Can I use a stronger sulfonating agent to speed up the reaction?

A3: While a more potent sulfonating agent like fuming sulfuric acid (oleum) can increase the reaction rate, it also increases the likelihood of forming disulfonated byproducts.[1][2] For selective monosulfonation to the para-position, concentrated sulfuric acid is generally sufficient and more controllable.

Q4: What are the common byproducts in phenol sulfonation?

A4: Besides the desired para- and the isomeric ortho-hydroxybenzenesulfonic acid, common byproducts can include phenol-2,4-disulfonic acid, especially at higher temperatures or with an excess of the sulfonating agent.[1] Bis(hydroxyphenyl) sulfones can also be formed.[1]

Q5: How can I effectively separate the para-isomer from the ortho-isomer?

A5: The isomers have similar solubility profiles, which can make simple crystallization challenging.[1] One common method is fractional crystallization of their salts. By carefully controlling the reaction conditions to maximize the yield of the para-isomer, the need for extensive separation can be minimized.

Quantitative Data Summary

Table 1: Influence of Reaction Temperature on Isomer Distribution

Reaction Temperature Predominant Product Control Type
25-40°Cortho-Hydroxybenzenesulfonic acidKinetic[1][2]
100-110°Cpara-Hydroxybenzenesulfonic acidThermodynamic[1][2]

Table 2: Optimized Reaction Conditions for para-Hydroxybenzenesulfonic Acid Synthesis

Parameter Optimal Value/Range Reference
Reaction Temperature 100-110°C[1][2]
Reaction Time 5-6 hours[1][6]
Sulfuric Acid Concentration 96-98%[1]
Molar Ratio (H₂SO₄:Phenol) ~1.06:1[1]
Reported Yield Up to 95%[6][7]

Experimental Protocols

Protocol 1: Synthesis of para-Hydroxybenzenesulfonic Acid (Thermodynamic Control)

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated sulfuric acid (H₂SO₄, 96-98%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully place 1.0 mole equivalent of molten phenol.

  • Slowly and with continuous, vigorous stirring, add 1.06 mole equivalents of concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.

  • Heat the reaction mixture to 100-110°C using an oil bath.

  • Maintain this temperature and continue stirring for 5-6 hours.[6] During this period, water formed in the reaction may distill off.

  • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-hydroxybenzenesulfonic acid, will solidify upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent or by converting it to a salt, followed by recrystallization and acidification.

Safety Note: Phenol and concentrated sulfuric acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Protocol 2: Analysis of Isomer Ratio by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent like acetonitrile.

  • Standard Preparation: Prepare standard solutions of pure ortho- and para-hydroxybenzenesulfonic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength based on the absorbance maximum of the isomers.

  • Analysis: Inject the standard solutions to determine their retention times. Then, inject the prepared sample solution to separate and quantify the ortho- and para-isomers based on their peak areas relative to the standards.

Visualizations

reaction_pathway phenol Phenol low_temp Low Temp (25°C) Kinetic Control phenol->low_temp high_temp High Temp (100°C) Thermodynamic Control phenol->high_temp h2so4 Conc. H₂SO₄ ortho_product ortho-Hydroxybenzenesulfonic Acid (Major Product) low_temp->ortho_product Faster Formation para_product para-Hydroxybenzenesulfonic Acid (Major Product) high_temp->para_product More Stable Product ortho_product->para_product Rearrangement at High Temp

Caption: Kinetic vs. Thermodynamic Control in Phenol Sulfonation.

experimental_workflow start Start: Synthesis of p-Hydroxybenzenesulfonic Acid reactants 1. Combine Phenol and Conc. H₂SO₄ start->reactants heating 2. Heat to 100-110°C with Vigorous Stirring reactants->heating reaction_time 3. Maintain Temperature for 5-6 hours heating->reaction_time cooling 4. Cool Reaction Mixture to Room Temp reaction_time->cooling isolation 5. Isolate Crude Product (Solidification) cooling->isolation purification 6. Purify Product (e.g., Recrystallization) isolation->purification analysis 7. Analyze Purity and Yield (e.g., HPLC) purification->analysis end End: Pure p-Hydroxybenzenesulfonic Acid analysis->end

Caption: Experimental Workflow for p-Hydroxybenzenesulfonic Acid Synthesis.

troubleshooting_guide start Low Yield of p-Hydroxybenzenesulfonic Acid? check_temp Is Reaction Temp 100-110°C? start->check_temp Yes check_time Is Reaction Time ≥ 5 hours? check_temp->check_time Yes increase_temp Action: Increase and Maintain Temp at 100-110°C check_temp->increase_temp No check_reagents Using Conc. H₂SO₄ and Dry Phenol? check_time->check_reagents Yes increase_time Action: Increase Reaction Time check_time->increase_time No check_byproducts Significant Byproducts (ortho, di-sulfonated)? check_reagents->check_byproducts Yes use_pure_reagents Action: Use Conc. Acid and Purify/Dry Phenol check_reagents->use_pure_reagents No optimize_conditions Action: Re-evaluate Molar Ratio and Reaction Conditions check_byproducts->optimize_conditions Yes success Yield Improved check_byproducts->success No increase_temp->check_time increase_time->check_reagents use_pure_reagents->check_byproducts optimize_conditions->success

Caption: Troubleshooting Logic for Low Yield of p-Hydroxybenzenesulfonic Acid.

References

Optimization

Technical Support Center: Regioselective Sulfonation of Phenol

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for controlling the regioselective sulfonation of phenol (B47542). It is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for controlling the regioselective sulfonation of phenol (B47542). It is designed for researchers, scientists, and drug development professionals who require precise control over the isomeric outcome of this reaction, with a focus on minimizing ortho-isomer formation to favor the para-product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle that dictates the ortho vs. para product ratio in phenol sulfonation?

The regioselectivity of phenol sulfonation is a classic example of kinetic versus thermodynamic control.[1] At low temperatures, the reaction is under kinetic control, leading to the product that forms fastest, which is the ortho-isomer.[2][3] At higher temperatures, the reaction becomes reversible and is governed by thermodynamic control, which favors the most stable product, the para-isomer.[1][2]

Q2: Why is the para-isomer the more thermodynamically stable product?

The para-isomer, p-phenolsulfonic acid, is more stable due to reduced steric hindrance. In the ortho-isomer, the bulky sulfonic acid group (-SO₃H) and the hydroxyl group (-OH) are adjacent, causing steric repulsion. In the para position, these groups are on opposite sides of the benzene (B151609) ring, minimizing this repulsion and resulting in a lower overall energy state.

Q3: Mechanistically, why does the ortho-isomer form faster at lower temperatures?

The ortho-isomer is the kinetic product because it has a lower activation energy for its formation.[3] The intermediate arenium ion formed during the ortho attack is believed to be stabilized by the adjacent hydroxyl group, which lowers the energy of the transition state, allowing this pathway to proceed more rapidly at lower temperatures.[1]

Q4: What is the role of reversibility in controlling the product distribution at high temperatures?

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible reaction.[2][4][5] At elevated temperatures (e.g., 100°C), the initially formed kinetic ortho-product has enough energy to revert to phenol and the sulfonating agent.[1] The system can then re-react to form the more thermodynamically stable para-product.[1][4] Given sufficient time and temperature, the reaction mixture will equilibrate to a state that predominantly contains the para-isomer.

Q5: What are the common side products I should be aware of when trying to synthesize the para-isomer?

When running the reaction at higher temperatures to favor the para-product, several side products can form:

  • Phenol-2,4-disulfonic acid: This is a common byproduct, especially with an excess of the sulfonating agent or at prolonged reaction times.[3]

  • Oxidation Products: Concentrated sulfuric acid is a strong oxidizing agent at high temperatures, which can oxidize phenol to form colored quinone-like structures, leading to a dark brown or black reaction mixture.[3]

  • Sulfones: Bis(hydroxyphenyl) sulfones can also be formed as byproducts under forcing conditions.[3]

Troubleshooting Guide

Problem IDIssue DescriptionProbable Cause(s)Recommended Solution(s)
SP-T01 High yield of ortho-isomer when the para-isomer is the target. The reaction temperature was too low, causing the reaction to be under kinetic control.[1][3]Increase the reaction temperature to approximately 100-110°C. Ensure the temperature is maintained consistently throughout the reaction.[3]
SP-T02 The final product is a mixture of ortho- and para-isomers. The reaction has not reached thermodynamic equilibrium. The reaction time may be insufficient for the kinetic ortho-product to convert to the more stable para-product.[1]Increase the reaction time at the elevated temperature (100-110°C). Monitor the reaction progress using TLC or HPLC until the desired isomer ratio is achieved.[3]
SP-T03 The reaction mixture turns dark brown or black. Oxidation of the phenol starting material is occurring due to the high temperature and oxidizing nature of concentrated sulfuric acid.[3]1. Ensure you are using high-purity, colorless phenol. If necessary, distill the phenol before use.[3]2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
SP-T04 Significant amounts of disulfonated byproducts are present. The molar ratio of the sulfonating agent to phenol is too high, or the reaction time is excessively long.[3]Use a controlled molar ratio of sulfuric acid to phenol, typically around 1.1:1.[1] Monitor the reaction to avoid unnecessarily long reaction times that could promote further sulfonation.[3]
SP-T05 Difficulty in separating the final para-product from the ortho-isomer. The isomers have similar physical properties and solubility profiles, making simple crystallization challenging.[3][6]Employ fractional crystallization. The para-isomer is generally less soluble in water and will crystallize out first upon slow cooling of a concentrated aqueous solution.[7]

Quantitative Data Summary

The distribution of isomers in phenol sulfonation is highly dependent on the reaction temperature. The following table summarizes the expected product distribution under different conditions.

Reaction TemperatureControl TypeMajor ProductTypical Yield of Major IsomerReference(s)
~25°C (298 K) Kinetico-Phenolsulfonic acid~80%[1][8][9]
100°C (373 K) Thermodynamicp-Phenolsulfonic acid>90% (with sufficient time)[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

This protocol is optimized to maximize the yield of the para-isomer.

Materials:

  • Phenol (1.0 mol, 94.11 g)

  • Concentrated Sulfuric Acid (96-98%) (1.1 mol, 107.88 g, ~58.6 mL)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 mole equivalent of phenol.

  • Reagent Addition: Slowly and carefully add 1.1 mole equivalents of concentrated sulfuric acid to the flask while stirring. An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 100-110°C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours.[3] During this period, water formed in the reaction may distill off.[10]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product, primarily p-phenolsulfonic acid, may solidify upon cooling.[3]

  • Isolation: Carefully pour the cooled reaction mixture into ice-cold water to precipitate the product and dilute the remaining acid.

  • Purification: Collect the solid product by filtration. The crude p-phenolsulfonic acid can be purified by recrystallization from a minimal amount of hot water.[6]

Protocol 2: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

This protocol is provided for comparison to illustrate the conditions favoring the ortho-isomer.

Materials:

  • Phenol (1.0 mol, 94.11 g)

  • Concentrated Sulfuric Acid (96-98%) (1.1 mol, 107.88 g, ~58.6 mL)

Procedure:

  • Preparation: In a flask equipped with a magnetic stirrer and placed in a water bath, add 1.0 mole equivalent of phenol.[1]

  • Reagent Addition: While stirring vigorously, slowly add 1.1 mole equivalents of concentrated sulfuric acid. Carefully monitor and maintain the temperature at approximately 25°C.[1]

  • Reaction: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.[1]

  • Workup: Once the reaction is complete, carefully pour the mixture into ice water to precipitate the product.[1]

  • Isolation: Collect the solid o-phenolsulfonic acid by filtration, wash with cold water, and dry.[1]

Visualizations

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ortho_Product o-Phenolsulfonic Acid (Kinetic Product) Phenol Phenol + H₂SO₄ Ortho_Product->Phenol Reversible at High Temp TS_Ortho Lower Activation Energy (TS) TS_Ortho->Ortho_Product Forms Faster Para_Product p-Phenolsulfonic Acid (Thermodynamic Product) TS_Para Higher Activation Energy (TS) TS_Para->Para_Product More Stable Phenol->TS_Ortho Low Temp (~25°C) Phenol->TS_Para High Temp (~100°C)

Caption: Reaction pathway for phenol sulfonation.

G start Start reagents 1. Add Phenol to Round-Bottom Flask start->reagents addition 2. Slowly Add Conc. H₂SO₄ (1.1 eq) with Stirring reagents->addition reaction 3. Heat Mixture to 100-110°C for 4-6 hours addition->reaction workup 4. Cool to Room Temperature & Pour into Ice Water reaction->workup isolation 5. Collect Solid Product by Filtration workup->isolation purification 6. Purify by Recrystallization from Hot Water isolation->purification end Pure p-Phenolsulfonic Acid purification->end

Caption: Experimental workflow for para-isomer synthesis.

G start Analyze Product Mixture is_ortho Is the major product ORTHO? start->is_ortho is_dark Is the mixture dark/black? is_ortho->is_dark No sol_temp ACTION: Increase temperature to 100°C and/or increase reaction time. is_ortho->sol_temp Yes is_disulfonated High levels of disulfonation? is_dark->is_disulfonated No sol_purity ACTION: Use high-purity phenol. Run under inert atmosphere. is_dark->sol_purity Yes sol_ratio ACTION: Check stoichiometry. Use ~1.1 eq H₂SO₄. is_disulfonated->sol_ratio Yes end Target Achieved: Para-Isomer Favored is_disulfonated->end No sol_temp->start sol_purity->start sol_ratio->start

Caption: Troubleshooting logic for phenol sulfonation.

References

Troubleshooting

troubleshooting side reactions in the synthesis of sodium 4-hydroxybenzenesulfonate

Welcome to the technical support center for the synthesis of sodium 4-hydroxybenzenesulfonate (B8699630). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sodium 4-hydroxybenzenesulfonate (B8699630). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the sulfonation of phenol (B47542) to produce 4-hydroxybenzenesulfonic acid and its sodium salt.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of sodium 4-hydroxybenzenesulfonate, focusing on side reactions and optimization strategies.

Problem IDIssue DescriptionPotential CausesRecommended Solutions
SR-001 Low yield of the desired para-isomer (4-hydroxybenzenesulfonic acid). - Suboptimal Temperature Control: The ratio of ortho- to para-isomers is highly temperature-dependent.[1][2][3] Low temperatures (around 25°C) favor the formation of the ortho-isomer (kinetic product), while higher temperatures (around 100°C) are required for the para-isomer (thermodynamic product).[1][2] - Insufficient Reaction Time: The conversion of the initially formed ortho-isomer to the more stable para-isomer at higher temperatures requires adequate time.[1][4] - Improper Molar Ratio: An incorrect ratio of sulfuric acid to phenol can lead to incomplete reaction or the formation of byproducts.[1][4] - Presence of Water: Excess water can dilute the sulfuric acid, reducing the concentration of the active sulfonating agent, SO₃.[1]- Temperature Control: For the para-isomer, maintain a reaction temperature of 100-110°C.[2][5][6] - Reaction Time: Ensure a sufficient reaction time, typically ranging from 2 to 8 hours at elevated temperatures.[2][5][7] - Molar Ratio Optimization: A molar ratio of sulfuric acid to phenol between 1.1:1 and 4.5:1 has been reported as optimal, depending on the specific setup.[4] A good starting point is a 1:1 ratio.[1] - Use of Concentrated Reagents: Employ concentrated (96-98%) sulfuric acid and ensure the phenol is dry to minimize water content.[1][2]
SR-002 Formation of significant amounts of 2-hydroxybenzenesulfonic acid (ortho-isomer). - Low Reaction Temperature: The ortho-isomer is the kinetically favored product and will be the major product at lower temperatures (e.g., 25-40°C).[2]- Increase Reaction Temperature: Heat the reaction mixture to 100-110°C to favor the thermodynamically more stable para-isomer.[2][5] The ortho-isomer will rearrange to the para-isomer at higher temperatures.
SR-003 Presence of disulfonated and other polysubstituted byproducts (e.g., phenol-2,4-disulfonic acid). - Excess Sulfonating Agent: Using a large excess of sulfuric acid or a stronger sulfonating agent like fuming sulfuric acid (oleum) can lead to multiple sulfonation reactions on the phenol ring.[1][2] - High Reaction Temperature and Long Reaction Time: These conditions, while favoring the para-isomer, can also promote further sulfonation if not carefully controlled.[2]- Stoichiometry Control: Use a controlled molar ratio of the sulfonating agent to phenol. A 1:1 ratio is a good starting point to favor monosubstitution.[1] - Monitor Reaction Progress: Utilize techniques like TLC or HPLC to monitor the reaction and stop it once the desired level of monosubstitution is achieved.[1]
SR-004 Formation of dark brown or black reaction mixture. - Oxidation of Phenol: Phenol is susceptible to oxidation, especially at higher temperatures, leading to colored byproducts like quinones.[2] - Impurities in Starting Material: Contaminants in the phenol can lead to discoloration.[2] - Side Reactions: At elevated temperatures, undesirable side reactions can produce polymeric materials.[2]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] - Use High-Purity Phenol: If the phenol is discolored, consider purification by distillation before use.[2] - Careful Temperature Control: Avoid excessively high temperatures.
SR-005 Formation of bis(hydroxyphenyl) sulfones. This is a known byproduct in phenol sulfonation.Optimization of reaction conditions (temperature, time, and reactant ratios) can help minimize the formation of sulfones.
SR-006 Product is contaminated with inorganic salts after work-up and neutralization. The product, sodium 4-hydroxybenzenesulfonate, is highly soluble in water, making the removal of inorganic salts (like sodium sulfate) by simple crystallization challenging.[8]- Careful Neutralization: Precisely neutralize the reaction mixture. - Recrystallization: Use a suitable solvent system for recrystallization to separate the product from inorganic salts. This may require experimentation with different solvents or solvent mixtures. - Chromatography: For high purity, column chromatography might be necessary, although it can be challenging due to the high polarity of the product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenol sulfonation?

A1: The sulfonation of phenol is a classic electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), is generated from concentrated sulfuric acid. The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group, meaning it directs the incoming sulfonic acid group (-SO₃H) to the positions ortho and para to it on the benzene (B151609) ring.[4]

Q2: Why is the ortho-isomer favored at low temperatures and the para-isomer at high temperatures?

A2: This is a classic example of kinetic versus thermodynamic control.[1]

  • Kinetic Control (Low Temperature): The reaction leading to the ortho-isomer has a lower activation energy, meaning it forms faster. At low temperatures (e.g., 25-40°C), the reaction is under kinetic control, and the major product is 2-hydroxybenzenesulfonic acid.[2]

  • Thermodynamic Control (High Temperature): The para-isomer is sterically less hindered and therefore more stable. At higher temperatures (e.g., 100-110°C), the sulfonation reaction becomes reversible. This allows the initially formed ortho-isomer to revert to the starting materials and then react to form the more stable para-isomer, 4-hydroxybenzenesulfonic acid.[2][6]

Q3: What is the role of sulfuric acid concentration?

A3: The concentration of the sulfonating agent is crucial. Concentrated sulfuric acid (96-98%) is typically used.[2] Fuming sulfuric acid (oleum), which contains dissolved SO₃, is a more potent sulfonating agent and increases the rate of reaction but also enhances the likelihood of forming disulfonated byproducts.[2] The choice and concentration should be tailored to achieve the desired product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the sulfonation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.

Q5: How is the 4-hydroxybenzenesulfonic acid converted to its sodium salt?

A5: After the sulfonation reaction is complete, the resulting 4-hydroxybenzenesulfonic acid can be converted to sodium 4-hydroxybenzenesulfonate by careful neutralization with a sodium base, such as sodium carbonate or sodium hydroxide (B78521).

Experimental Protocols

Synthesis of 4-Hydroxybenzenesulfonic Acid (Para-Isomer)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, place 1 mole of high-purity phenol.

  • Reaction: Slowly add 1.1 to 1.2 moles of concentrated (96-98%) sulfuric acid to the phenol with constant stirring. The addition should be done cautiously as the reaction is exothermic.

  • Heating: Heat the reaction mixture to 100-110°C in an oil bath.[5]

  • Monitoring: Maintain this temperature and continue stirring for 5-6 hours.[5] During this period, reaction water may distill off along with a small amount of phenol.[5][9] Monitor the reaction progress periodically using TLC or HPLC.

  • Work-up: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water or crushed ice with stirring to precipitate the product and dilute the remaining sulfuric acid.[1]

  • Isolation: The crude 4-hydroxybenzenesulfonic acid can be isolated by filtration.

Neutralization to Sodium 4-Hydroxybenzenesulfonate

  • Dissolution: Dissolve the crude 4-hydroxybenzenesulfonic acid in a suitable amount of water.

  • Neutralization: Slowly add a saturated solution of sodium carbonate or a solution of sodium hydroxide with constant stirring until the pH of the solution is neutral (pH ~7). Be cautious as the neutralization is an exothermic reaction.

  • Purification: The resulting solution contains sodium 4-hydroxybenzenesulfonate and sodium sulfate. The product can be purified by recrystallization. The choice of solvent will depend on the relative solubilities of the product and the inorganic salt byproduct.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of Sodium 4-hydroxybenzenesulfonate check_temp Check Reaction Temperature start->check_temp check_purity Analyze Product Purity start->check_purity temp_low Is temperature ~100-110°C? check_temp->temp_low check_time Check Reaction Time time_short Is reaction time sufficient (e.g., 2-8 hours)? check_time->time_short check_ratio Check Reactant Molar Ratio ratio_incorrect Is H₂SO₄:Phenol ratio optimized (e.g., ~1.1:1)? check_ratio->ratio_incorrect purity_issue Purity Issue Detected? check_purity->purity_issue temp_low->check_time Yes adjust_temp Action: Increase temperature to 100-110°C to favor para-isomer. temp_low->adjust_temp No time_short->check_ratio Yes increase_time Action: Increase reaction time to allow for conversion to para-isomer. time_short->increase_time No adjust_ratio Action: Adjust molar ratio to optimize for monosubstitution. ratio_incorrect->adjust_ratio No end_yield Yield Optimized ratio_incorrect->end_yield Yes adjust_temp->check_temp increase_time->check_time adjust_ratio->check_ratio ortho_isomer High ortho-isomer content? purity_issue->ortho_isomer Yes end_purity Purity Optimized purity_issue->end_purity No disulfonation Presence of disulfonated products? ortho_isomer->disulfonation No solution_ortho Solution: Increase temperature and/or reaction time. ortho_isomer->solution_ortho Yes solution_disulf Solution: Reduce molar ratio of H₂SO₄ or use less concentrated acid. disulfonation->solution_disulf Yes disulfonation->end_purity No solution_ortho->end_purity solution_disulf->end_purity Reaction_Control phenol Phenol + H₂SO₄ low_temp Low Temperature (e.g., 25-40°C) phenol->low_temp high_temp High Temperature (e.g., 100-110°C) phenol->high_temp kinetic_product Kinetic Control low_temp->kinetic_product thermo_product Thermodynamic Control high_temp->thermo_product ortho_isomer 2-Hydroxybenzenesulfonic Acid (Ortho-isomer) kinetic_product->ortho_isomer Major Product para_isomer 4-Hydroxybenzenesulfonic Acid (Para-isomer) thermo_product->para_isomer Major Product rearrangement Rearrangement ortho_isomer->rearrangement rearrangement->para_isomer

References

Optimization

Technical Support Center: Purification of Crude Sodium 4-Hydroxybenzenesulfonate by Recrystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude sodium 4-hydroxybenzenesulfonate (B8699630) via recrystallization. The information is ta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude sodium 4-hydroxybenzenesulfonate (B8699630) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of sodium 4-hydroxybenzenesulfonate.

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated.- Reheat the solution and boil off some of the solvent to increase the concentration. - If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble).
The solution is supersaturated but nucleation has not initiated.- Scratch the inside of the flask at the surface of the solution with a glass rod. - Add a seed crystal of pure sodium 4-hydroxybenzenesulfonate.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound or impurities.- Lower the temperature of the dissolution step. - Switch to a solvent with a lower boiling point.
The concentration of the solute is too high, or the solution was cooled too rapidly.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves, then allow for slower cooling.
The recrystallized product is colored. Colored impurities are present in the crude material.- During the hot filtration step, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb the desired product, potentially lowering the yield.
Low recovery of the purified product. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. - Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. - Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude sodium 4-hydroxybenzenesulfonate?

A1: Common impurities can originate from the synthesis process, which typically involves the sulfonation of phenol. Potential impurities include unreacted phenol, excess sulfuric acid, isomeric byproducts such as sodium 2-hydroxybenzenesulfonate, and polysulfonated phenols.

Q2: Which solvent is best for the recrystallization of sodium 4-hydroxybenzenesulfonate?

A2: Water is a highly effective solvent for the recrystallization of sodium 4-hydroxybenzenesulfonate.[1] The compound exhibits high solubility in hot water and significantly lower solubility in cold water, which is ideal for recrystallization. Methanol (B129727) can also be used.[1]

Q3: What is the expected appearance of pure sodium 4-hydroxybenzenesulfonate crystals?

A3: Pure sodium 4-hydroxybenzenesulfonate is a white to off-white crystalline powder.[2] When recrystallized from water, it tends to form rectangular, highly transparent crystals. Recrystallization from other solvents like methanol or ethanol (B145695) may result in needle-shaped crystals.

Q4: How can I improve the crystal size and quality?

A4: Slow cooling is crucial for the formation of large, high-purity crystals. After dissolving the crude product in the hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals.

Q5: My final product appears as a dihydrate. Is this normal?

A5: Yes, sodium 4-hydroxybenzenesulfonate often crystallizes from aqueous solutions as a dihydrate (HOC₆H₄SO₃Na·2H₂O).

Quantitative Data

Table 1: Solubility of Sodium 4-Hydroxybenzenesulfonate in Various Solvents

SolventSolubility at Room TemperatureCrystal Habit upon Recrystallization
WaterSparingly solubleRectangular
MethanolSlightly solubleNeedle-shaped
EthanolSparingly solubleNeedle-shaped
AcetoneSparingly solubleThin plates

Table 2: Temperature-Dependent Solubility of Sodium 4-Hydroxybenzenesulfonate Dihydrate in Water

Temperature (°C)Solubility (g / 100 mL)
30~18
40~22
50~27
60~33

Experimental Protocol: Recrystallization from Water

This protocol outlines the procedure for the purification of crude sodium 4-hydroxybenzenesulfonate using water as the recrystallization solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude sodium 4-hydroxybenzenesulfonate. For every 1 gram of crude material, add approximately 3-4 mL of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel and receiving flask) with hot water. Filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Large, well-defined crystals should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot gravity filtration (remove insoluble impurities) dissolve->hot_filter cool_slowly Slow cooling to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry pure crystals wash->dry

Caption: Experimental workflow for the recrystallization of sodium 4-hydroxybenzenesulfonate.

Troubleshooting_Tree start Problem during recrystallization no_crystals No crystals form start->no_crystals oiling_out Compound 'oils out' start->oiling_out low_yield Low yield start->low_yield sol_conc Solution not saturated? no_crystals->sol_conc Check cooling_rate Cooled too quickly? oiling_out->cooling_rate Check too_much_solvent Too much solvent used? low_yield->too_much_solvent Check boil_solvent Boil off some solvent sol_conc->boil_solvent Yes scratch Scratch flask / Add seed crystal sol_conc->scratch No reheat_add_solvent Reheat, add more solvent, cool slowly cooling_rate->reheat_add_solvent Yes solvent_bp Solvent BP too high? cooling_rate->solvent_bp No change_solvent Use lower BP solvent solvent_bp->change_solvent Yes concentrate_filtrate Concentrate mother liquor too_much_solvent->concentrate_filtrate Yes premature_xtal Premature crystallization? too_much_solvent->premature_xtal No preheat_funnel Preheat filtration apparatus premature_xtal->preheat_funnel Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Troubleshooting

Technical Support Center: Removal of Unreacted Phenol from Sulfonation Reactions

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of unreacted phenol (B47542) from sulfonation reaction...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of unreacted phenol (B47542) from sulfonation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted phenol from my sulfonation reaction mixture?

A: Unreacted phenol is considered an impurity that can interfere with subsequent reaction steps or alter the properties of the final product. Its removal is crucial for obtaining a pure phenolsulfonic acid product. Phenol is also toxic and corrosive, so its removal is important for safety and proper waste disposal.[1]

Q2: What are the most common methods for removing unreacted phenol?

A: The most common methods for removing unreacted phenol include:

  • Solvent Extraction: This is a highly effective and widely used method where a solvent that preferentially dissolves phenol is used to extract it from the aqueous reaction mixture.[2][3][4]

  • Steam Distillation: This technique is useful for separating phenol, which is volatile in steam, from non-volatile sulfonic acids.[5][6][7] It is particularly effective for liquids that might decompose at their boiling point.[5][8]

  • Recrystallization: This method is used to purify the phenolsulfonic acid product, leaving the more soluble phenol impurity in the mother liquor.[1][9]

  • Adsorption: Using materials like activated carbon or certain resins can effectively remove phenol from aqueous solutions.[2]

Q3: Can I use distillation to remove phenol?

A: Simple distillation is generally not preferred because the phenol-water system can form an azeotrope (a mixture with a constant boiling point), making separation difficult.[4] However, steam distillation is a viable and common alternative.[5][7] In this process, steam is passed through the mixture, and the combined vapor pressure of phenol and water allows phenol to distill at a lower temperature, preventing the decomposition of heat-sensitive compounds.[5][8]

Q4: How do I choose the best removal method for my experiment?

A: The choice of method depends on several factors:

  • Scale of the reaction: Solvent extraction is often suitable for a wide range of scales. Steam distillation can be effective for both lab-scale and larger preparations.

  • Properties of the desired product: If your phenolsulfonic acid is a solid, recrystallization can be a very effective final purification step.[1][9]

  • Available equipment: Steam distillation requires a specific apparatus.

  • Purity requirements: Often, a combination of methods (e.g., extraction followed by recrystallization) is necessary to achieve high purity.

Troubleshooting Guide

Q5: My solvent extraction is not effectively removing the phenol. What could be wrong?

A: Incomplete phenol removal during solvent extraction can be due to several factors:

  • Incorrect pH: The efficiency of phenol extraction is highly pH-dependent. The optimal pH range is typically between 4 and 6.[2] At higher (alkaline) pH, phenol deprotonates to form the phenolate (B1203915) ion, which is much more soluble in water than in organic solvents, thus reducing extraction efficiency.[2]

  • Inappropriate Solvent: The choice of solvent is critical. Polar solvents like Methyl Isobutyl Ketone (MIBK) and Di-isopropyl Ether (DIPE) have shown high efficiency (95-98%) in removing phenol.[2][4] Ethyl acetate (B1210297) is also a good option.[3] Non-polar solvents like benzene (B151609) are less effective.[3]

  • Insufficient Mixing or Contact Time: Ensure vigorous mixing (shaking) for an adequate duration to allow the phenol to partition between the aqueous and organic phases.[2]

  • Insufficient Solvent Volume or Number of Extractions: A single extraction is often insufficient. Perform multiple extractions with fresh portions of the solvent to maximize removal.

Q6: An emulsion formed during the solvent extraction. How can I break it?

A: Emulsion formation is a common issue. To resolve it:

  • Allow the mixture to stand: Sometimes, the emulsion will break on its own if left undisturbed.

  • Add a saturated brine solution (NaCl): This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle swirling or stirring: Instead of vigorous shaking, gently invert or swirl the separation funnel.

  • Centrifugation: For small-scale experiments, centrifuging the mixture is a very effective way to separate the layers.

Q7: How can I confirm that all the unreacted phenol has been removed?

A: Several analytical techniques can be used to detect and quantify residual phenol:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of phenol compared to a standard.[10]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining the concentration of phenol in your product.[11]

  • Spectrophotometry (UV-Vis): Phenolic compounds can be quantified using methods like the Folin-Ciocalteu reagent assay, where the concentration is measured by absorbance at a specific wavelength (e.g., 765 nm).[12]

  • Ferric Chloride Test: A simple colorimetric test where phenol reacts with a neutral ferric chloride solution to produce a distinct violet color, indicating its presence.[13]

Data Presentation

Table 1: Comparison of Solvents for Phenol Extraction
SolventTypeEfficiency (% Extraction)Key Considerations
Methyl Isobutyl Ketone (MIBK) PolarHigh (up to 98%)[2][3]Excellent distribution coefficient; often a preferred solvent.[2][4]
Di-isopropyl Ether (DIPE) PolarHigh (up to 95%)[2]Commonly used in industrial processes like the Phenosolvan process.[2][4]
Ethyl Acetate PolarHigh[3]Good alternative to MIBK, though may have a slightly lower distribution coefficient.[3]
Toluene Non-polarModerateLess effective than polar solvents.
Benzene Non-polarLow[3]Poor efficiency compared to polar solvents; also a known carcinogen.[3]

Experimental Protocols

Protocol 1: Phenol Removal by Solvent Extraction

This protocol describes a standard procedure for removing unreacted phenol from an aqueous reaction mixture.

Materials:

  • Crude sulfonation reaction mixture

  • Methyl Isobutyl Ketone (MIBK) or Ethyl Acetate

  • Separatory funnel

  • Beakers and flasks

  • Saturated sodium chloride (brine) solution (optional)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it into cold water.[1]

  • pH Adjustment: Check the pH of the aqueous solution. If necessary, adjust to a pH between 4 and 6 to ensure phenol is in its neutral, extractable form.[2]

  • First Extraction: Transfer the aqueous mixture to a separatory funnel. Add a volume of MIBK or ethyl acetate (e.g., equal to the aqueous volume).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The organic layer (containing the phenol) is typically the upper layer, but always check densities if unsure.

  • Collection: Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate waste container.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) at least two more times with fresh portions of the organic solvent.[9]

  • Drying (Optional): If the desired product is in the aqueous phase and needs to be isolated, it can be further processed. If the product was extracted into the organic layer (less common for sulfonic acids), dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Phenol Removal by Steam Distillation

This protocol is suitable for separating volatile phenol from non-volatile sulfonic acids.

Materials:

  • Steam generation setup (steam generator, tubing)

  • Distillation flask (three-necked)

  • Condenser (Liebig or similar)

  • Receiving flask

  • Heating mantle

  • Crude sulfonation reaction mixture

Procedure:

  • Setup: Assemble the steam distillation apparatus. Place the crude reaction mixture into the distillation flask.[8]

  • Steam Inlet: Connect the steam generator to one of the necks of the distillation flask via a delivery tube that extends below the surface of the reaction mixture.[8]

  • Distillation: Begin passing steam into the flask containing the mixture.[8] The heat from the steam will cause the phenol to co-distill with the water at a temperature below the boiling point of either component.

  • Condensation: The vapor mixture (steam and phenol) passes into the condenser, where it cools and liquefies.

  • Collection: Collect the distillate in the receiving flask. The distillate will appear cloudy or as two phases (water and phenol) as the phenol is only sparingly soluble in water.[6]

  • Completion: Continue the distillation until the distillate runs clear, indicating that all the phenol has been removed.

  • Product Isolation: The non-volatile phenolsulfonic acid remains in the distillation flask and can be isolated and purified further, for example, by recrystallization.[1]

Visualizations

Caption: General workflow for removing unreacted phenol.

troubleshooting_workflow Figure 2: Troubleshooting Incomplete Phenol Removal start Problem: High Phenol Content After Extraction q1 Is the aqueous phase pH between 4-6? start->q1 s1 Adjust pH to 4-6 and re-extract q1->s1 No q2 Which solvent was used? q1->q2 Yes a1_yes Yes a1_no No end_node Re-analyze for phenol content s1->end_node s2 Switch to a more effective polar solvent like MIBK q2->s2 Non-polar (Toluene, Benzene) q3 How many extractions were performed? q2->q3 Polar (MIBK, DIPE, EtOAc) a2_polar Polar (MIBK, DIPE, EtOAc) a2_nonpolar Non-polar (Toluene, Benzene) s2->end_node s3 Increase to 3-5 extractions with fresh solvent q3->s3 Single (1-2) q3->end_node Multiple (≥3) a3_multiple Multiple (≥3) a3_single Single (1-2) s3->end_node

Caption: Troubleshooting flowchart for solvent extraction.

References

Optimization

optimizing reaction conditions for the sulfonation of substituted phenols

Welcome to the technical support center for the sulfonation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the sulfonation of substituted phenols.

Question: Why is the yield of my desired phenolsulfonic acid isomer low?

Answer: Low yields can be attributed to several factors:

  • Suboptimal Temperature Control: The ratio of ortho- to para-phenolsulfonic acid is highly dependent on the reaction temperature. For the ortho-isomer, maintain a low temperature (around 25°C), while the para-isomer requires a higher temperature (around 100°C).[1][2][3] Inconsistent temperature control can lead to a mixture of isomers and a reduced yield of the desired product.[1]

  • Insufficient Reaction Time: The sulfonation of phenol (B47542) may require several hours to reach completion.[1] Ensure the reaction is allowed to proceed for the recommended duration based on your specific protocol. Typical reaction times can range from 2 to 6 hours.[2]

  • Improper Molar Ratio of Reactants: The molar ratio of the sulfonating agent to the phenol is a critical parameter. An excess of the sulfonating agent can lead to polysubstitution and other side reactions, while an insufficient amount will result in incomplete conversion of the phenol.[1] A 1:1 molar ratio is often a good starting point.[1]

  • Presence of Water: The presence of excess water in the reaction mixture can dilute the sulfuric acid and hinder the formation of the active sulfonating agent, sulfur trioxide (SO₃). It is recommended to use concentrated sulfuric acid and ensure that the phenol is dry.[1]

  • Inefficient Mixing: Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in non-uniform reaction conditions and lower yields.[1]

Question: I am observing the formation of multiple products, including disubstituted phenols. How can I improve the selectivity for monosubstitution?

Answer: The formation of multiple products, particularly polysubstituted ones, is a common challenge due to the highly activating nature of the hydroxyl group on the phenol ring.[1] Here are some strategies to improve selectivity:

  • Control the Molar Ratio: Use a molar ratio of the sulfonating agent to phenol that favors monosubstitution, typically starting with a 1:1 ratio.[1]

  • Optimize Reaction Time: Monitor the reaction progress and stop it once the desired level of monosubstitution is achieved to prevent further reaction to disubstituted products.[1]

  • Choice of Sulfonating Agent: While concentrated sulfuric acid is common, other sulfonating agents can be used and may offer different selectivity profiles.[1][4][5][6][7]

Question: My reaction mixture has turned dark, and I'm getting a complex mixture of products. What is causing this?

Answer: A dark reaction mixture and the formation of a complex product profile are often indicative of side reactions, such as oxidation and polysubstitution.[1] This can be caused by:

  • High Reaction Temperatures: Excessively high temperatures can promote oxidative side reactions, leading to the degradation of the starting material and products.[1]

  • High Concentration of Sulfonating Agent: Using fuming sulfuric acid (oleum) or very high concentrations of sulfuric acid increases the concentration of the highly reactive sulfur trioxide, which can lead to more aggressive and less selective reactions.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can increase the prevalence of side reactions.[1]

To mitigate this, it is important to carefully control the reaction temperature, use the appropriate concentration of the sulfonating agent, and monitor the reaction progress to determine the optimal reaction time.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidation.[2]

Question: I am having difficulty separating the ortho- and para-phenolsulfonic acid isomers. What methods can I use?

Answer: The separation of ortho and para isomers can be challenging due to their similar physical properties.[2] Common separation techniques include:

  • Fractional Crystallization: This method relies on the differential solubility of the isomers or their salts in a particular solvent at different temperatures. This process may need to be repeated several times to achieve high purity.[1][2]

  • Chromatography: Techniques such as column chromatography can be effective for separating the isomers on a smaller scale. The choice of the stationary and mobile phases is critical for achieving good separation.[1][2]

Frequently Asked Questions (FAQs)

What is the mechanism of phenol sulfonation?

The sulfonation of phenol is an electrophilic aromatic substitution reaction.[1] The electrophile is sulfur trioxide (SO₃), which is generated in situ from the reaction of two molecules of sulfuric acid. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.

Why is the ortho-isomer favored at low temperatures and the para-isomer at high temperatures?

This is a classic example of kinetic versus thermodynamic control.[2][8][9][10]

  • At low temperatures (e.g., 25°C), the reaction is under kinetic control , and the major product is the ortho-phenolsulfonic acid. This isomer is formed faster because the activation energy for the ortho attack is lower, potentially due to stabilization of the intermediate by the adjacent hydroxyl group.[2][3][8]

  • At high temperatures (e.g., 100°C), the reaction is under thermodynamic control .[2][8] The sulfonation reaction is reversible. At higher temperatures, the initially formed ortho-isomer can revert to phenol and then react again to form the more thermodynamically stable para-isomer, which has less steric hindrance.[8][9][11]

What is the role of the sulfonating agent's concentration?

The concentration of the sulfonating agent is crucial. Concentrated sulfuric acid (96-98%) is typically used.[2] Using fuming sulfuric acid (oleum) increases the concentration of SO₃, which can accelerate the reaction but may also lead to more side products and polysubstitution if not carefully controlled.[1][2] Diluted sulfuric acid is generally not effective as the presence of water inhibits the formation of the SO₃ electrophile.[1][2]

What are some common sulfonating agents for phenols?

Besides concentrated sulfuric acid and oleum, other sulfonating agents include:

  • Chlorosulfonic acid[5][6][12]

  • Sulfur trioxide complexes (e.g., SO₃·pyridine, SO₃·DMF)[4]

The choice of agent can influence reactivity and selectivity.[1]

Data Presentation

Table 1: Influence of Temperature on Isomer Distribution in Phenol Sulfonation

TemperaturePredominant IsomerControl Type
Low (~25°C)ortho-phenolsulfonic acidKinetic
High (~100°C)para-phenolsulfonic acidThermodynamic

Note: The exact isomer ratios can vary depending on the specific substituted phenol, reaction time, and other conditions.

Experimental Protocols

Protocol 1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

  • Preparation: In a flask equipped with a magnetic stirrer and placed in a water bath to maintain a temperature of approximately 25°C, add 1 mole of the substituted phenol.[1]

  • Reaction: Slowly add 1 mole of concentrated sulfuric acid to the phenol with constant stirring.[1]

  • Monitoring: Allow the reaction to proceed with continuous stirring for several hours. The progress can be monitored by techniques such as TLC or HPLC.[1]

  • Workup: Once the reaction is complete, carefully pour the mixture into cold water to precipitate the product and dilute the remaining sulfuric acid.[1]

  • Purification: The product can be purified by recrystallization.

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

  • Preparation: In a flask equipped with a magnetic stirrer and a heating mantle with a temperature controller, add 1 mole of the substituted phenol.[1]

  • Reaction: Slowly add 1 mole of concentrated sulfuric acid to the phenol with constant stirring. Heat the reaction mixture to approximately 100°C.[1]

  • Monitoring: Maintain the temperature and stirring for several hours. Monitor the reaction progress using TLC or HPLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into cold water.[1]

  • Purification: The p-phenolsulfonic acid can be purified by recrystallization from a suitable solvent.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start phenol Add Substituted Phenol to Flask start->phenol add_acid Slowly Add Sulfonating Agent phenol->add_acid stir Stir at Controlled Temperature add_acid->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor quench Pour into Cold Water monitor->quench Reaction Complete filter Filter Precipitate quench->filter purify Recrystallize Product filter->purify end End purify->end

Caption: General experimental workflow for the sulfonation of substituted phenols.

Troubleshooting_Sulfonation issue Identify Primary Issue low_yield Low Yield issue->low_yield poor_selectivity Poor Selectivity / Multiple Products issue->poor_selectivity dark_mixture Dark Reaction Mixture issue->dark_mixture check_temp Verify Temperature Control (Low for ortho, High for para) low_yield->check_temp check_time Ensure Sufficient Reaction Time low_yield->check_time check_ratio Check Molar Ratio of Reactants low_yield->check_ratio check_water Use Dry Reagents low_yield->check_water poor_selectivity->check_temp optimize_ratio Optimize Molar Ratio (start with 1:1) poor_selectivity->optimize_ratio optimize_time Optimize Reaction Time poor_selectivity->optimize_time control_temp Strict Temperature Control dark_mixture->control_temp use_inert_atm Use Inert Atmosphere (N2/Ar) dark_mixture->use_inert_atm check_acid_conc Verify Sulfonating Agent Concentration dark_mixture->check_acid_conc

Caption: Troubleshooting decision tree for common issues in phenol sulfonation.

References

Troubleshooting

stability issues and degradation of sodium 4-hydroxybenzenesulfonate solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of sodium 4-hydroxybenzenesulfonate (B8699630) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with sodium 4-hydroxybenzenesulfonate solutions.

Issue 1: Unexpected discoloration (e.g., yellowing, browning) of the solution.

  • Possible Cause 1: Oxidation. The phenolic hydroxyl group in sodium 4-hydroxybenzenesulfonate is susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ion contaminants, or light. This can lead to the formation of colored quinone-type structures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to the formulation.

    • Antioxidants: The addition of a suitable antioxidant may help prevent oxidative degradation.[1]

    • Purge Solvents: Use deoxygenated solvents for solution preparation.

  • Possible Cause 2: pH-Related Degradation. The stability of the phenol (B47542) group is pH-dependent. In alkaline conditions, the phenoxide ion is more susceptible to oxidation.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly measure and record the pH of your solution.

    • Buffering: Use a suitable buffer system to maintain the pH in a range where the compound is most stable, typically in the acidic to neutral range.[1]

Issue 2: Formation of precipitate in the solution over time.

  • Possible Cause 1: Change in Solubility. Temperature fluctuations can affect the solubility of sodium 4-hydroxybenzenesulfonate, leading to precipitation upon cooling.

  • Troubleshooting Steps:

    • Controlled Temperature Storage: Store solutions at a constant and appropriate temperature.

    • Solubility Evaluation: Determine the solubility of the compound in your specific formulation at various temperatures.

  • Possible Cause 2: Degradation Product Precipitation. Some degradation products may have lower solubility in the formulation, causing them to precipitate out of the solution.

  • Troubleshooting Steps:

    • Analysis of Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, Mass Spectrometry (MS), or NMR to identify its chemical nature.

    • Forced Degradation Studies: Conduct forced degradation studies to intentionally generate degradation products and assess their solubility.

Issue 3: Loss of potency or unexpected analytical results.

  • Possible Cause 1: Chemical Degradation. The active molecule may be degrading via pathways such as oxidation, hydrolysis, or photolysis, leading to a decrease in its concentration.

  • Troubleshooting Steps:

    • Stability-Indicating Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact drug from its degradation products.[1]

    • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways and identify potential degradants.[2][3][4][5]

    • Proper Storage: Ensure solutions are stored in tightly sealed containers, protected from light, and at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sodium 4-hydroxybenzenesulfonate in aqueous solutions?

A1: Based on its chemical structure and data from similar aromatic sulfonates, the primary degradation pathways are expected to be:

  • Oxidation: The phenol group is prone to oxidation, potentially forming hydroxylated derivatives and quinones.[1]

  • Photodegradation: Exposure to UV light can induce degradation, leading to the formation of various byproducts.

  • Hydrolysis: While generally stable, hydrolysis of the sulfonate group can occur under extreme pH and temperature conditions.

  • Microbial Degradation: Certain microorganisms can potentially utilize the compound as a carbon source, leading to its breakdown.

Q2: What are the likely degradation products of sodium 4-hydroxybenzenesulfonate?

A2: While specific studies on this compound are limited, analogous studies on similar molecules suggest the formation of:

  • Hydroxylated derivatives: Attack by hydroxyl radicals can lead to the formation of dihydroxybenzenesulfonates.[6][7]

  • Ring-opening products: Further oxidation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller organic acids.

  • Desulfonation products: The sulfonate group can be cleaved from the aromatic ring, yielding phenol and sulfate (B86663) ions.[8]

Q3: How can I monitor the stability of my sodium 4-hydroxybenzenesulfonate solution?

A3: A stability-indicating HPLC method is the most common and reliable technique.[1] This method should be able to separate the parent compound from any potential degradation products. Key parameters to monitor over time include:

  • Assay of sodium 4-hydroxybenzenesulfonate

  • Levels of known and unknown impurities/degradation products

  • pH of the solution

  • Physical appearance (color, clarity, presence of precipitate)

Q4: What are the recommended storage conditions for sodium 4-hydroxybenzenesulfonate solutions?

A4: To ensure stability, solutions should be stored in well-closed containers, protected from light, and kept at a controlled temperature. For long-term storage, refrigeration may be advisable, provided the compound does not precipitate at lower temperatures. Storing under an inert atmosphere can also be beneficial to prevent oxidation.

Data Presentation

Table 1: Example Data from a Forced Degradation Study of Sodium 4-hydroxybenzenesulfonate

Stress ConditionDuration% Degradation of Sodium 4-hydroxybenzenesulfonateMajor Degradation Products (Hypothetical RRT)Observations
0.1 M HCl24 hours5%0.85No color change
0.1 M NaOH8 hours15%0.72, 0.91Solution turned light yellow
3% H₂O₂24 hours25%0.65, 0.78Solution turned brown
Thermal (80°C)48 hours10%0.85Slight yellowing
Photostability (ICH Q1B)1.2 million lux hours12%0.72, 0.88Solution turned pale yellow

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of sodium 4-hydroxybenzenesulfonate.[1][2][3][4]

  • Sample Preparation: Prepare a stock solution of sodium 4-hydroxybenzenesulfonate in a suitable solvent (e.g., water or a relevant buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for a specified time.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 2, 4 weeks).

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1]

  • Analysis: At each time point, withdraw a sample and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method. Quantify the amount of sodium 4-hydroxybenzenesulfonate remaining and any degradation products formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector at a wavelength where sodium 4-hydroxybenzenesulfonate has significant absorbance (e.g., around 230 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Optimization:

    • Generate degradation samples using the forced degradation protocol.

    • Inject a mixture of the stressed samples into the HPLC system.

    • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., discoloration, precipitate, potency loss) check_visual Visual Inspection: Color Change or Precipitate? start->check_visual check_potency Analytical Testing: Loss of Potency? check_visual->check_potency No discoloration Discoloration Observed check_visual->discoloration Yes precipitate Precipitate Observed check_visual->precipitate Yes (Precipitate) potency_loss Potency Loss Confirmed check_potency->potency_loss Yes end Issue Resolved / Understood check_potency->end No cause_oxidation Potential Cause: Oxidation discoloration->cause_oxidation cause_ph Potential Cause: pH Shift discoloration->cause_ph solution_inert Troubleshoot: Use inert atmosphere, antioxidants, deoxygenated solvents cause_oxidation->solution_inert solution_buffer Troubleshoot: Monitor pH, use buffers cause_ph->solution_buffer solution_inert->end solution_buffer->end cause_solubility Potential Cause: Temperature Fluctuation precipitate->cause_solubility cause_degradant Potential Cause: Insoluble Degradant precipitate->cause_degradant solution_temp Troubleshoot: Control storage temperature cause_solubility->solution_temp solution_analyze Troubleshoot: Isolate and analyze precipitate cause_degradant->solution_analyze solution_temp->end solution_analyze->end cause_degradation Potential Cause: Chemical Degradation potency_loss->cause_degradation solution_hplc Troubleshoot: Use stability-indicating HPLC method cause_degradation->solution_hplc solution_storage Troubleshoot: Review storage conditions (light, temp) cause_degradation->solution_storage solution_forced Action: Conduct forced degradation study solution_hplc->solution_forced solution_storage->end solution_forced->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent Sodium 4-hydroxybenzenesulfonate hydroxylated Hydroxylated Derivatives (e.g., Dihydroxybenzenesulfonates) parent->hydroxylated OH• attack quinones Quinone-type Structures (Colored Products) parent->quinones Oxidation desulfonated Desulfonation Products (Phenol + Sulfate) parent->desulfonated Hydrolysis stress_oxidation Oxidation (O₂, metal ions, H₂O₂) stress_oxidation->parent stress_photo Photodegradation (UV Light) stress_photo->parent stress_hydrolysis Hydrolysis (Extreme pH, Heat) stress_hydrolysis->parent ring_opening Ring-Opening Products (e.g., smaller organic acids) hydroxylated->ring_opening Further Oxidation quinones->ring_opening Further Degradation

Caption: Proposed degradation pathways.

References

Optimization

identifying and characterizing byproducts in sodium 4-hydroxybenzenesulfonate synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byprod...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in the synthesis of sodium 4-hydroxybenzenesulfonate (B8699630).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of sodium 4-hydroxybenzenesulfonate?

A1: The synthesis of sodium 4-hydroxybenzenesulfonate via the sulfonation of phenol (B47542) can lead to several byproducts. The most common include:

  • Isomeric Byproducts: ortho- and meta-hydroxybenzenesulfonic acids are common isomers formed alongside the desired para isomer.[1][2]

  • Polysulfonated Byproducts: Phenol-2,4-disulfonic acid and other trisulfonated phenols can form, particularly under harsh reaction conditions such as high temperatures, long reaction times, or with an excess of the sulfonating agent.[1]

  • Sulfones: Bis(hydroxyphenyl) sulfones can be formed as byproducts.

  • Oxidation Products: Phenol is susceptible to oxidation, which can lead to the formation of colored byproducts like quinones, especially at elevated temperatures.

Q2: How does reaction temperature influence the formation of isomeric byproducts?

A2: The reaction temperature is a critical parameter that governs the ratio of ortho- and para-hydroxybenzenesulfonate isomers due to a classic case of kinetic versus thermodynamic control.[1][3]

  • Low Temperatures (e.g., 25-40°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho-isomer (2-hydroxybenzenesulfonic acid), which has a lower activation energy and is formed more rapidly.[1][3]

  • High Temperatures (e.g., 100-110°C): At higher temperatures, the reaction becomes reversible and is under thermodynamic control.[1][3] This leads to the formation of the more stable para-isomer (4-hydroxybenzenesulfonic acid) as the major product.[1][3] The initially formed ortho-isomer can revert to phenol and then react to form the thermodynamically favored para product.[3]

Q3: What is the role of the sulfonating agent's concentration?

A3: The concentration of the sulfonating agent, typically concentrated sulfuric acid, is crucial. Using fuming sulfuric acid (oleum), which contains excess sulfur trioxide (SO₃), will result in a faster and more exothermic reaction.[2] While this can increase the reaction rate, it can also be difficult to control and may lead to a higher incidence of side products, including polysulfonated species.[1][2]

Q4: How can I minimize the formation of disulfonated byproducts?

A4: To minimize the formation of phenol-2,4-disulfonic acid and other polysulfonated byproducts, you should carefully control the reaction conditions to favor monosulfonation.[1] Key strategies include:

  • Stoichiometry Control: Use a controlled molar ratio of the sulfonating agent to phenol. A 1:1 molar ratio is a good starting point to favor monosubstitution.[2]

  • Reaction Conditions: Optimize the reaction temperature and time. Avoid excessively high temperatures and prolonged reaction times, which can promote further sulfonation.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired sodium 4-hydroxybenzenesulfonate.

Potential CauseRecommended Solution
Inappropriate Reaction Temperature For the synthesis of the para-isomer, ensure the reaction temperature is maintained at 100-110°C to favor thermodynamic control.[1][2] For the ortho-isomer, maintain a low reaction temperature of 25-40°C for kinetic control.[1][2]
Insufficient Reaction Time The sulfonation of phenol may require several hours to reach completion. Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.[2]
Excess Water in Sulfuric Acid Use concentrated (96-98%) sulfuric acid to ensure a sufficient concentration of the active sulfonating agent, SO₃. The presence of water can dilute the acid and reduce its effectiveness.[2]
Inefficient Mixing Inadequate mixing can create localized temperature and concentration gradients, leading to non-uniform reaction conditions and lower yields. Ensure vigorous and consistent stirring throughout the reaction.

Problem 2: The final product is dark brown or black.

Potential CauseRecommended Solution
Oxidation of Phenol Phenol is prone to oxidation, especially at higher temperatures, leading to colored byproducts like quinones.
- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
- Use high-purity, colorless phenol as the starting material. If the phenol is discolored, consider purifying it by distillation before use.
Contaminants in Phenol Impurities in the starting phenol can lead to discoloration upon reaction.
Side Reactions At elevated temperatures, side reactions leading to the formation of polymeric materials can occur.

Problem 3: Significant contamination with the ortho-isomer when targeting the para-isomer.

Potential CauseRecommended Solution
Reaction Not at Thermodynamic Equilibrium The formation of a mixture of isomers suggests that the reaction has not fully reached thermodynamic equilibrium.
- Increase the reaction temperature to 100-110°C to facilitate the conversion of the kinetic ortho-product to the more stable para-product.[1][3]
- Increase the reaction time to allow the equilibrium to be established.

Problem 4: Difficulty in separating the ortho- and para-hydroxybenzenesulfonate isomers.

Potential CauseRecommended Solution
Similar Physical Properties The isomers have similar solubility profiles, making simple crystallization challenging.
- Fractional Crystallization: This method relies on the differential solubility of the isomers in a specific solvent at varying temperatures. Multiple recrystallization steps may be necessary to achieve high purity.[2]
- Chromatography: For smaller-scale separations, column chromatography can be an effective technique. The choice of stationary and mobile phases is critical for achieving good separation.[2]

Data Presentation

Table 1: Typical Product Distribution in the Sulfonation of Phenol

Reaction TemperatureMajor ProductTypical Yield of Major ProductByproductsControl Type
25-40°Co-phenolsulfonic acid~60-70%p-phenolsulfonic acidKinetic
100-110°Cp-phenolsulfonic acid~80-90%o-phenolsulfonic acid, phenol-2,4-disulfonic acidThermodynamic

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

  • Materials: Phenol, concentrated sulfuric acid (96-98%).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1.0 mole of molten phenol.

    • Slowly and with constant stirring, add 1.06 mole of concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.

    • Heat the reaction mixture to 100-110°C using an oil bath.

    • Maintain this temperature and continue stirring for 5-6 hours. During this time, water formed in the reaction and a small amount of unreacted phenol may distill off.

    • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify.

    • The crude product can be purified by recrystallization.

Protocol 2: HPLC Method for the Analysis of Hydroxybenzenesulfonate Isomers

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture and dissolve it in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution and record the chromatogram.

    • Identify and quantify the peaks corresponding to the ortho-, para-, and any disulfonated isomers by comparing their retention times with those of known standards.

Protocol 3: GC-MS Analysis of Phenolic Byproducts via Silylation

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine (B92270) to dissolve the residue.

    • Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).

    • Injector: Splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized compounds.

    • Mass Spectrometer: Operate in full scan mode to identify unknown byproducts and in selected ion monitoring (SIM) mode for quantification of known byproducts.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the byproducts by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with derivatized standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_purification Purification synthesis_start Start: Phenol + Conc. H2SO4 reaction Reaction at Controlled Temperature synthesis_start->reaction workup Quench and Isolate Crude Product reaction->workup hplc HPLC Analysis for Isomer Ratio workup->hplc Sample gcms GC-MS for Volatile Byproducts (after derivatization) workup->gcms Sample spectroscopy Spectroscopic Analysis (NMR, FTIR) workup->spectroscopy Sample crystallization Fractional Crystallization workup->crystallization Crude Product chromatography Column Chromatography workup->chromatography Crude Product crystallization->hplc Purity Check chromatography->hplc Purity Check

Caption: Experimental workflow for synthesis, analysis, and purification.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_color Dark Color Troubleshooting cluster_byproducts Byproduct Troubleshooting start Experiment Start issue Identify Issue start->issue low_yield Low Yield? issue->low_yield Performance dark_color Dark Color? issue->dark_color Appearance byproducts Byproducts Present? issue->byproducts Purity check_temp Check Temperature Control low_yield->check_temp Yes check_time Verify Reaction Time low_yield->check_time Yes check_reagents Check Reagent Concentration low_yield->check_reagents Yes inert_atm Use Inert Atmosphere dark_color->inert_atm Yes purify_phenol Purify Starting Phenol dark_color->purify_phenol Yes adjust_stoichiometry Adjust Stoichiometry byproducts->adjust_stoichiometry Yes optimize_conditions Optimize Temp/Time byproducts->optimize_conditions Yes end Successful Synthesis check_temp->end check_time->end check_reagents->end inert_atm->end purify_phenol->end adjust_stoichiometry->end optimize_conditions->end

Caption: Troubleshooting logic for common synthesis issues.

signaling_pathway cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) phenol Phenol so3 SO3 (Electrophile) sulfuric_acid H2SO4 sulfuric_acid->so3 Generates ortho_intermediate Ortho-substituted Intermediate (Lower Activation Energy) so3->ortho_intermediate Faster Attack para_intermediate Para-substituted Intermediate so3->para_intermediate Slower Attack ortho_product o-Hydroxybenzenesulfonic Acid (Kinetic Product) ortho_intermediate->ortho_product para_product p-Hydroxybenzenesulfonic Acid (Thermodynamic Product) ortho_product->para_product Reversible at High Temp para_intermediate->para_product

Caption: Kinetic vs. Thermodynamic control pathways.

References

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Large-Scale Phenol Sulfonation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in large-scale phenol (B47542) sulfonation. Troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in large-scale phenol (B47542) sulfonation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sulfonation of phenol, providing potential causes and recommended solutions.

SP-T01: Low Yield of Desired Phenolsulfonic Acid Isomer

Question: Why is the yield of my desired phenolsulfonic acid isomer unexpectedly low?

Potential Causes & Solutions:

  • Inappropriate Reaction Temperature: The ratio of ortho- to para-phenolsulfonic acid is highly dependent on temperature.[1][2][3]

    • Solution: For the ortho isomer (the kinetic product), maintain a low reaction temperature, for instance, between 25-40°C.[1] To obtain the para isomer (the thermodynamic product), a higher temperature of 100-110°C is necessary.[1][4] Strict temperature control is crucial for maximizing the yield of the desired isomer.[2]

  • Insufficient Reaction Time: The sulfonation reaction may not have reached completion.

    • Solution: Increase the reaction time to ensure the reaction is complete.[1] Typical reaction times can range from 2 to 6 hours.[1][4] Monitoring the reaction's progress via techniques like TLC or HPLC is recommended.[2]

  • Excess Water in Sulfuric Acid: The use of diluted sulfuric acid can reduce its effectiveness as a sulfonating agent.[1]

    • Solution: Use concentrated (96-98%) sulfuric acid or fuming sulfuric acid (oleum) for efficient sulfonation.[1]

  • Suboptimal Molar Ratio: An incorrect molar ratio of sulfuric acid to phenol can impact the yield.

    • Solution: A 1:1 molar ratio is a good starting point for monosubstitution, though some optimization may be required.[2]

SP-T02: Formation of a Dark Brown or Black Reaction Mixture

Question: What causes the reaction mixture to turn dark brown or black, and how can I prevent it?

Potential Causes & Solutions:

  • Oxidation of Phenol: Phenol is susceptible to oxidation, which can lead to the formation of colored byproducts like quinones, especially at higher temperatures.[1]

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1] It is also critical to avoid excessively high temperatures.[1]

  • Contaminants in Phenol: Impurities in the starting phenol can cause discoloration during the reaction.[1]

    • Solution: Use high-purity, colorless phenol. If the phenol is discolored, consider purification by distillation before use.[1]

  • Side Reactions: At elevated temperatures, side reactions that lead to polymeric materials can occur.[1]

    • Solution: Maintain strict temperature control throughout the reaction process.

SP-T03: Presence of Significant Amounts of Disulfonated Byproducts

Question: How can I minimize the formation of disulfonated byproducts?

Potential Causes & Solutions:

  • High Concentration of Sulfonating Agent: Using a large excess of a potent sulfonating agent like fuming sulfuric acid can lead to multiple sulfonation reactions on the phenol ring.[1]

    • Solution: Carefully control the stoichiometry, using a controlled molar ratio of the sulfonating agent to phenol to favor monosulfonation.[1][2]

  • High Reaction Temperature and Long Reaction Time: These conditions can promote further sulfonation.[1]

    • Solution: Optimize the reaction temperature and time to favor monosulfonation.[1] Monitor the reaction progress and stop it once the desired level of monosubstitution is achieved.[2]

SP-T04: Runaway Exothermic Reaction

Question: What measures can be taken to prevent and control a runaway exothermic reaction during large-scale phenol sulfonation?

Potential Causes & Solutions:

  • Rapid Reagent Addition: The sulfonation of phenol is highly exothermic.[2] Adding the sulfonating agent too quickly can generate heat faster than the cooling system can remove it.

    • Solution: Add the sulfonating agent slowly and in a controlled manner.[2] The rate of addition should be adjusted to ensure the reaction temperature remains within the desired range.[5]

  • Inadequate Heat Removal: Insufficient cooling capacity for the scale of the reaction is a primary cause of thermal runaway.[6]

    • Solution: Employ a robust cooling system. For large-scale industrial processes, falling film reactors are often used due to their high heat transfer coefficients.[7][8] These reactors feature a bundle of vertical tubes where the liquid reactant flows downwards as a thin film, allowing for efficient heat exchange with an external cooling jacket.[8][9] Dual-stage cooling strategies, with a primary jacketed reactor and secondary internal cooling coils, can also be employed for fine-tuning temperature control.[7]

  • Cooling System Failure: A failure in the cooling system can quickly lead to a thermal runaway.[6]

    • Solution: Implement emergency procedures and backup systems. This includes having an ice bath or other emergency cooling methods readily available.[10] Emergency venting systems and gas detectors for SO₃ and volatile organic compounds (VOCs) should also be installed.[7] It is critical to know the consequences of deviating from key safety parameters and to have clear action plans for such deviations.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the sulfonation of phenol?

A1: Besides the desired ortho- and para-phenolsulfonic acids, several byproducts can form. The most common include phenol-2,4-disulfonic acid, especially at higher temperatures or with an excess of the sulfonating agent.[1] Trisulfonated phenols and bis(hydroxyphenyl) sulfones can also be formed under more forceful conditions.[1]

Q2: How does reaction temperature affect the product distribution in phenol sulfonation?

A2: The reaction temperature is a critical factor that determines the isomeric product distribution, a classic example of kinetic versus thermodynamic control.[2][3]

  • At low temperatures (e.g., 25-40°C): The reaction is under kinetic control, and the major product is ortho-phenolsulfonic acid, which is formed faster.[1][3][12]

  • At high temperatures (e.g., 100-110°C): The reaction is under thermodynamic control, favoring the formation of the more stable para-phenolsulfonic acid.[1][3][12]

Q3: What is the role of the sulfonating agent's concentration?

A3: The concentration of the sulfonating agent, such as sulfuric acid, is crucial for the reaction's efficiency. Concentrated sulfuric acid (96-98%) or oleum (B3057394) is generally used to ensure an effective sulfonation process.[1] Using diluted sulfuric acid can lead to low yields as water content reduces the agent's effectiveness.[1]

Q4: What are the key safety precautions for large-scale phenol sulfonation?

A4: Phenol is toxic and corrosive, and can be absorbed through the skin.[2] Concentrated sulfuric acid is highly corrosive and reacts exothermically with water.[2] Key safety precautions include:

  • Handling all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

  • Ensuring careful temperature control to prevent runaway reactions.[2] An ice bath should always be ready for emergency cooling.[10]

  • Adding reagents slowly to manage the exothermic nature of the reaction.[2]

  • On an industrial scale, using airtight reactors made of corrosion-resistant materials (e.g., Hastelloy C-276) with inert gas purging is recommended.[7]

Q5: How can ortho- and para-phenolsulfonic acid isomers be separated?

A5: Separating the isomers can be challenging due to their similar physical and chemical properties.[1][2] Common methods include:

  • Fractional Crystallization: This technique exploits the different solubilities of the isomers or their salts (e.g., barium or lead salts) in a specific solvent at varying temperatures.[1][2]

  • Chromatography: For smaller scale separations, column chromatography can be an effective method.[1][2]

Data Presentation

Table 1: Temperature Control for Isomer Selectivity
Desired IsomerProduct TypeRecommended Temperature Range
ortho-phenolsulfonic acidKinetic25-40°C[1]
para-phenolsulfonic acidThermodynamic100-110°C[1]
Table 2: Common Sulfonating Agents and Their Properties
Sulfonating AgentFormulaFormReactivityCommon Applications
Sulfur TrioxideSO₃Gas, Liquid, or SolidVery HighIndustrial sulfonation of aromatic compounds.[13]
Oleum (Fuming Sulfuric Acid)H₂SO₄·xSO₃LiquidHighSulfonation of deactivated aromatic rings.[13]
Chlorosulfonic AcidClSO₃HLiquidHighPreparation of sulfonyl chlorides.[13]
Sulfur Trioxide Pyridine ComplexSO₃·pySolidModerateSulfonation of sensitive substrates and alcohols.[13]

Experimental Protocols

Protocol: Synthesis of p-Phenolsulfonic Acid

This protocol outlines a general laboratory procedure for the sulfonation of phenol to synthesize the para isomer.

Materials:

  • Phenol

  • Concentrated sulfuric acid (96-98%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser (optional, for high-temperature reactions)

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully add 1 mole of phenol.

  • Reagent Addition: Place the flask in an ice bath to manage the initial exotherm. Slowly and carefully add 1.1 moles of concentrated sulfuric acid to the phenol with continuous stirring.[1][2] The addition is exothermic, and the temperature of the mixture will rise.[1]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C using an oil bath or heating mantle.[1]

  • Reaction: Maintain this temperature and continue stirring for 5-6 hours.[1][4] During this period, water formed in the reaction and a small amount of unreacted phenol may distill off.[4] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.[1] The product, primarily p-phenolsulfonic acid, may solidify upon cooling.[1]

  • Workup: Carefully pour the cooled reaction mixture into cold water to precipitate the product and dilute the remaining sulfuric acid.[2][4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by converting it to a salt, followed by recrystallization and acidification.[1]

Mandatory Visualization

G start Low Yield of Desired Isomer q_temp Is Temperature Correct? start->q_temp q_time Is Reaction Time Sufficient? q_temp->q_time Yes sol_temp_ortho Set Temp: 25-40°C for ortho-isomer q_temp->sol_temp_ortho No (ortho) sol_temp_para Set Temp: 100-110°C for para-isomer q_temp->sol_temp_para No (para) q_reagent Is Sulfonating Agent Concentrated? q_time->q_reagent Yes sol_time Increase Reaction Time (2-6 hours) Monitor Progress q_time->sol_time No sol_reagent Use Concentrated (96-98%) H₂SO₄ q_reagent->sol_reagent No end_node Yield Optimized q_reagent->end_node Yes sol_temp_ortho->end_node sol_temp_para->end_node sol_time->end_node sol_reagent->end_node

Caption: Troubleshooting workflow for low isomer yield.

G start Start prep Prepare Phenol in Reactor start->prep add_acid Slowly Add Conc. H₂SO₄ with Cooling prep->add_acid heat Heat to Target Temperature (e.g., 100-110°C for para) add_acid->heat react Maintain Temp & Stir for 2-6 hours heat->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete workup Quench in Cold Water & Isolate Crude Product cool->workup purify Purify by Recrystallization workup->purify end_node End purify->end_node

Caption: Experimental workflow for phenol sulfonation.

G cluster_low_temp Low Temperature (e.g., 25°C) cluster_high_temp High Temperature (e.g., 100°C) low_temp_node Kinetic Control (Faster Reaction Rate) ortho_product ortho-phenolsulfonic acid (Major Product) low_temp_node->ortho_product Favors high_temp_node Thermodynamic Control (More Stable Product) para_product para-phenolsulfonic acid (Major Product) high_temp_node->para_product Favors Phenol Phenol + Conc. H₂SO₄ Phenol->low_temp_node Phenol->high_temp_node

Caption: Temperature control of isomer formation.

References

Optimization

preventing polysulfonation in the synthesis of hydroxybenzenesulfonic acids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polysulfonation during the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polysulfonation during the synthesis of hydroxybenzenesulfonic acids.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of multiple sulfonated products in my reaction. What is the primary cause of this?

A1: The primary cause of polysulfonation is the highly activating nature of the hydroxyl (-OH) group on the phenol (B47542) ring.[1][2] This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to further electrophilic attack after the first sulfonation has occurred. Factors such as high concentrations of the sulfonating agent, elevated temperatures, and prolonged reaction times can exacerbate the formation of di- and tri-substituted products.[1]

Q2: How can I improve the selectivity for monosulfonation over polysulfonation?

A2: To enhance selectivity for monosulfonation, you should carefully control the reaction conditions:

  • Molar Ratio of Reactants: Employ a molar ratio of the sulfonating agent to the hydroxybenzoic acid that favors monosubstitution. A 1:1 to 1.1:1 ratio of sulfuric acid to phenol is a recommended starting point.[1][3] An excess of the sulfonating agent significantly increases the likelihood of polysulfonation.[1]

  • Reaction Temperature: Maintain strict temperature control. The optimal temperature depends on the desired isomer (see Q3). Abrupt temperature increases can lead to uncontrolled side reactions.

  • Reaction Time: Monitor the reaction's progress using techniques like HPLC or TLC.[1][4] Stop the reaction as soon as the desired level of monosubstitution is achieved to prevent further sulfonation.[1]

  • Concentration of Sulfonating Agent: Avoid using overly aggressive sulfonating agents like fuming sulfuric acid (oleum) unless specifically required, as they increase the concentration of the highly reactive sulfur trioxide (SO₃) electrophile, leading to reduced selectivity.[1]

Q3: What is the role of temperature in controlling the formation of ortho vs. para isomers and preventing side reactions?

A3: Temperature plays a critical role in determining the isomeric distribution of the product.[1][5][6]

  • Low Temperatures (approx. 25°C): These conditions favor the formation of the kinetically controlled product, which is typically the ortho-isomer (2-hydroxybenzenesulfonic acid).[1][2]

  • High Temperatures (approx. 100-110°C): These conditions favor the formation of the thermodynamically more stable product, the para-isomer (4-hydroxybenzenesulfonic acid).[1][5][7] At elevated temperatures, the ortho-isomer can undergo rearrangement to the para-isomer.[5]

Maintaining a consistent and appropriate temperature is crucial for maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts.

Q4: Can I use alternative sulfonating agents or solvents to prevent polysulfonation?

A4: Yes, alternative reagents and solvents can be employed. Chlorosulfonic acid is another common sulfonating agent.[8] The reaction can be carried out in various solvents, such as nitrobenzene, dialkyl carbonates, or aliphatic hydrocarbons, which can help to moderate the reaction's reactivity.[8][9] However, it is essential to consider the safety and environmental implications of these solvents, as some, like nitro solvents, pose explosion risks.[8]

Q5: How can I effectively monitor the reaction to determine the optimal endpoint?

A5: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for quantifying the consumption of the starting material and the formation of mono- and poly-sulfonated products.[4] Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of the reaction's progress.[1] Establishing a baseline and tracking the relative ratios of the components will allow you to determine the optimal time to quench the reaction.

Troubleshooting Guide

If you are encountering issues with polysulfonation, follow this troubleshooting workflow to diagnose and resolve the problem.

TroubleshootingWorkflow start Start: Polysulfonation Observed check_ratio Check Molar Ratio (Sulfonating Agent : Substrate) start->check_ratio ratio_high Is Ratio > 1.1:1? check_ratio->ratio_high reduce_ratio Action: Reduce molar ratio to 1:1 - 1.1:1 ratio_high->reduce_ratio Yes check_temp Check Reaction Temperature ratio_high->check_temp No reduce_ratio->check_temp temp_high Is Temperature Too High or Fluctuating? check_temp->temp_high stabilize_temp Action: Implement precise temperature control (ice bath/mantle) temp_high->stabilize_temp Yes check_time Check Reaction Time temp_high->check_time No stabilize_temp->check_time time_long Is Reaction Time Too Long? check_time->time_long monitor_reaction Action: Monitor reaction (HPLC/TLC) and stop when monosulfonation is optimal time_long->monitor_reaction Yes check_reagent Check Sulfonating Agent time_long->check_reagent No monitor_reaction->check_reagent reagent_strong Using Fuming H₂SO₄ (Oleum)? check_reagent->reagent_strong use_conc_acid Action: Switch to concentrated H₂SO₄ for better selectivity reagent_strong->use_conc_acid Yes end End: Monosulfonation Optimized reagent_strong->end No use_conc_acid->end

Caption: Troubleshooting workflow for preventing polysulfonation.

Reaction Control and Isomer Selectivity

The sulfonation of phenol is a classic example of a reaction where the outcome is dictated by kinetic versus thermodynamic control. Understanding this relationship is key to obtaining the desired isomer and avoiding unwanted byproducts.

ReactionControl Phenol Phenol + H₂SO₄ LowTemp Low Temperature (~25°C) Kinetic Control Phenol->LowTemp HighTemp High Temperature (~100°C) Thermodynamic Control Phenol->HighTemp Ortho 2-Hydroxybenzenesulfonic Acid (Ortho Isomer) LowTemp->Ortho Favored Product Para 4-Hydroxybenzenesulfonic Acid (Para Isomer) HighTemp->Para Favored Product Excess Excess H₂SO₄ & Long Reaction Time Ortho->Excess Para->Excess Polysulfonation Polysulfonated Products Excess->Polysulfonation

Caption: Influence of temperature on isomer formation in phenol sulfonation.

Quantitative Data Summary

The following table summarizes key experimental parameters and their impact on the yield of the desired monosulfonated product, p-hydroxybenzenesulfonic acid (p-HBSA).

ParameterCondition in Stirred Tank Reactor (STR)[3]Condition in Rotating Packed Bed (RPB)[3]General Guideline for Para-Isomer[1][7][10]
Reaction Temperature 100 °C100 °C100-110 °C
Sulfuric Acid/Phenol Molar Ratio 1.11.1~1.1
Reaction/Ageing Time 25 min25 min5-6 hours
Solvent/Phenol Molar Ratio 1.251.25N/A (solventless often cited)
Yield of p-HBSA 89.85%96.52%~95%

Note: The significantly shorter reaction time in the study by Wang et al.[3] compared to general preparations may be due to specific experimental setups and solvent use designed to optimize the process.

Experimental Protocols

Key Experiment: Synthesis of 4-Hydroxybenzenesulfonic Acid (Para-Isomer)

This protocol is adapted from established methods and incorporates best practices to maximize the yield of the para-isomer while minimizing polysulfonation.[1][7][10]

Materials:

  • Phenol

  • Concentrated sulfuric acid (96-98%)

  • Ice bath

  • Heating mantle with temperature controller

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully place 1 mole of phenol.

  • Initial Reaction: Begin stirring the phenol and gently heat the flask to 50°C using a heating mantle.

  • Addition of Sulfuric Acid: Slowly and cautiously add 1.1 moles of concentrated sulfuric acid to the phenol. The reaction is exothermic; maintain the temperature around 50°C during the addition, using an ice bath for cooling if necessary.

  • Heating and Reflux: Once the addition is complete, increase the temperature to 110°C and maintain it for 5-6 hours. During this period, reaction water may distill off.[7][10] This higher temperature favors the formation of the thermodynamically stable para-isomer.[1][5]

  • Monitoring (Optional but Recommended): Every hour, a small sample can be withdrawn, neutralized, and analyzed by HPLC or TLC to track the formation of the product and ensure the reaction does not proceed to significant polysulfonation.[1]

  • Workup: After the reaction is complete (as determined by time or monitoring), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water or onto crushed ice with constant stirring. This will precipitate the product and dilute the remaining sulfuric acid.

  • Isolation: The crude 4-hydroxybenzenesulfonic acid can be isolated by filtration or other appropriate purification techniques such as recrystallization.

Safety Precautions:

  • Phenol is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. Always wear appropriate PPE and add the acid slowly to other reagents.[1]

  • The sulfonation reaction is exothermic. Careful temperature control is essential to prevent a runaway reaction.[1]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sodium 4-Hydroxybenzenesulfonate

In the realm of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is of paramount importance. Sodium 4-hydroxybenzen...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is of paramount importance. Sodium 4-hydroxybenzenesulfonate (B8699630), a key organic intermediate, requires robust analytical methods to ensure its purity and consistency. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of sodium 4-hydroxybenzenesulfonate, offering a comparison with alternative analytical techniques. The information presented herein is intended for researchers, scientists, and drug development professionals.

HPLC Method Validation: A Performance Overview

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is a widely adopted and reliable technique for the quantitative analysis of aromatic compounds like sodium 4-hydroxybenzenesulfonate.[1] The validation of such a method is crucial to guarantee its suitability for its intended purpose, adhering to guidelines set by the International Council for Harmonisation (ICH).[1]

While a specific, publicly available validation report for sodium 4-hydroxybenzenesulfonate is not available, the following tables summarize typical performance characteristics of a validated RP-HPLC method for structurally similar aromatic sulfonate compounds. This data serves as a strong indicator of the expected performance for a method analyzing sodium 4-hydroxybenzenesulfonate.

Table 1: HPLC Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance CriteriaDescription
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999The ability to obtain test results which are directly proportional to the concentration of the analyte.[2]
Range 80-120% of the test concentration for assay; from reporting threshold to 120% of specification for impurities.[2]The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
Accuracy % Recovery of 98.0% to 102.0%The closeness of test results obtained by the method to the true value.[2]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%The precision under the same operating conditions over a short interval of time.[2]
Intermediate Precision RSD ≤ 2.0%The precision within-laboratory variations: different days, different analysts, different equipment, etc.[2]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Robustness No significant change in results with small, deliberate variations in method parameters.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Representative Quantitative Data for a Validated HPLC Method

ParameterRepresentative Value
Linearity Range 1 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.5%
Precision (Repeatability, %RSD) 0.8%
Intermediate Precision (%RSD) 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can be employed for the analysis of sodium 4-hydroxybenzenesulfonate, depending on the specific analytical requirements.[1]

Table 3: Comparison of Analytical Methods

FeatureHPLC-UVIon Chromatography (IC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1]Ion-exchange interactions between the analyte and a charged stationary phase.[1]Separation of volatile compounds in the gas phase followed by mass-based detection.[1]
Detector UV-Vis DetectorConductivity DetectorMass Spectrometer
Sample Volatility Not requiredNot requiredRequired (derivatization may be needed for non-volatile sulfonates).[1]
Sensitivity GoodExcellent for ionic speciesExcellent
Specificity Good to ExcellentGoodExcellent
Primary Application Quantitative analysis of a wide range of organic compounds, including aromatic sulfonates.[1]Analysis of ionic and polar compounds, particularly in aqueous samples.[1]Identification and quantification of volatile and semi-volatile compounds.[1]
Advantages Widely available, robust, good for purity and impurity analysis.[1]High sensitivity for ionic analytes.High specificity and sensitivity, definitive identification.
Disadvantages May require derivatization for compounds without a UV chromophore.Limited to ionic and polar compounds.Requires derivatization for non-volatile compounds, which can add complexity to sample preparation.[1]

Experimental Protocols

This protocol is based on typical methods for the analysis of similar aromatic sulfonate compounds.[1][3][4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH 3.0) and an organic solvent such as acetonitrile (B52724) or methanol. The composition can be isocratic or a gradient depending on the separation requirements.[1][3][4]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 230 nm).[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Sample Preparation: Accurately weigh and dissolve the sodium 4-hydroxybenzenesulfonate sample in the mobile phase or a suitable diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic System: An IC system equipped with a conductivity detector and a suppressor.[1]

  • Column: Anion-exchange column.[1]

  • Mobile Phase (Eluent): An aqueous solution of a salt, such as sodium carbonate or sodium bicarbonate.[1]

  • Detection: Suppressed conductivity detection.[1]

  • Sample Preparation: Dissolve the sample in deionized water and filter before injection.[1]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an HPLC method, ensuring its reliability and suitability for the intended analytical purpose.

HPLC_Validation_Workflow HPLC Method Validation Workflow MethodDevelopment Method Development & Optimization MethodValidationProtocol Method Validation Protocol Definition MethodDevelopment->MethodValidationProtocol Specificity Specificity MethodValidationProtocol->Specificity Linearity Linearity & Range MethodValidationProtocol->Linearity Accuracy Accuracy MethodValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidationProtocol->Precision LOD_LOQ LOD & LOQ MethodValidationProtocol->LOD_LOQ Robustness Robustness MethodValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report Generation SystemSuitability->ValidationReport RoutineUse Routine Method Implementation ValidationReport->RoutineUse

Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.

References

Comparative

A Comparative Guide to the Sulfonation of Phenol: H₂SO₄ vs. Oleum vs. Chlorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals The sulfonation of phenol (B47542) is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, yielding phenolsulfonic acids which a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of phenol (B47542) is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, yielding phenolsulfonic acids which are pivotal intermediates in the pharmaceutical and dye industries. The choice of sulfonating agent profoundly influences the reaction's efficiency, regioselectivity, and safety profile. This guide provides a comprehensive comparative analysis of three commonly employed sulfonating agents: concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (fuming sulfuric acid), and chlorosulfonic acid (ClSO₃H), supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The selection of a sulfonating agent for phenol is a critical decision that hinges on the desired product, reaction scale, and safety considerations. While concentrated sulfuric acid offers a balance of reactivity and control, oleum provides enhanced reaction rates at the cost of selectivity. Chlorosulfonic acid, the most reactive of the three, allows for milder reaction conditions but requires stringent handling due to its hazardous nature.

Sulfonating AgentKey AdvantagesKey DisadvantagesTypical Reaction ConditionsRegioselectivity Control
Conc. H₂SO₄ Cost-effective, well-understood, good control over regioselectivity.Lower reactivity compared to oleum and chlorosulfonic acid, requires higher temperatures for para-isomer formation.25°C for ortho-isomer, 100°C for para-isomer.Excellent, temperature-dependent.
Oleum Higher concentration of SO₃ leads to faster reaction rates.More aggressive, can lead to polysulfonation and charring, less selective.[1]Typically moderate temperatures.Less precise than with H₂SO₄.
Chlorosulfonic Acid Highly reactive, allows for lower reaction temperatures.[1]Highly corrosive and hazardous, reacts violently with water, generates HCl gas.[2]Often used in a solvent at low to moderate temperatures.[3][4]Can be selective, but requires careful control of conditions.

Quantitative Data Summary

The regioselectivity of phenol sulfonation is predominantly influenced by the reaction temperature, a classic example of kinetic versus thermodynamic control.

Sulfonation with Concentrated H₂SO₄

The product distribution between ortho- and para-phenolsulfonic acid is highly dependent on the reaction temperature.[5]

Reaction Temperature (°C)Major ProductTypical Yield of Major ProductByproductsControl Type
25o-phenolsulfonic acid~80%p-phenolsulfonic acidKinetic
100p-phenolsulfonic acid~85-95%o-phenolsulfonic acid, phenol-2,4-disulfonic acidThermodynamic
Sulfonation with Oleum
Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid is a highly reactive sulfonating agent that can effect sulfonation at lower temperatures than sulfuric acid.[1] It is often used in an inert solvent to moderate its reactivity. While specific quantitative data for the direct comparison of ortho/para yields on unsubstituted phenol is sparse, experimental evidence on substituted phenols indicates that good yields of monosulfonated products can be achieved under controlled conditions. For instance, the sulfonation of 2-hydroxy-4-methoxybenzophenone with chlorosulfonic acid in a dimethyl carbonate/cyclohexane solvent system at 60-72°C yields the corresponding sulfonic acid in 90% yield.[4]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Concentrated sulfuric acid, oleum, and chlorosulfonic acid are highly corrosive and can cause severe burns. Emergency shower and eyewash stations should be readily accessible.

Protocol 1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control) with H₂SO₄

Materials:

  • Phenol (1 mole)

  • Concentrated Sulfuric Acid (98%, 1.1 moles)

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, melt the phenol.

  • Cool the flask in an ice-water bath to maintain a temperature of approximately 25°C.

  • Slowly add the concentrated sulfuric acid to the stirred phenol. The addition is exothermic and the temperature should be carefully controlled.

  • Continue stirring the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using techniques such as TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolate the o-phenolsulfonic acid by filtration and wash with cold water.

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control) with H₂SO₄

Materials:

  • Phenol (1 mole)

  • Concentrated Sulfuric Acid (98%, 1.1 moles)

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenol.

  • Slowly and carefully add the concentrated sulfuric acid to the phenol.

  • Heat the reaction mixture to 100°C using a heating mantle or oil bath.

  • Maintain this temperature and continue stirring for 5-6 hours.

  • Allow the mixture to cool to room temperature. The p-phenolsulfonic acid will solidify.

  • The crude product can be purified by recrystallization.

Protocol 3: General Procedure for Sulfonation with Chlorosulfonic Acid

Materials:

  • Phenol or substituted phenol (1 mole)

  • Chlorosulfonic Acid (1.1 moles)

  • Inert solvent (e.g., dichloromethane, chloroform, or a mixture of dimethyl carbonate and cyclohexane)[3][4]

  • Apparatus for gas scrubbing (to neutralize evolved HCl)

Procedure:

  • Dissolve the phenol in the chosen inert solvent in a round-bottom flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber.

  • Cool the solution to the desired temperature (typically between 0°C and 30°C).[3][4]

  • Slowly add the chlorosulfonic acid dropwise to the stirred solution. The reaction is exothermic and generates hydrogen chloride gas.

  • After the addition is complete, the reaction mixture may be stirred at the same temperature or gradually warmed to a higher temperature (e.g., 60-70°C) to ensure completion and drive off residual HCl.[3][4]

  • The work-up procedure will depend on the specific product and solvent used but generally involves neutralization and extraction or crystallization to isolate the sulfonated phenol.

Reaction Mechanisms and Logical Workflow

The sulfonation of phenol proceeds via an electrophilic aromatic substitution mechanism. The nature of the electrophile and the reaction pathway are influenced by the choice of sulfonating agent.

Sulfonation_Mechanism cluster_H2SO4 H₂SO₄ cluster_Oleum Oleum cluster_ClSO3H Chlorosulfonic Acid H2SO4_1 2 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 Generation Arenium_Ion Arenium Ion (σ-complex) SO3->Arenium_Ion Electrophilic Attack on Phenol Oleum H₂SO₄·SO₃ SO3_Oleum SO₃ (Electrophile) Oleum->SO3_Oleum Direct Source SO3_Oleum->Arenium_Ion Electrophilic Attack on Phenol ClSO3H ClSO₃H SO3_Cl SO₃ (Electrophile) ClSO3H->SO3_Cl In situ generation SO3_Cl->Arenium_Ion Electrophilic Attack on Phenol Phenol Phenol Phenol->Arenium_Ion Product Phenolsulfonic Acid Arenium_Ion->Product Deprotonation

Caption: Generation of the SO₃ electrophile and the general mechanism of phenol sulfonation.

The experimental workflow for selecting the appropriate sulfonating agent and conditions is crucial for achieving the desired outcome.

Experimental_Workflow Start Define Target Product (ortho- or para-phenolsulfonic acid) Decision_Reactivity Required Reactivity & Temperature Constraints? Start->Decision_Reactivity H2SO4 Use Conc. H₂SO₄ Decision_Reactivity->H2SO4 Standard conditions Oleum Consider Oleum Decision_Reactivity->Oleum Higher reactivity needed ClSO3H Consider Chlorosulfonic Acid Decision_Reactivity->ClSO3H Milder temperature needed Decision_Temp Select Reaction Temperature H2SO4->Decision_Temp Reaction Perform Sulfonation Oleum->Reaction ClSO3H->Reaction Low_Temp Low Temp (e.g., 25°C) for ortho-isomer Decision_Temp->Low_Temp Kinetic Control High_Temp High Temp (e.g., 100°C) for para-isomer Decision_Temp->High_Temp Thermodynamic Control Low_Temp->Reaction High_Temp->Reaction Workup Work-up & Purification Reaction->Workup Analysis Analyze Product (Yield & Isomer Ratio) Workup->Analysis

Caption: Logical workflow for selecting a sulfonating agent and reaction conditions.

References

Validation

A Comparative Guide to Sodium 4-hydroxybenzenesulfonate and Sodium Toluenesulfonate as Hydrotropes

In the landscape of pharmaceutical and chemical formulations, the effective solubilization of poorly water-soluble compounds is a critical challenge. Hydrotropes, a class of amphiphilic compounds, offer a compelling solu...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical formulations, the effective solubilization of poorly water-soluble compounds is a critical challenge. Hydrotropes, a class of amphiphilic compounds, offer a compelling solution by enhancing the aqueous solubility of hydrophobic substances. This guide provides a detailed, objective comparison of two such hydrotropes: sodium 4-hydroxybenzenesulfonate (B8699630) and sodium toluenesulfonate (B8598656), with a focus on their performance, mechanisms, and supporting experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Both sodium 4-hydroxybenzenesulfonate and sodium toluenesulfonate are aromatic sulfonate hydrotropes. While sodium toluenesulfonate is a well-documented hydrotrope used in various industrial and pharmaceutical applications, publicly available data on the hydrotropic efficacy of sodium 4-hydroxybenzenesulfonate is notably scarce. This guide synthesizes the available information, highlighting the established properties of sodium toluenesulfonate and identifying the existing knowledge gap for its hydroxylated counterpart. The comparison is based on their chemical structures and the established principles of hydrotropy.

Comparative Analysis

The key structural difference between the two molecules is the presence of a hydroxyl group in the para position on the benzene (B151609) ring of sodium 4-hydroxybenzenesulfonate, in contrast to the methyl group in sodium toluenesulfonate. This substitution can influence the molecule's polarity, hydrogen bonding capability, and ultimately, its hydrotropic efficiency.

Physicochemical Properties
PropertySodium 4-hydroxybenzenesulfonateSodium p-toluenesulfonate
Synonyms Sodium p-phenolsulfonateSodium tosylate
CAS Number 825-90-1657-84-1
Molecular Formula C₆H₅NaO₄SC₇H₇NaO₃S
Molecular Weight 204.16 g/mol 194.18 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility in Water SolubleSoluble
Performance Data

Direct comparative studies on the hydrotropic efficiency of sodium 4-hydroxybenzenesulfonate and sodium toluenesulfonate are limited in the available literature. However, the hydrotropic performance of sodium p-toluenesulfonate has been evaluated in several studies.

Sodium p-toluenesulfonate:

  • Mechanism of Action: The hydrotropic effect of sodium p-toluenesulfonate is attributed to its ability to self-associate at a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), and to alter the structure of water.[1] These hydrotrope aggregates are thought to provide a more favorable environment for the solubilization of hydrophobic molecules.[1]

  • Applications: It has been shown to increase the solubility of nonionic surfactants and is used as a solubilizer in liquid detergents.[1][2]

  • Toxicity: In a comparative toxicological study using Daphnia magna, sodium p-toluenesulfonate displayed dose-dependent toxicity and was generally tolerated up to a concentration of 0.05%.

Due to the lack of specific data for sodium 4-hydroxybenzenesulfonate's hydrotropic properties, a direct quantitative comparison is not possible at this time. Further research is needed to determine its MHC and solubility enhancement capabilities for various poorly soluble drugs.

Experimental Protocols

To evaluate and compare the hydrotropic performance of these compounds, the following experimental protocols can be employed.

Determination of Minimum Hydrotrope Concentration (MHC)

The MHC is the threshold concentration at which the hydrotrope begins to significantly enhance the solubility of a solute. It can be determined by various methods, including conductivity, surface tension, and UV-visible spectroscopy.

Conductivity Method:

  • Prepare a series of aqueous solutions of the hydrotrope with increasing concentrations.

  • Measure the specific conductivity of each solution at a constant temperature.

  • Plot the specific conductivity as a function of the hydrotrope concentration.

  • The MHC is identified as the concentration at which a distinct change in the slope of the plot is observed.

Measurement of Hydrotropic Solubilization

This experiment quantifies the extent to which a hydrotrope increases the solubility of a poorly water-soluble drug.

Equilibrium Solubility Method:

  • Prepare a series of aqueous solutions of the hydrotrope at concentrations above its MHC.

  • Add an excess amount of the poorly water-soluble drug to each hydrotrope solution and to a control sample of deionized water.

  • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved drug by centrifugation or filtration.

  • Determine the concentration of the dissolved drug in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the solubility enhancement ratio by dividing the solubility of the drug in the hydrotrope solution by its solubility in water.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Hydrotropic_Solubilization_Mechanism cluster_initial Initial State cluster_process Solubilization Process cluster_final Final State Poorly_Soluble_Drug Poorly Soluble Drug (Hydrophobic) Aggregation Hydrotrope Self-Aggregation (above MHC) Poorly_Soluble_Drug->Aggregation Encapsulation Water Water Water_Structure_Alteration Alteration of Water Structure Water->Water_Structure_Alteration Hydrotrope_Monomers Hydrotrope Monomers Hydrotrope_Monomers->Aggregation Hydrotrope_Monomers->Water_Structure_Alteration Solubilized_Complex Solubilized Drug-Hydrotrope Complex in Aqueous Solution Aggregation->Solubilized_Complex Water_Structure_Alteration->Solubilized_Complex

Caption: Mechanism of hydrotropic solubilization.

dot

Experimental_Workflow Start Start: Select Hydrotropes and Poorly Soluble Drug Prepare_Solutions Prepare Aqueous Hydrotrope Solutions (Varying Concentrations) Start->Prepare_Solutions Determine_MHC Determine Minimum Hydrotrope Concentration (MHC) (e.g., Conductivity Method) Prepare_Solutions->Determine_MHC Equilibrium_Solubility Perform Equilibrium Solubility Studies Prepare_Solutions->Equilibrium_Solubility Compare_Results Compare Performance of Hydrotropes Determine_MHC->Compare_Results Add_Excess_Drug Add Excess Drug to Hydrotrope Solutions and Water Equilibrium_Solubility->Add_Excess_Drug Equilibrate Equilibrate Samples (e.g., 24-48h with agitation) Add_Excess_Drug->Equilibrate Separate_Solid Separate Undissolved Drug (Centrifugation/Filtration) Equilibrate->Separate_Solid Analyze_Concentration Analyze Drug Concentration in Supernatant (e.g., HPLC, UV-Vis) Separate_Solid->Analyze_Concentration Calculate_Enhancement Calculate Solubility Enhancement Ratio Analyze_Concentration->Calculate_Enhancement Calculate_Enhancement->Compare_Results End End: Conclude on Optimal Hydrotrope Compare_Results->End

Caption: Experimental workflow for comparing hydrotropes.

Conclusion

Sodium toluenesulfonate is an established hydrotrope with a documented mechanism and various applications. In contrast, sodium 4-hydroxybenzenesulfonate remains a largely uncharacterized compound in the context of hydrotropy. The presence of the hydroxyl group suggests the potential for different intermolecular interactions, which could lead to altered hydrotropic efficiency compared to its methylated analog.

For researchers and formulation scientists, sodium toluenesulfonate represents a reliable, albeit moderately effective, choice for solubility enhancement. The lack of data for sodium 4-hydroxybenzenesulfonate presents a clear opportunity for further investigation. A direct, quantitative comparison of these two hydrotropes, following the experimental protocols outlined in this guide, would provide valuable insights for the formulation of poorly soluble drugs and other chemical products, potentially uncovering a more efficient hydrotropic agent.

References

Comparative

A Comparative Guide to Sodium 4-hydroxybenzenesulfonate and Sodium Xylenesulfonate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of two hydrotropes, sodium 4-hydroxybenzenesulfonate (B8699630) and sodium xylenesulfonate, i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two hydrotropes, sodium 4-hydroxybenzenesulfonate (B8699630) and sodium xylenesulfonate, in pharmaceutical formulations. The information is compiled from available technical literature and scientific studies to assist in the selection of the most suitable agent for specific research and formulation applications.

Introduction to Hydrotropes

Hydrotropes are amphiphilic compounds that enhance the aqueous solubility of poorly soluble substances. Unlike traditional surfactants, they do not typically form well-defined micelles at a critical concentration. Instead, they are thought to function through various mechanisms, including altering the structure of water and forming loose aggregates that can encapsulate solutes. Both sodium 4-hydroxybenzenesulfonate and sodium xylenesulfonate are utilized as hydrotropes in various industries, including pharmaceuticals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application in formulations.

PropertySodium 4-hydroxybenzenesulfonateSodium Xylenesulfonate
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium saltSodium dimethylbenzenesulfonate
CAS Number 825-90-1[1]1300-72-7[2][3]
Molecular Formula C₆H₅NaO₄S[1][4]C₈H₉NaO₃S[2][5]
Molecular Weight 196.16 g/mol [4]208.21 g/mol [2][6]
Appearance White to off-white crystalline powder[1][4]White crystalline powder or solid[2][3][6][7]
Solubility in Water Soluble[1]Highly soluble (≥10 g/100 mL at 20°C)[8]
Melting Point >300°C[9]>300°C[6]

Performance Comparison in Formulations

Direct quantitative comparative studies between sodium 4-hydroxybenzenesulfonate and sodium xylenesulfonate are limited in publicly available literature. However, insights can be drawn from studies on structurally similar compounds and the general properties of each hydrotrope. For the purpose of this comparison, data on sodium cumenesulfonate (sodium 4-isopropylbenzenesulfonate), a close structural analog of sodium 4-hydroxybenzenesulfonate, is used as a proxy to provide a comparative perspective. This should be considered when evaluating the potential performance of sodium 4-hydroxybenzenesulfonate.

Solubility Enhancement

The primary function of a hydrotrope is to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The efficiency of a hydrotrope is often measured by its Minimum Hydrotrope Concentration (MHC), the concentration at which a significant increase in solute solubility is observed.

Table 2: Qualitative Comparison of Solubility Enhancement

ParameterSodium 4-hydroxybenzenesulfonate (inferred from analog)Sodium Xylenesulfonate
General Efficacy Potentially higher, requiring lower concentrations.Effective, but may require higher concentrations for similar effects.
Viscosity Modification

Hydrotropes can also act as viscosity-reducing agents in concentrated liquid formulations, which is crucial for improving handling, processing, and syringability of injectable drug products.[5]

Table 3: Qualitative Comparison of Viscosity Modification

ParameterSodium 4-hydroxybenzenesulfonate (inferred from analog)Sodium Xylenesulfonate
Viscosity Reduction Expected to reduce viscosity, potentially more efficiently.Known to reduce the viscosity of concentrated surfactant systems.[5]
Formulation Stability

Hydrotropes contribute to the stability of formulations by preventing phase separation and crystallization of the API. They can also influence the cloud point of formulations containing non-ionic surfactants.

Table 4: Qualitative Comparison of Formulation Stability

ParameterSodium 4-hydroxybenzenesulfonate (inferred from analog)Sodium Xylenesulfonate
Stabilization May offer better stability at lower concentrations.Widely used to stabilize formulations and prevent phase separation.[10]
Cloud Point Elevation Expected to elevate the cloud point.Known to act as a cloud point depressant, enhancing thermal stability.[10]

Experimental Protocols

To facilitate direct comparison and aid in the selection of the optimal hydrotrope for a specific formulation, the following detailed experimental protocols are provided.

Determination of Solubility Enhancement and Minimum Hydrotrope Concentration (MHC)

This protocol outlines the phase solubility study to quantify the increase in solubility of a poorly water-soluble drug in the presence of a hydrotrope and to determine the MHC.

Methodology:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of both sodium 4-hydroxybenzenesulfonate and sodium xylenesulfonate at various concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, and 2.0 M).

  • Equilibration: Add an excess amount of the poorly soluble drug to each hydrotrope solution in sealed containers.

  • Shaking and Equilibration: Mechanically shake the containers at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifugation and Filtration: After equilibration, centrifuge the samples to separate the undissolved drug. Carefully filter the supernatant through a 0.45 µm membrane filter.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the solubility of the drug as a function of the hydrotrope concentration. The MHC is the concentration at which a sharp, non-linear increase in solubility is observed. The solubility enhancement factor can be calculated by dividing the solubility in the hydrotrope solution by the solubility in water.

Viscosity Measurement

This protocol describes how to measure the effect of the hydrotropes on the viscosity of a liquid formulation.

Methodology:

  • Sample Preparation: Prepare formulations of the drug with and without varying concentrations of sodium 4-hydroxybenzenesulfonate and sodium xylenesulfonate.

  • Viscometer Setup: Use a calibrated viscometer (e.g., a rotational viscometer) equipped with a suitable spindle and geometry for the expected viscosity range.

  • Temperature Control: Maintain the sample temperature at a constant and controlled level (e.g., 25°C) using a water bath, as viscosity is highly temperature-dependent.

  • Measurement: Measure the viscosity of each sample at a defined shear rate or over a range of shear rates to characterize the flow behavior (Newtonian or non-Newtonian).

  • Comparison: Compare the viscosity values of the formulations containing the hydrotropes to the control formulation without any hydrotrope.

Accelerated Stability Testing

This protocol outlines a method to assess the impact of the hydrotropes on the stability of a liquid formulation under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare batches of the final formulation containing the selected concentration of either sodium 4-hydroxybenzenesulfonate or sodium xylenesulfonate, along with a control batch without any hydrotrope. Package the samples in the intended final container-closure system.

  • Storage Conditions: Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a defined period (e.g., 1, 3, and 6 months).

  • Analysis at Time Points: At each time point, withdraw samples and analyze them for key stability-indicating parameters, including:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • Assay of Active Ingredient: Quantification of the drug content to assess degradation.

    • Related Substances: Measurement of degradation products using a stability-indicating HPLC method.

    • pH: Measurement of the formulation's pH.

  • Data Evaluation: Compare the stability data of the formulations containing the hydrotropes with the control to determine their impact on the overall stability of the product.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structures of the two hydrotropes.

General Mechanism of Hydrotropic Solubilization cluster_water Aqueous Environment cluster_aggregation Hydrotrope Action Poorly Soluble Drug Poorly Soluble Drug Water Molecules Water Molecules Hydrotrope Molecules Hydrotrope Molecules Hydrotrope Aggregates Hydrotrope Aggregates Hydrotrope Molecules->Hydrotrope Aggregates self-aggregate Solubilized Drug Solubilized Drug Hydrotrope Aggregates->Solubilized Drug encapsulate

Caption: Simplified mechanism of action for hydrotropes.

Experimental Workflow for Hydrotrope Comparison A Prepare Hydrotrope Solutions (Varying Concentrations) B Add Excess Poorly Soluble Drug A->B H Measure Viscosity of Formulations A->H I Conduct Accelerated Stability Studies A->I C Equilibrate (Shake at Constant Temp.) B->C D Separate Undissolved Drug (Centrifuge & Filter) C->D E Analyze Drug Concentration (e.g., HPLC, UV-Vis) D->E F Plot Solubility vs. Hydrotrope Conc. E->F G Determine MHC & Solubility Enhancement F->G J Compare Performance & Select Optimal Hydrotrope G->J H->J I->J

Caption: Workflow for comparative evaluation of hydrotropes.

Conclusion

Both sodium 4-hydroxybenzenesulfonate and sodium xylenesulfonate are effective hydrotropes that can be valuable in overcoming the challenges of formulating poorly water-soluble drugs. While direct comparative data is limited, evidence from a structurally similar compound suggests that sodium 4-hydroxybenzenesulfonate may offer higher efficiency in solubility enhancement and formulation stabilization, potentially allowing for its use at lower concentrations. However, sodium xylenesulfonate is a widely used and well-characterized hydrotrope with a proven track record in various applications.

The optimal choice between these two hydrotropes will ultimately depend on the specific requirements of the formulation, including the properties of the API, the desired dosage form, and cost considerations. It is strongly recommended that researchers conduct their own comparative studies using the protocols outlined in this guide to determine the most suitable hydrotrope for their specific drug development needs.

References

Comparative

Comparative Guide to the Purity Assessment of Commercial Sodium 4-Hydroxybenzenesulfonate

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Sodium 4-hydroxybenzenesulfonate (B8699630)...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Sodium 4-hydroxybenzenesulfonate (B8699630), a versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial sodium 4-hydroxybenzenesulfonate, offering detailed experimental protocols and a comparative analysis with alternative compounds.

Introduction to Sodium 4-Hydroxybenzenesulfonate and its Purity

Sodium 4-hydroxybenzenesulfonate (CAS No. 825-90-1), also known as sodium para-phenolsulfonate, is a white to off-white crystalline powder. Its purity is a critical quality attribute, as impurities can lead to undesirable side reactions, lower yields, and potential toxicity in downstream applications. Commercial grades typically specify a purity of greater than 98%, with the remaining percentage comprising unreacted starting materials, byproducts of the synthesis process, and moisture.[1]

The most common industrial synthesis of sodium 4-hydroxybenzenesulfonate involves the sulfonation of phenol (B47542) with sulfuric acid. This process can lead to the formation of several impurities, the most notable of which are:

  • Phenol: Unreacted starting material.

  • Sodium 2-hydroxybenzenesulfonate (ortho-isomer): A positional isomer formed during sulfonation.

  • Sodium phenol-2,4-disulfonate: A di-sulfonated byproduct.

  • Bis(4-hydroxyphenyl) sulfone: A byproduct formed from the reaction of the product with phenol.

Analytical Methodologies for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of sodium 4-hydroxybenzenesulfonate. The choice of method often depends on the specific impurities to be quantified, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of sodium 4-hydroxybenzenesulfonate due to its high resolution, sensitivity, and ability to separate a wide range of organic compounds. A reverse-phase HPLC method with UV detection is particularly effective.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the analysis of ionic species. It is well-suited for the quantification of the main component, sodium 4-hydroxybenzenesulfonate, and its ionic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the low volatility of sodium 4-hydroxybenzenesulfonate and its ionic impurities, a derivatization step is necessary to convert them into more volatile forms prior to analysis.

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Ion-exchange interactions between the analyte and a charged stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Detector UV-Vis DetectorConductivity DetectorMass Spectrometer
Sample Volatility Not requiredNot requiredRequired (derivatization needed)
Sensitivity GoodExcellent for ionic speciesExcellent
Specificity Good to ExcellentGoodExcellent
Primary Application Quantitative analysis of a wide range of organic compounds, including aromatic sulfonates.Analysis of ionic and polar compounds, particularly in aqueous samples.Identification and quantification of volatile and semi-volatile compounds.
Advantages Widely available, robust, good for purity and impurity profiling.High sensitivity for ionic analytes, simple sample preparation for aqueous solutions.High sensitivity and specificity, definitive identification of impurities.
Disadvantages May require method development for optimal separation of all impurities.Limited to ionic or ionizable compounds.Requires a derivatization step, which can be complex and time-consuming.

Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Determination of Sodium 4-hydroxybenzenesulfonate and its Key Impurities

This protocol outlines a reverse-phase HPLC method for the separation and quantification of sodium 4-hydroxybenzenesulfonate, phenol, sodium 2-hydroxybenzenesulfonate, sodium phenol-2,4-disulfonate, and bis(4-hydroxyphenyl) sulfone.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% to 5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each reference standard (sodium 4-hydroxybenzenesulfonate, phenol, sodium 2-hydroxybenzenesulfonate, sodium phenol-2,4-disulfonate, and bis(4-hydroxyphenyl) sulfone) in a 100 mL volumetric flask with the mobile phase (5% Acetonitrile in water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the commercial sodium 4-hydroxybenzenesulfonate sample in a 25 mL volumetric flask with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve for each compound by plotting the peak area against the concentration.

  • Determine the concentration of the main component and each impurity in the sample solution from the respective calibration curves.

  • Calculate the purity of the commercial sodium 4-hydroxybenzenesulfonate.

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C E Inject into HPLC C->E D Prepare Standard Solutions D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Calculate Purity I->J Purity_Assessment_Logic cluster_assessment Purity Assessment cluster_methods Analytical Methods cluster_impurities Potential Impurities Purity Assess Purity of Sodium 4-Hydroxybenzenesulfonate Method Select Analytical Method Purity->Method ImpurityID Identify Potential Impurities Purity->ImpurityID HPLC HPLC Method->HPLC IC Ion Chromatography Method->IC GCMS GC-MS Method->GCMS Phenol Phenol ImpurityID->Phenol Ortho ortho-Isomer ImpurityID->Ortho Disulfonate Di-sulfonate ImpurityID->Disulfonate Sulfone Sulfone ImpurityID->Sulfone

References

Comparative

A Comparative Guide to the Efficacy of Sodium 4-hydroxybenzenesulfonate and Other Aromatic Sulfonates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of sodium 4-hydroxybenzenesulfonate (B8699630) alongside other common aromatic sulfonates, such as sodium p-tolue...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sodium 4-hydroxybenzenesulfonate (B8699630) alongside other common aromatic sulfonates, such as sodium p-toluenesulfonate and sodium dodecylbenzenesulfonate. The objective is to evaluate their relative efficacy in various applications relevant to pharmaceutical and chemical research, supported by available experimental data. This document details experimental protocols for key evaluation metrics and visualizes relevant workflows and pathways to aid in research and development.

Comparative Efficacy as Hydrotropes

Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances. This property is crucial in drug formulation to improve the bioavailability of hydrophobic active pharmaceutical ingredients (APIs). The efficacy of a hydrotrope is often determined by its Minimum Hydrotrope Concentration (MHC), the concentration at which a significant increase in the solute's solubility is observed.

Quantitative Data Summary: Hydrotropic Solubilization of Ibuprofen (B1674241)

The following table summarizes the solubility of ibuprofen in the presence of different aromatic sulfonates. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Hydrotropic AgentConcentration (M)Solubility of Ibuprofen (mg/mL)Fold Increase in SolubilityReference
Distilled Water-0.371[1]
Sodium p-toluenesulfonate1Data not available in mg/mL-[1]
Sodium Benzoate0.52.273~6.1[1]
Sodium Benzoate1.08.745~23.6[1]
Sodium Benzoate1.516.084~43.5[1]
Sodium Benzoate2.030.047~81.2[1]

Note: While a specific value for ibuprofen solubility in 1M Sodium p-toluenesulfonate was not found in the same study, its use as a hydrotrope for ibuprofen was investigated, suggesting its efficacy.[1] A direct comparison with sodium 4-hydroxybenzenesulfonate is not available in the reviewed literature, highlighting a gap in current research.

Experimental Protocol: Determination of Minimum Hydrotrope Concentration (MHC)

This protocol outlines the steps to determine and compare the MHC of different aromatic sulfonates for a poorly soluble drug.

Objective: To determine the minimum concentration of a hydrotrope required to cause a significant increase in the solubility of a poorly soluble compound.

Materials:

  • Poorly soluble drug (e.g., ibuprofen)

  • Aromatic sulfonates (e.g., sodium 4-hydroxybenzenesulfonate, sodium p-toluenesulfonate)

  • Distilled water

  • Volumetric flasks

  • Sonicator

  • Spectrophotometer (UV-Vis)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of each aromatic sulfonate at varying concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 M).

  • Solubility Determination:

    • Add an excess amount of the poorly soluble drug to flasks containing a fixed volume of each hydrotrope solution.

    • Sonicate the flasks for a specified time (e.g., 4 hours) to facilitate dissolution.

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.

  • Sample Analysis:

    • Filter the solutions using a 0.45 µm syringe filter to remove undissolved drug particles.

    • Analyze the clear filtrate spectrophotometrically at the drug's maximum absorbance wavelength (λmax) to determine its concentration. A calibration curve of the drug in each hydrotrope concentration should be prepared to account for any matrix effects.

  • Data Analysis: Plot the solubility of the drug as a function of the hydrotrope concentration. The MHC is the concentration at which a sharp, non-linear increase in solubility is observed.

Workflow for Hydrotrope Efficacy Comparison

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_drug Select Poorly Soluble Drug prep_hydrotropes Prepare Hydrotrope Solutions prep_drug->prep_hydrotropes solubility Determine Drug Solubility in Hydrotrope Solutions prep_hydrotropes->solubility analysis Spectrophotometric Analysis solubility->analysis plot Plot Solubility vs. Hydrotrope Concentration analysis->plot mhc Determine MHC plot->mhc compare Compare Efficacy mhc->compare G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA KinaseA Receptor->KinaseA KinaseB KinaseB KinaseA->KinaseB TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Drug Aromatic Sulfonate Derivative (Drug) Drug->KinaseB Inhibition

References

Validation

A Comparative Guide to the Experimental Validation of Sodium 4-Hydroxybenzenesulfonate Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the experimental utility of sodium 4-hydroxybenzenesulfonate (B8699630), a versatile organic intermediate. We...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental utility of sodium 4-hydroxybenzenesulfonate (B8699630), a versatile organic intermediate. We delve into specific reaction protocols, compare its performance with alternative synthetic routes, and explore its interaction with a key biological signaling pathway. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for cited experiments are provided.

Performance in Etherification Reactions: A Case Study

The phenolic hydroxyl group of sodium 4-hydroxybenzenesulfonate allows it to undergo O-alkylation, such as in the Williamson ether synthesis, to produce various aryl ethers. These products are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Experimental Protocol: Etherification of a Phenol (B47542) Derivative

Reaction: Williamson Etherification of 1,6-dimethylphenol

Methodology:

  • 1,6-dimethylphenol is dissolved in ethanol (B145695) or methanol.

  • Sodium hydroxide (B78521) or potassium hydroxide is added in a 1:1 to 1:1.2 molar ratio relative to the phenol.

  • The mixture is stirred for 1-2 hours at 30-40 °C to form the corresponding phenoxide salt.

  • An alkyl halide solution (e.g., in N,N-dimethylformamide) is then added dropwise.

  • The reaction mixture is heated to 50-70 °C and maintained for 6-8 hours.

  • The resulting aryl ether is then subjected to sulfonation and neutralization to yield the final surfactant product.[1]

Alternative Method: Synthesis of Aryl Sulfonates from Phenol Derivatives and Sulfonyl Chlorides

An alternative approach to forming a similar structural motif, the aryl sulfonate ester linkage, involves the reaction of a phenol with a sulfonyl chloride. A study by Ngassa et al. provides a facile method for this transformation.

Reaction: Synthesis of 2-chlorophenyl tosylate

Methodology:

  • 2-chlorophenol is reacted with tosyl chloride.

  • The reaction is carried out in dichloromethane.

  • The reaction proceeds for 30 minutes and then at room temperature for 12 hours.

  • The product is purified by silica (B1680970) gel column chromatography.[2]

Table 1: Comparison of Etherification and Sulfonate Esterification Methods

FeatureWilliamson Ether Synthesis (of 1,6-dimethylphenol)Sulfonate Ester Synthesis (from 2-chlorophenol)
Reactants Phenol, Alkyl Halide, Base (NaOH or KOH)Phenol, Sulfonyl Chloride
Key Bond Formed C-O (Ether)O-S (Sulfonate Ester)
Reaction Time 6-8 hours12.5 hours
Temperature 50-70 °CRoom Temperature
Yield Not explicitly stated for etherification step[1]89%[2]
Notes A two-step process to arrive at a sulfonated final product.A direct method to a sulfonate ester.

Role in Biological Signaling: The Keap1-Nrf2 Pathway

Phenolic compounds, including derivatives of sodium 4-hydroxybenzenesulfonate, are known to interact with cellular signaling pathways. One of the most significant is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[3][4]

Phenolic compounds can modulate this pathway, often by reacting with cysteine residues on Keap1, thereby inhibiting its function and leading to the activation of Nrf2. This mechanism is a key area of research in the development of drugs for diseases associated with oxidative stress.[4][5]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Phenolic Compounds cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Stress Oxidative Stress Stress->Keap1_Nrf2 Inactivates Keap1 Phenols Phenolic Compounds Phenols->Keap1_Nrf2 Inactivates Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Gene Expression ARE->Genes

The Keap1-Nrf2 signaling pathway.

Experimental Workflow for Studying Protein-Compound Interactions

To validate the interaction of a compound like sodium 4-hydroxybenzenesulfonate with a target protein such as Keap1, a series of biochemical and biophysical assays are typically employed. The following workflow outlines a general approach.

Experimental_Workflow start Hypothesis: Compound interacts with Target Protein protein_exp Protein Expression and Purification start->protein_exp binding_assay Binding Affinity Assay (e.g., SPR, ITC) protein_exp->binding_assay functional_assay Functional Assay (e.g., Enzyme Activity) protein_exp->functional_assay structural_studies Structural Studies (e.g., X-ray Crystallography, NMR) binding_assay->structural_studies cellular_assay Cell-based Assays (e.g., Western Blot for Pathway Activation) functional_assay->cellular_assay conclusion Validation of Interaction and Mechanism of Action structural_studies->conclusion cellular_assay->conclusion

A typical experimental workflow for validating compound-protein interactions.

Conclusion

Sodium 4-hydroxybenzenesulfonate is a valuable building block in organic synthesis, with potential applications in the development of novel materials and therapeutics. While specific, publicly available protocols for many of its reactions are limited, its chemical functionality suggests its utility in a range of transformations, such as etherification and polymerization. Furthermore, its phenolic structure points to a likely interaction with key cellular signaling pathways involved in the oxidative stress response, making it an interesting candidate for further investigation in drug discovery and development. The experimental approaches outlined in this guide provide a framework for the validation of its chemical and biological activities.

References

Comparative

A Spectroscopic Comparison of Sodium 4-hydroxybenzenesulfonate and Its Isomers

A detailed analysis of the structural nuances of sodium 2-hydroxybenzenesulfonate, sodium 3-hydroxybenzenesulfonate, and sodium 4-hydroxybenzenesulfonate (B8699630) through comparative spectroscopic evaluation. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural nuances of sodium 2-hydroxybenzenesulfonate, sodium 3-hydroxybenzenesulfonate, and sodium 4-hydroxybenzenesulfonate (B8699630) through comparative spectroscopic evaluation.

This guide provides a comprehensive comparison of the spectroscopic properties of three isomers of sodium hydroxybenzenesulfonate. The data presented is intended to assist researchers, scientists, and professionals in drug development in distinguishing between these closely related compounds. The structural differences imparted by the position of the hydroxyl group on the benzene (B151609) ring give rise to distinct spectral fingerprints, which are elucidated here through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of sodium 4-hydroxybenzenesulfonate, sodium 3-hydroxybenzenesulfonate, and sodium 2-hydroxybenzenesulfonate.

Spectroscopic TechniqueParameterSodium 4-hydroxybenzenesulfonateSodium 3-hydroxybenzenesulfonateSodium 2-hydroxybenzenesulfonate
¹H NMR (D₂O)Chemical Shift (ppm)~7.7 (d, 2H), ~6.9 (d, 2H)~7.4 (t, 1H), ~7.3 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H)~7.8 (dd, 1H), ~7.5 (td, 1H), ~7.1 (d, 1H), ~6.9 (t, 1H)
¹³C NMR (D₂O)Chemical Shift (ppm)~159, ~135, ~129, ~117~157, ~132, ~130, ~122, ~118, ~115~155, ~134, ~131, ~120, ~118, ~117
FTIR (KBr Pellet)Key Absorptions (cm⁻¹)3450 (O-H), 1600 (C=C), 1200 (S=O), 1030 (S=O), 830 (C-H bend)3400 (O-H), 1580 (C=C), 1210 (S=O), 1040 (S=O), 780, 690 (C-H bend)3480 (O-H), 1590 (C=C), 1220 (S=O), 1020 (S=O), 750 (C-H bend)
UV-Vis (H₂O)λmax (nm)~225, ~275~220, ~270, ~310~222, ~272, ~315
Mass Spec (ESI-)[M-Na]⁻ (m/z)173.0173.0173.0

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the sodium hydroxybenzenesulfonate isomers.

G Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Isomer Sample NMR_Sample Dissolve in D2O Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet Sample->FTIR_Sample UV_Sample Dissolve in H2O Sample->UV_Sample MS_Sample Dissolve in H2O/MeOH Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR UV UV-Vis Spectrophotometer UV_Sample->UV MS Mass Spectrometer MS_Sample->MS Process Spectral Processing NMR->Process FTIR->Process UV->Process MS->Process Compare Comparative Analysis Process->Compare

Caption: A flowchart outlining the sample preparation and analytical steps for the spectroscopic comparison of sodium hydroxybenzenesulfonate isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of each isomer was dissolved in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, 8-16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024-2048 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with a DTGS detector.

  • Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of each isomer was prepared by dissolving an accurately weighed sample in deionized water to a concentration of approximately 100 µg/mL. Serial dilutions were made to obtain solutions of lower concentrations.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance was scanned over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Deionized water was used as the blank. The wavelengths of maximum absorbance (λmax) were determined.

4. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of each isomer (approximately 10 µg/mL) was prepared in a 50:50 mixture of water and methanol.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in negative ion mode. The sample solution was infused directly into the ESI source. The mass-to-charge ratio (m/z) of the deprotonated molecule ([M-Na]⁻) was recorded.

Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly associated with these simple sulfonated phenolic compounds in the context of typical biological research. Their primary applications are often in chemical synthesis, as intermediates, or as counter-ions. Therefore, a signaling pathway diagram is not applicable. The logical relationship in this context is the direct correlation between the isomeric structure and the resulting spectroscopic data, as illustrated in the experimental workflow.

This comparative guide provides a foundational dataset for the spectroscopic characterization of sodium 4-hydroxybenzenesulfonate and its ortho and meta isomers. The distinct spectral features outlined can be reliably used for the identification and differentiation of these compounds in various research and development settings.

Safety & Regulatory Compliance

Safety

Safe Disposal of Sodium 4-Hydroxybenzenesulfonate: A Comprehensive Guide

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount for ensuring a safe work environment and maintaining regulatory compliance...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount for ensuring a safe work environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe disposal of sodium;4-hydroxybenzenesulfonate, a compound also known as sodium phenolsulfonate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be familiar with the potential hazards associated with sodium;4-hydroxybenzenesulfonate and to use appropriate personal protective equipment (PPE).

Hazard Assessment: Sodium;4-hydroxybenzenesulfonate is a white solid that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] In case of contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5]

  • Ingestion: Rinse the mouth with water and do not induce vomiting.[4]

Personal Protective Equipment (PPE): When handling sodium;4-hydroxybenzenesulfonate, especially during disposal, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[6][7]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[1][2]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Restrict Access: Immediately alert others in the vicinity and secure the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, gently cover the material to avoid creating dust.[8]

  • Collection: Carefully sweep or vacuum the spilled material into a designated, leak-proof hazardous waste container.[1][2][5]

  • Decontamination: Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[8]

Disposal Procedures

The primary route for the disposal of sodium;4-hydroxybenzenesulfonate is through a licensed professional hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: Sodium;4-hydroxybenzenesulfonate".

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly-fitting lid.[6]

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][8]

Disposal of Empty Containers: A container that has held sodium;4-hydroxybenzenesulfonate should be treated as hazardous waste unless properly decontaminated.[8]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[8]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[8]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your local Environmental Health and Safety (EHS) regulations.[8]

Arranging for Disposal: Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed hazardous waste contractor.[6][8]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical FormulaC₆H₅NaO₄S · 2H₂O[2]
AppearanceWhite solid/Off-white powder[1][5]
Incompatible MaterialsStrong oxidizing agents, strong bases[1][2]
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide, sulfur oxides[1][2]

Disposal Workflow

DisposalWorkflow Sodium;4-hydroxybenzenesulfonate Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Assess Hazards & Wear Appropriate PPE B Collect Waste in Labeled, Compatible Container A->B C Is the original container empty? B->C D Triple Rinse Container with Appropriate Solvent C->D Yes G Store Waste in Designated Satellite Accumulation Area C->G No E Collect Rinsate as Hazardous Waste D->E F Dispose of Decontaminated Container per Institutional Guidelines E->F H Contact Environmental Health & Safety (EHS) for Pickup G->H

Caption: Waste Disposal Workflow for Sodium;4-hydroxybenzenesulfonate.

References

Handling

Essential Safety and Handling Protocols for Sodium 4-Hydroxybenzenesulfonate

This guide provides immediate and essential safety and logistical information for handling sodium 4-hydroxybenzenesulfonate (B8699630) in a laboratory setting. The following procedures are designed to ensure the safety o...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling sodium 4-hydroxybenzenesulfonate (B8699630) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling sodium 4-hydroxybenzenesulfonate to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or FaceshieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Skin Chemical-resistant GlovesImpervious gloves should be worn.[1]
Protective ClothingA lab coat or other suitable protective clothing is required.[2][3]
Respiratory Dust Mask or RespiratorA NIOSH/MSHA approved respirator is necessary if dust is generated or if exposure limits are exceeded.[2][4][5]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of sodium 4-hydroxybenzenesulfonate and preventing accidents.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of dust or vapors.[1]

  • Avoid generating dust.[1]

  • Do not breathe dust, fumes, or vapors.[2][6]

  • Avoid contact with skin and eyes.[1][2]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling the substance.[6]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dry, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

Emergency and First Aid Measures

In case of exposure or accident, follow these first aid procedures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

  • If swallowed: Rinse mouth. Get medical advice/attention.[7][8]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3]

  • Do not let the chemical enter drains.[1]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[6][8]

  • Contaminated materials should be treated as hazardous waste.

Procedural Workflow for Handling Sodium 4-Hydroxybenzenesulfonate

The following diagram illustrates the standard operating procedure for safely handling sodium 4-hydroxybenzenesulfonate from receipt to disposal.

Safe Handling Workflow for Sodium 4-Hydroxybenzenesulfonate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

References

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